3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-9(13)11-4-3-10-8(6-11)7-12/h2,8,10,12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSYREYRVGJSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCNC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696038 | |
| Record name | Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-39-8 | |
| Record name | Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The synthesis of unsymmetrically substituted piperazines requires a robust strategy to ensure regiochemical control. The pathway outlined herein leverages orthogonal protecting groups to achieve the desired N1-functionalization, starting from a commercially available, chirally pure precursor.
Introduction: The Strategic Importance of Substituted Piperazines
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions and modulate the physicochemical properties of a molecule makes it a privileged scaffold. However, the symmetric nature of the parent piperazine ring presents a significant synthetic challenge when specific, unsymmetrical substitution patterns are required. Direct functionalization often leads to mixtures of N1- and N4-substituted products, as well as di-substituted byproducts.
This guide details a reliable, multi-step synthesis for this compound that addresses these challenges through a logical protecting group strategy. This approach ensures high yields and purity of the final compound, which can serve as a versatile intermediate for further elaboration.
Overall Synthesis Strategy
The most logical and efficient pathway to the target molecule begins with the commercially available and orthogonally protected (S)- or (R)-1-Boc-3-(hydroxymethyl)piperazine. This starting material provides control over both the stereochemistry at the C3 position and the regioselectivity of the subsequent N-functionalization steps.
The synthesis proceeds through four key stages:
-
Protection of the Hydroxyl Group: The primary alcohol is temporarily protected to prevent it from reacting in subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation and selective removal under mild conditions.
-
Deprotection of the N1-Boc Group: The tert-butoxycarbonyl (Boc) group at the N1 position is selectively removed under acidic conditions, exposing the secondary amine for the next reaction.
-
N1-Allyloxycarbonylation: The free secondary amine at the N1 position is reacted with allyl chloroformate to install the desired allyloxycarbonyl (Alloc) group.
-
Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed from the hydroxyl function to yield the final target molecule, this compound.
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate
Rationale: The primary hydroxyl group of the starting material is nucleophilic and would interfere with the subsequent N-acylation step by reacting with allyl chloroformate. Protecting it as a TBDMS ether ensures that the reaction occurs exclusively at the desired nitrogen atom. The TBDMS group is stable to the acidic conditions used for Boc deprotection but can be selectively removed later using a fluoride source.
Protocol:
-
To a solution of (S)- or (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the TBDMS-protected intermediate as a colorless oil or solid.
Step 2: Synthesis of (piperazin-2-yl)methanol TBDMS ether
Rationale: This step selectively removes the Boc protecting group from the N1 position, making it available for the subsequent reaction with allyl chloroformate. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[1][2] An alternative is using 4M HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the product.[1]
Protocol (using TFA):
-
Dissolve the TBDMS-protected intermediate from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, typically a 25-50% v/v solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous sodium bicarbonate solution until the pH is basic (>8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine, which can often be used in the next step without further purification.
Step 3: Synthesis of allyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate
Rationale: This is the key step where the allyloxycarbonyl (Alloc) group is introduced at the N1 position. The reaction is a nucleophilic acyl substitution where the secondary amine at N1 attacks the electrophilic carbonyl carbon of allyl chloroformate. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction. The reaction is typically performed at low temperature to control its exothermicity.
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.
-
Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N1-Alloc protected intermediate.
Step 4: Synthesis of this compound
Rationale: The final step is the removal of the TBDMS protecting group to reveal the primary hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation, as the fluoride ion has a high affinity for silicon.[3]
Protocol:
-
Dissolve the N1-Alloc protected intermediate from Step 3 (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purification Method |
| 1 | 1-Boc-3-(hydroxymethyl)piperazine | TBDMSCl, Imidazole | tert-butyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate | >90% | Column Chromatography |
| 2 | TBDMS-protected intermediate from Step 1 | TFA or HCl in Dioxane | (piperazin-2-yl)methanol TBDMS ether | >95% | Aqueous Work-up |
| 3 | Product from Step 2 | Allyl Chloroformate, TEA | allyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate | 70-85% | Column Chromatography |
| 4 | Product from Step 3 | TBAF | This compound | >90% | Column Chromatography |
Visualization of Key Transformation
The crucial N1-allyloxycarbonylation step is depicted in the diagram below, illustrating the transformation of the deprotected piperazine intermediate.
Caption: N1-Allyloxycarbonylation of the piperazine intermediate.
Characterization of the Final Product
The structure of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons (typically in the 2.5-4.0 ppm range), the hydroxymethyl group (a doublet for the CH₂ and a triplet for the OH, which may be broad or exchangeable with D₂O), and the allyl group (a multiplet for the vinyl CH, doublets for the terminal CH₂, and a doublet for the O-CH₂).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperazine ring, the hydroxymethyl carbon, and the three carbons of the allyl group, as well as the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound (C₉H₁₆N₂O₃, MW = 200.23 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the piperazine ring, and a strong C=O stretch for the carbamate group.
Conclusion
The synthesis of this compound is readily achievable through a well-planned, four-step sequence starting from a commercially available N-Boc protected precursor. This strategic approach, employing orthogonal protecting groups, effectively overcomes the challenge of regioselectivity inherent in the functionalization of unsymmetrical piperazines. The detailed protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.
References
-
Fchemicals Limited. (n.d.). (S)-1-Boc-3-(Hydroxymethyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]
-
Vankawala, S. L., & Lindsley, C. W. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(6), 7839–7856. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Introduction: The Strategic Importance of Piperazine Scaffolds in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms at positions 1 and 4 provide handles for chemical modification, influencing both pharmacokinetic and pharmacodynamic profiles.[1][3] Furthermore, the piperazine ring can exist in a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[4] The subject of this guide, 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, is a functionalized piperazine derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental methodologies required for their empirical determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems, guiding formulation development, and ultimately, ensuring the successful progression of a drug candidate from the laboratory to the clinic.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C9H16N2O3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 196.24 g/mol | Influences diffusion, absorption, and distribution. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five).[5] |
| pKa | 7.5 - 8.5 (for the secondary amine) | The dissociation constant (pKa) is crucial as it dictates the ionization state of the molecule at a given pH.[6][7] This, in turn, profoundly impacts solubility, permeability, and receptor binding. The secondary amine in the piperazine ring is expected to be the primary basic center. |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | LogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.[8][9] A balanced logP is often sought to ensure adequate aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation. |
| Aqueous Solubility | Moderately soluble | Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms.[7][10][11] The presence of the hydroxyl group and the piperazine nitrogens is expected to confer some degree of water solubility. |
| Hydrogen Bond Donors | 2 (amine N-H and hydroxyl O-H) | The number of hydrogen bond donors and acceptors influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (two nitrogens and two oxygens) | Adherence to Lipinski's Rule of Five (≤5 donors, ≤10 acceptors) is a general indicator of good oral bioavailability.[5] |
Structural and Spectroscopic Characterization
A definitive characterization of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the hydroxymethyl group, and the allyl ester moiety. The chemical shifts and coupling patterns of the piperazine protons can provide information about the conformation of the six-membered ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the carbonyl group from the ester, the carbons of the allyl group, the hydroxymethyl carbon, and the carbons of the piperazine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4][12]
-
Key Expected Absorptions:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate band around 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.
-
C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the carbonyl of the allyl ester.
-
C=C stretch: A band around 1640-1680 cm⁻¹ for the alkene of the allyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Experimental Protocols for Physicochemical Property Determination
The following section details the standard, field-proven methodologies for determining the critical physicochemical properties of novel chemical entities like this compound.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.[15]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 1 mM in a suitable co-solvent if necessary, then diluted in water).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]
-
Titration Procedure:
-
Place a known volume of the test compound solution in a thermostated vessel and add the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Determination of logP by the Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[8][9] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.
Step-by-Step Methodology:
-
Preparation of the Biphasic System:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.
-
-
Partitioning Experiment:
-
Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
In a clean vessel, combine a known volume of the compound's aqueous solution with a known volume of pre-saturated n-octanol.
-
Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.[8]
-
Diagram of Shake-Flask logP Determination:
Caption: Step-by-step process for logP measurement using the shake-flask method.
Determination of Aqueous Solubility
Rationale: Understanding the aqueous solubility of a compound is critical for predicting its oral absorption and for developing suitable formulations.[7][11] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[10][16]
a) Kinetic Solubility Assay (High-Throughput Screening)
Principle: This method measures the solubility of a compound as it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][16] It is a high-throughput method suitable for early-stage screening.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay:
-
Add small aliquots of the DMSO stock solution to the aqueous buffer in a microplate.
-
Incubate for a short period (e.g., 1-2 hours) with shaking.
-
-
Detection of Precipitation:
-
Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.
b) Thermodynamic Solubility Assay (Gold Standard)
Principle: This method determines the equilibrium solubility of the solid, crystalline compound in an aqueous buffer and is considered the most accurate measure of solubility.[10][11]
Step-by-Step Methodology:
-
Equilibration:
-
Add an excess of the solid compound to a vial containing the aqueous buffer.
-
Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV or LC-MS.[10]
-
Conclusion: A Roadmap for Characterization
This compound represents a promising building block in the synthesis of novel, biologically active molecules. While specific experimental data on this compound is not widely published, this guide provides a robust framework for its characterization. By applying the detailed experimental protocols for determining pKa, logP, and aqueous solubility, researchers can generate the critical data needed to understand its behavior and potential as a drug candidate or intermediate. The predictive information, grounded in the well-established chemistry of piperazine derivatives, serves as a valuable starting point for these empirical investigations. A thorough physicochemical characterization is the cornerstone of successful drug development, enabling informed decisions and accelerating the journey from a promising molecule to a potential therapeutic.
References
- Vertex AI Search. (n.d.). Time in Wayne County, US.
- Vertex AI Search. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.
- Enamine. (n.d.). Aqueous Solubility Assay.
- de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Avdeef, A. (2001).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(5), 988-1006.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Wikipedia. (n.d.). Piperazine.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- Enamine. (n.d.). LogD/LogP Background.
- Chemicalland21. (n.d.). CAS#:31545-26-3.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants.
- SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.
- Chemspace. (n.d.). Search results.
- A2B Chem. (n.d.). 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
- PubChem. (n.d.). 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester.
- Guidechem. (n.d.). 35561-39-8 Cyclopropyl, 2-chloro-.
- Bartošová, Z., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Sigma-Aldrich. (n.d.). (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester.
- Henan Tianfu Chemical Co.,Ltd. (n.d.). (S)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 314741-40-7.
- Guidechem. (n.d.). 4-methoxy-3-nitrophenyl phenyl ketone 82571-94-6 wiki.
- Chemenu. (n.d.). cas 31545-26-3|| where to buy (4-Chloro-3-nitrophenyl ....
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Chemistry Europe. (n.d.). Synthesis of Aryl‐ and Alkyl‐Containing 3‐Methylene‐5‐hydroxy Esters via a Barbier Allylation Reaction.
- Kumar, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2946.
- Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
- PubChem. (n.d.). Allyl isovalerate.
- PubChem. (n.d.). Allyl chloroformate.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. enamine.net [enamine.net]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. acdlabs.com [acdlabs.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 16. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, a functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not cataloged, indicating it is primarily a synthetic intermediate rather than a commercial product, this document outlines its rational synthesis, predicted properties, and strategic applications.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, confers a unique combination of properties. These nitrogen atoms can serve as hydrogen bond acceptors or donors (in their protonated state), enhancing aqueous solubility and enabling critical interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]
The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[4] Specifically, the title compound features two key functionalities:
-
A 3-Hydroxymethyl Group: This substituent introduces a chiral center and a primary alcohol. The hydroxyl moiety can act as a hydrogen bond donor or acceptor and provides a handle for further synthetic elaboration, enabling the construction of more complex molecules. Its presence can significantly influence binding affinity and selectivity. The tert-butyl carbamate (Boc) protected analog, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 301673-16-5), is a well-established intermediate in the synthesis of kinase inhibitors, antiviral agents, and CNS drugs.[5]
-
An N-Allyl Carboxylate (Alloc) Group: This moiety serves as a protecting group for the N1 nitrogen of the piperazine ring. The allyloxycarbonyl (Alloc) group is valued for its stability under a range of conditions and, most importantly, for its orthogonal deprotection chemistry.[6] It can be selectively removed under mild, palladium-catalyzed conditions that leave other common protecting groups, such as the acid-labile Boc or the hydrogenolysis-labile benzyloxycarbonyl (Cbz), intact.[7][8] This orthogonality is crucial for the sequential, controlled functionalization of the piperazine nitrogens, a key strategy in building complex drug candidates.[6]
This guide will now delve into the practical synthesis, predicted characteristics, and strategic deployment of this versatile building block.
Physicochemical and Structural Properties
The precise experimental data for the title compound is unavailable due to its status as a synthetic intermediate. However, its key properties can be reliably predicted based on its structure and data from analogous compounds.
Molecular Structure
Caption: 2D structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₆N₂O₃ | Derived from atomic composition. |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula. |
| LogP | ~0.5 - 1.0 | Estimated based on analogs; the presence of the polar hydroxymethyl and carbamate groups is balanced by the hydrocarbon backbone and allyl group. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | The secondary amine and the hydroxyl group can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | The two nitrogen atoms and the two carbonyl/ester oxygens can accept hydrogen bonds. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to hydrogen bonding and polarity. |
| Solubility | Soluble in methanol, ethanol, DCM, DMSO. Sparingly soluble in water. | Typical for a moderately polar organic molecule. |
Synthesis and Purification
The synthesis of this compound is best approached via a multi-step sequence starting from a commercially available, orthogonally protected precursor. This strategy provides excellent control over the regioselectivity of the N-functionalization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester from (S)-1-Boc-3-hydroxymethylpiperazine.
Part 1: Boc Group Deprotection
-
Dissolution: Dissolve (S)-1-Boc-3-hydroxymethylpiperazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Acidification: To the stirred solution at 0 °C, add an excess of a strong acid. A 4M solution of HCl in dioxane (4.0 eq) or neat trifluoroacetic acid (TFA, 10.0 eq) are commonly used.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude salt of (S)-3-hydroxymethylpiperazine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in water, basify to pH >10 with NaOH, and extract with an organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amine.
Part 2: Selective N-Allyloxycarbonylation
-
Setup: To a solution of the crude (S)-3-hydroxymethylpiperazine (1.0 eq) in a biphasic system of DCM and saturated aqueous sodium bicarbonate (1:1 v/v), cool the flask to 0 °C in an ice bath. The basic aqueous layer acts as a proton scavenger.
-
Reagent Addition: Add allyl chloroformate (1.05 eq) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 5 °C. The use of a slight excess of the chloroformate ensures complete reaction of the more nucleophilic secondary amine at the 4-position, but the primary target is the N1 position. In practice, a mixture of isomers may form, which would require chromatographic separation. A more controlled synthesis would protect the N4 position first. However, for the direct approach:
-
Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the desired N1-protected isomer.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient (API) itself but rather a versatile building block for constructing them. Its value lies in the strategic combination of its functional groups.
Role as a Scaffold and Linker
The piperazine moiety is often used as a central scaffold to orient pharmacophoric groups in the correct three-dimensional space for optimal target engagement.[2] The free N-H at the N4 position of the title compound serves as a key point for diversification. It can be functionalized through various common reactions:
-
Reductive Amination: Reaction with aldehydes or ketones to introduce a wide range of alkyl substituents.
-
Buchwald-Hartwig Amination: Coupling with aryl or heteroaryl halides to synthesize N-arylpiperazines, a common motif in CNS-active drugs.[2]
-
Amide Bond Formation: Acylation with carboxylic acids or acid chlorides.
-
Nucleophilic Substitution: Alkylation with alkyl halides.
The hydroxymethyl group can be further modified, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic displacement, further expanding synthetic possibilities.
Conceptual Application in Kinase Inhibitor Design
Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The piperazine scaffold is frequently employed to connect this hinge-binding motif to other parts of the inhibitor that occupy adjacent pockets, thereby increasing potency and selectivity.
Caption: Conceptual role of the piperazine scaffold in kinase inhibition.
Protocol: Deprotection of the Allyl Carbamate Group
The key utility of the Alloc group is its selective removal. The most common method involves palladium-catalyzed allylic transfer.
Objective: To deprotect the N1-Alloc group to reveal a free secondary amine, ready for subsequent functionalization.
-
Setup: Dissolve the N-Alloc protected piperazine (1.0 eq) in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Add an allyl scavenger to the solution. Common scavengers include morpholine, dimedone, or a silane like triethylsilane (TES-H).[9][10] Add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 - 0.1 eq) or an air-stable precursor like Pd(PPh₃)₂Cl₂.[7][10]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid. Monitor its completion by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated. An aqueous work-up (e.g., washing with bicarbonate solution and brine) may be necessary to remove the scavenger and its byproducts. The crude product can then be purified by chromatography or crystallization as needed.
This protocol's mild and neutral conditions ensure that many other functional groups, including esters, amides, and acid-sensitive groups like Boc, remain intact, highlighting the strategic power of this protecting group scheme.[7]
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Jeffrey, J. L., & Batey, R. A. (2004). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurveda. Retrieved January 20, 2026, from [Link]
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. Retrieved January 20, 2026, from [Link]
- 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. (n.d.). Google Shopping.
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Mastering Organic Synthesis: The Power of Allyl Chloroformate as a Protecting Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. (2017). YouTube. Retrieved January 20, 2026, from [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: A Technical Guide
Introduction
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a bespoke chemical entity featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development. Piperazine derivatives are integral to numerous approved pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties.[1] The title compound combines this versatile scaffold with a primary alcohol and an allyl ester functional group, offering multiple points for further chemical modification.
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the predicted spectral data for this compound. As no experimental spectra for this specific molecule are publicly available, this document synthesizes data from analogous structures and established spectroscopic principles to serve as a predictive reference for researchers, scientists, and drug development professionals. Every protocol and interpretation is designed to be a self-validating system, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectral signature. The key structural features include:
-
A piperazine ring , which can undergo chair-chair interconversion.[2]
-
A secondary amine (N-H) within the piperazine ring.
-
A carbamate group (N-CO-O) , specifically an allyl ester.
-
A primary alcohol (-CH₂OH) .
-
An allyl group (-CH₂-CH=CH₂) .
Each of these functional groups gives rise to characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural confirmation.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we predict distinct signals for the piperazine ring protons, the hydroxymethyl group, and the allyl ester moiety.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show a complex pattern due to the asymmetry of the molecule and the conformational dynamics of the piperazine ring.[3] Chemical shifts are influenced by the electron-withdrawing carbamate group and the hydroxyl group.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 5.90 | ddt | 1H | =CH- (Allyl) | Vinylic proton, split by cis, trans, and allylic protons. |
| ~ 5.30 | d | 1H | =CH₂ (trans, Allyl) | Vinylic proton deshielded by the C=C bond. |
| ~ 5.22 | d | 1H | =CH₂ (cis, Allyl) | Vinylic proton deshielded by the C=C bond. |
| ~ 4.60 | d | 2H | -O-CH₂- (Allyl) | Protons adjacent to the ester oxygen are deshielded. |
| ~ 3.80 - 3.60 | m | 3H | Piperazine-H, -CH₂OH | Complex multiplet from piperazine ring protons adjacent to nitrogen and the hydroxymethyl group.[4] |
| ~ 3.55 | dd | 1H | -CH₂OH | Diastereotopic protons of the hydroxymethyl group. |
| ~ 3.45 | dd | 1H | -CH₂OH | Diastereotopic protons of the hydroxymethyl group. |
| ~ 3.00 - 2.60 | m | 5H | Piperazine-H | Remaining piperazine ring protons. |
| ~ 2.50 | br s | 1H | -NH- | Exchangeable proton, signal may be broad. |
| ~ 2.00 | br s | 1H | -OH | Exchangeable proton, signal may be broad and its position is concentration-dependent. |
Note: "d" denotes doublet, "t" triplet, "q" quartet, "m" multiplet, "br s" broad singlet, "ddt" doublet of doublet of triplets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.[5]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 155.5 | C=O (Carbamate) | The carbonyl carbon of the carbamate is significantly deshielded.[6] |
| ~ 132.8 | =CH- (Allyl) | sp² hybridized carbon of the alkene.[7] |
| ~ 118.0 | =CH₂ (Allyl) | Terminal sp² hybridized carbon of the alkene.[7] |
| ~ 66.0 | -O-CH₂- (Allyl) | Carbon attached to the ester oxygen.[5] |
| ~ 64.5 | -CH₂OH | Carbon of the primary alcohol, attached to oxygen.[5] |
| ~ 55.0 | Piperazine-C3 | Carbon bearing the hydroxymethyl group. |
| ~ 49.0 - 42.0 | Piperazine-C2, C5, C6 | Piperazine ring carbons, with varied shielding due to proximity to substituents.[3] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for many organic compounds, but other solvents like DMSO-d₆ could be used if solubility is an issue.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected for the piperazine ring.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will be characterized by the vibrations of its key functional groups. The presence of hydrogen bonding (intermolecularly between the -OH and -NH groups) is expected to cause broadening of the O-H and N-H stretching bands.[10]
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity & Appearance | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH)[11][12] |
| 3350 - 3300 | Medium, Broad | N-H Stretch | Secondary Amine (-NH) |
| 3100 - 3000 | Medium | =C-H Stretch | Alkene (Allyl) |
| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |
| 1700 - 1680 | Strong, Sharp | C=O Stretch | Carbamate[13] |
| 1650 - 1640 | Medium | C=C Stretch | Alkene (Allyl)[14] |
| 1250 - 1200 | Strong | C-O Stretch | Ester/Carbamate[15] |
| 1100 - 1050 | Strong | C-O Stretch | Primary Alcohol[16] |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Molecular Formula: C₉H₁₆N₂O₃ Molecular Weight: 200.24 g/mol Exact Mass: 200.1161
Predicted Fragmentation Pathways
Upon ionization (e.g., via Electrospray Ionization, ESI, which would likely show a prominent [M+H]⁺ ion at m/z 201.1239), the molecule is expected to fragment in predictable ways. The piperazine ring and the ester linkage are common sites of cleavage.[17][18]
Key Predicted Fragmentation Reactions:
-
α-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common pathway for piperazine derivatives.[19]
-
Loss of the Allyl Group: Cleavage of the C-O bond of the ester can lead to the loss of an allyl radical (C₃H₅•, 41 Da) or allyloxy radical.
-
Piperazine Ring Opening: A characteristic fragmentation pattern for piperazines involves the cleavage of the ring itself.[20]
-
Loss of Hydroxymethyl Group: Cleavage of the C-C bond can result in the loss of the CH₂OH group (31 Da).
Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.
Table 4: Predicted Key Mass Fragments (ESI-MS)
| m/z (Predicted) | Possible Formula | Description |
|---|---|---|
| 201.1239 | [C₉H₁₇N₂O₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 170.1026 | [C₈H₁₄N₂O₂]⁺ | Loss of formaldehyde (CH₂O) from hydroxymethyl group |
| 161.0815 | [C₆H₁₃N₂O₃]⁺ | Loss of propene from the allyl group via rearrangement |
| 115.1226 | [C₆H₁₅N₂]⁺ | Loss of the entire allyl-oxy-carbonyl group |
| 113.0658 | [C₅H₉N₂O]⁺ | Fragment from piperazine ring cleavage |
| 101.0968 | [C₅H₁₃N₂]⁺ | Fragment containing the core piperazine ring after loss of substituents |
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Chromatography:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution, for example, with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). This separates the analyte from potential impurities.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.
-
Acquire full scan data from m/z 50 to 500 to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 201.12) to generate a fragmentation spectrum, which can be compared against the predicted fragments for structural confirmation.[21]
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy serves as a rapid method to verify the presence of the key hydroxyl, amine, and carbamate functionalities. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while tandem MS will provide definitive structural evidence through fragmentation analysis. Together, these techniques offer a multi-faceted and self-validating approach to ensure the identity, purity, and structural integrity of this novel piperazine derivative, facilitating its application in research and development.
References
-
Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. [Link]
-
De-la-Torre, V., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Avdyli, S., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
Fernández, G. IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Salzano, A. M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
-
PrieB, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
PrieB, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
University of Alberta. 13C NMR Spectroscopy. [Link]
-
National Institute of Technology, Rourkela. 13C NMR spectroscopy. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Sources
- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. academic.oup.com [academic.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. ovid.com [ovid.com]
- 21. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: A Technical Guide for Drug Development Professionals
Abstract
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a key heterocyclic building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, a critical bottleneck in its seamless integration into drug discovery workflows is the conspicuous absence of publicly available solubility data. This in-depth technical guide addresses this knowledge gap by providing a comprehensive framework for understanding and predicting the solubility of this compound in a range of organic solvents. By leveraging established principles of physical organic chemistry and providing detailed experimental protocols, this document empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.
Introduction: The Pivotal Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to suboptimal absorption, low bioavailability, and ultimately, therapeutic failure. For synthetic intermediates like this compound, understanding its solubility profile is paramount for efficient reaction kinetics, effective purification, and the development of robust formulations.[1] This guide provides a foundational understanding of the factors governing the solubility of this specific piperazine derivative and offers practical methodologies for its empirical determination.
Piperazine and its derivatives are ubiquitous in medicinal chemistry due to their favorable pharmacological properties.[2][3] The parent piperazine ring is a basic, six-membered heterocycle containing two nitrogen atoms at opposite positions.[4] This structure imparts a degree of polarity and the ability to form hydrogen bonds, contributing to its notable solubility in water and polar organic solvents like ethanol and methanol.[5][6] However, the introduction of substituents, such as the hydroxymethyl and allyl carboxylate groups in the title compound, significantly modulates its physicochemical properties, including its solubility.
Molecular Structure Analysis and Predicted Solubility Profile
The chemical structure of this compound dictates its interactions with various solvents. A thorough analysis of its functional groups allows for a qualitative prediction of its solubility.
-
Piperazine Ring: The core piperazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and contributes to the molecule's overall polarity.
-
Hydroxymethyl Group (-CH₂OH): This polar group is capable of both donating and accepting hydrogen bonds, which will favor solubility in protic and polar aprotic solvents.
-
Allyl Ester Group (-COOCH₂CH=CH₂): The ester functionality introduces a polar carbonyl group but also a nonpolar allyl chain. This duality suggests that the molecule will exhibit a balanced solubility profile, with an affinity for both polar and moderately nonpolar solvents.
Based on this structural analysis, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with both the hydroxymethyl group and the piperazine nitrogens.
-
Moderate to High Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, which can act as hydrogen bond acceptors and have dipole-dipole interactions.
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, which can interact through dipole-dipole forces.
-
Low to Sparingly Soluble: Predicted in nonpolar solvents such as hexane, heptane, and toluene, where the polar functional groups will have limited favorable interactions.
The following diagram illustrates the key functional groups influencing the solubility of the target molecule.
Caption: Key functional groups of this compound that dictate its solubility behavior.
Quantitative Solubility Data: A Predictive Approach
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | Very Soluble | Strong hydrogen bonding potential with the hydroxymethyl group and piperazine nitrogens. |
| Ethanol | C₂H₅OH | 4.3 | Freely Soluble | Similar to methanol, with slightly reduced polarity. |
| Isopropanol | C₃H₇OH | 3.9 | Soluble | Lower polarity and increased steric hindrance may slightly reduce solubility compared to methanol and ethanol. |
| Water | H₂O | 10.2 | Sparingly to Slightly Soluble | While the molecule has polar groups, the nonpolar allyl group and the overall size may limit extensive hydration. The parent piperazine is highly water-soluble.[4][5] |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | 5.1 | Freely Soluble | Strong dipole-dipole interactions and can act as a hydrogen bond acceptor. |
| Acetonitrile | C₂H₃N | 5.8 | Soluble | High polarity favors dissolution. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Good balance of polarity to interact with both the polar and nonpolar parts of the molecule. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very Soluble | A powerful, highly polar aprotic solvent. |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Freely Soluble | Effective at dissolving moderately polar organic compounds. |
| Chloroform | CHCl₃ | 4.1 | Soluble | Similar to DCM. |
| Nonpolar Solvents | ||||
| Toluene | C₇H₈ | 2.4 | Slightly Soluble | The aromatic ring can have some interaction with the allyl group, but overall polarity mismatch will limit solubility. |
| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | Significant polarity mismatch. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Slightly Soluble | Parent piperazine is poorly soluble in diethyl ether.[4] The larger organic substituents on the title compound may slightly improve this. |
Polarity Index values are relative and can vary slightly depending on the scale used.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination of solubility is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR with an internal standard).
Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of solubility.
Caption: A streamlined workflow for the experimental determination of the solubility of a solid compound.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., 25 °C) and agitate (stir or shake) for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. It is crucial to ensure that the concentration of the dissolved solid in the supernatant does not change over time.
-
-
Sample Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound.[1] Understanding these can aid in troubleshooting and optimizing experimental conditions.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with increasing temperature.[7] This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility ("like dissolves like").
-
Crystallinity and Polymorphism: The solid-state properties of the compound, including its crystal lattice energy and the presence of different polymorphic forms, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
-
pH (for aqueous solutions or protic solvents): The piperazine moiety is basic. In acidic conditions, the nitrogen atoms can become protonated, forming a salt that is likely to have significantly higher solubility in polar solvents.
Conclusion and Future Directions
While direct, published solubility data for this compound remains elusive, this guide provides a robust framework for predicting its solubility profile based on its molecular structure and the known properties of related piperazine compounds. More importantly, it offers a detailed, practical protocol for the experimental determination of its solubility in various organic solvents.
For researchers and drug development professionals, the systematic application of these principles and methods will facilitate informed solvent selection for synthesis, purification, and formulation, ultimately streamlining the path of novel drug candidates from the laboratory to the clinic. Future work should focus on the experimental validation of the predicted solubilities and the investigation of the compound's solubility in binary solvent mixtures and biorelevant media.
References
-
Solubility of Things. Piperazine. [Link]
- BenchChem. An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. 2025.
-
Wikipedia. Piperazine. [Link]
-
PubChem. Piperazine. National Institutes of Health. [Link]
-
PubChem. 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester. National Institutes of Health. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. 2021. [Link]
-
ResearchGate. Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. 2018. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine compounds [m.chemicalbook.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound. Synthesizing data from analogous piperazine derivatives and allyl ester compounds, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity of this molecule. The guide delves into potential degradation pathways, recommended storage protocols, and methodologies for stability assessment, aiming to provide a self-validating system for its handling and use in research and development.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule incorporating a piperazine ring and an allyl ester protecting group. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs) due to its ability to interact with various biological targets.[1][2] The allyl ester serves as a protecting group for the carboxylic acid, which is stable under a range of conditions but can be selectively removed when needed.[3][4] The stability of this compound is paramount as degradation can lead to inconsistent experimental results, loss of potency, and the formation of unknown impurities.[5]
Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is influenced by the inherent properties of both the piperazine ring and the allyl ester group. Several degradation pathways should be considered:
Piperazine Ring Instability
The piperazine ring is susceptible to several modes of degradation, primarily influenced by pH, temperature, and oxidative stress.[1][2][5]
-
pH-Dependent Degradation: As a weak base, the stability of piperazine derivatives can be highly dependent on the pH of their environment.[5] Both acidic and basic conditions can promote hydrolysis of the ester or other pH-labile groups. For piperazine-containing drugs, formulating at an optimal pH, often as a salt (e.g., hydrochloride), can significantly enhance stability.[5][6]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of piperazine compounds, often following first-order kinetics.[1] Thermal stress can lead to ring-opening reactions and the formation of various degradation products.[1] Studies on piperazine have shown significant degradation at temperatures between 135-175°C.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This process can be catalyzed by light, heat, and the presence of metal ions. A color change in the solid material upon storage can be an indicator of oxidative degradation.[5]
Allyl Ester Moiety Considerations
The allyl ester group is generally stable under a variety of conditions, making it a useful protecting group.[4] However, it is not entirely inert and can be susceptible to specific cleavage conditions.
-
Catalytic Cleavage: The allyl ester can be cleaved under mild conditions using metal catalysts, most commonly palladium(0) complexes.[4][7] While this is a controlled deprotection strategy, unintentional exposure to such catalysts could lead to degradation.
-
Hydrolysis: While generally more stable than other esters, allyl esters can still undergo hydrolysis under strong acidic or basic conditions, although this is less common than for other ester types.[2]
A visual representation of the potential degradation pathways is outlined below:
Recommended Storage and Handling Conditions
Proper storage and handling are crucial to maintain the stability and quality of this compound.[8][9] The following conditions are recommended based on the known stability of related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Piperazine derivatives show significant degradation at room temperature over extended periods.[10] Cold storage slows down chemical degradation processes.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize the risk of oxidation of the piperazine ring.[5] |
| Light | Protect from light. | To prevent photodegradation.[5] Amber vials or opaque containers are recommended. |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester and degradation of the piperazine moiety.[5][12] |
| Container | Use well-sealed, appropriate containers (e.g., glass vials). | To prevent contamination and exposure to environmental factors.[13] |
Handling in Solution
When preparing solutions of this compound, it is advisable to:
-
Use freshly prepared solutions whenever possible. [5]
-
If storage of solutions is necessary, store them at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Consider conducting a pH-stability profile to identify the optimal pH for aqueous solutions to minimize degradation.[5]
Experimental Protocols for Stability Assessment
To ensure the integrity of the compound and the validity of experimental results, it is essential to have robust analytical methods for stability assessment.
Forced Degradation Studies
Forced degradation studies are a cornerstone of understanding a compound's stability profile and for developing stability-indicating analytical methods.[5][14]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a calibrated oven.[5]
-
Photodegradation: Expose both the solid compound and a solution to a light source according to ICH Q1B guidelines.[5]
Samples should be analyzed at various time points and compared to an unstressed control sample.
Development of a Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common starting point, but for piperazine derivatives, other stationary phases like C8, phenyl, or cyano may provide better selectivity.[5]
-
Mobile Phase Optimization:
-
Gradient Elution: If isocratic elution is insufficient, a gradient program can help resolve closely eluting peaks.[5]
Conclusion
References
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Storage of API's at CyberFreight. CyberFreight. [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]
-
GDP-compliant Storage of APIs: What needs to be considered?. gmp-compliance.org. [Link]
-
Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. GovInfo. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
Piperazine. PubChem. [Link]
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. [Link]
-
Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [Link]
-
Metal- catalysed cleavage of allyl esters. Wordpress. [Link]
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Aapptec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 9. Storage of API's at CyberFreight - CyberFreight International B.V. [cyberfreight.nl]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 14. pharmtech.com [pharmtech.com]
potential applications of piperazine derivatives in medicinal chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Piperazine Motif
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a place of distinction in the field of medicinal chemistry. It is often referred to as a "privileged scaffold," a term that reflects its recurring presence in a multitude of clinically successful drugs across diverse therapeutic areas.[1] This prevalence is not coincidental but is rooted in the unique physicochemical properties of the piperazine moiety. Its inherent basicity, high water solubility, and synthetic tractability make it an invaluable building block for medicinal chemists.[1] Furthermore, the piperazine ring can serve as a versatile linker to connect different pharmacophoric elements or as a central scaffold upon which to build molecules with specific three-dimensional orientations for optimal target engagement. This guide will provide an in-depth exploration of the potential applications of piperazine derivatives in key areas of medicinal chemistry, offering insights into their design, mechanism of action, and the experimental methodologies used to evaluate their therapeutic potential.
I. Piperazine Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a paramount challenge in modern medicine. Piperazine derivatives have emerged as a promising class of compounds in this arena, with several approved drugs and numerous candidates in development.[2][3] Their anticancer activity often stems from their ability to interact with critical signaling pathways that regulate cell growth, proliferation, and survival.[4]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of anticancer piperazine derivatives exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a central regulator of cell metabolism, growth, and survival and is frequently hyperactivated in various cancers.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Piperazine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperazine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of piperazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | Varies (dose-dependent) | [7] |
| 1,2,4-triazine bearing piperazine amide | MCF-7 (Breast) | Promising antiproliferative agents | |
| Oxazolo[4,5-d]pyrimidines | Various (NCI-60 panel) | GI50: 0.2 - 2.0 | [8] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | GI50: 1.00 | [9] |
| 4-(benzo[10]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | IC50: 11.3 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[11]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow: MTT Assay
Caption: Mechanism of action of piperazine-containing antipsychotics at the dopamine D2 receptor.
Antidepressants: Serotonin Reuptake Inhibition
A significant number of antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs), feature a piperazine core. [12][13]Depression is often associated with reduced levels of the neurotransmitter serotonin in the synaptic cleft. [9]SSRIs work by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. [9][13]
Signaling Pathway: Serotonin Reuptake Inhibition
Caption: Mechanism of action of piperazine-containing antidepressants as serotonin reuptake inhibitors.
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A common method is the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin transporter) from cell lines or animal tissues.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (piperazine derivative).
-
Incubation: Incubate the mixture to allow the radioligand and the test compound to compete for binding to the receptor and reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki value, which represents the inhibitory constant and is a measure of the compound's affinity for the receptor. [14]
III. Piperazine Derivatives as Anti-Infective Agents
The piperazine scaffold is also a key component in the development of drugs to combat infectious diseases caused by viruses and bacteria. [15][16]
Antivirals: Targeting HIV Replication
Certain piperazine derivatives have shown promise as anti-HIV agents. One of the key targets in the HIV replication cycle is the enzyme reverse transcriptase, which is responsible for converting the viral RNA genome into DNA. [10]Inhibition of this enzyme prevents the virus from integrating its genetic material into the host cell's genome.
Signaling Pathway: HIV Replication Cycle and Inhibition
Caption: Simplified overview of the HIV replication cycle and the site of action for piperazine-based reverse transcriptase inhibitors.
Antimicrobials: Disrupting Bacterial Cell Wall Synthesis
Piperazine derivatives have demonstrated significant antibacterial activity. [17][18]One of the primary mechanisms of action for some of these compounds is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell integrity, and its disruption leads to cell lysis and death.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action of certain piperazine-containing antimicrobials via inhibition of cell wall synthesis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC. [17][19][20] Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the piperazine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth). [18]2. Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard). [14]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. [20]5. Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth. [20]
IV. Synthesis of Piperazine Derivatives: A General Approach
The synthetic versatility of the piperazine scaffold allows for the creation of large and diverse chemical libraries for drug discovery. A common method for the synthesis of 1-arylpiperazines is the reaction of an appropriate aniline with bis(2-chloroethyl)amine.
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
This protocol describes a general method for the synthesis of a 1-arylpiperazine derivative. [20][21] Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and a high-boiling solvent such as diethylene glycol monomethyl ether. [20]2. Heating: Heat the reaction mixture at an elevated temperature (e.g., 150°C) for several hours (e.g., 12 hours). [20]3. Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable solvent like methanol and precipitate the product by adding a non-polar solvent such as diethyl ether. [20]4. Isolation and Purification: Collect the precipitated solid by filtration, wash with a non-polar solvent, and dry to obtain the desired 1-(2-methoxyphenyl)piperazine hydrochloride. [20]The product can be further purified by recrystallization if necessary.
Conclusion: The Enduring Legacy and Future Potential of Piperazine in Drug Discovery
The piperazine scaffold continues to be a cornerstone in medicinal chemistry, demonstrating its remarkable versatility and utility in the design of therapeutic agents for a wide array of diseases. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery efforts. [1]The examples provided in this guide represent just a fraction of the vast potential of piperazine derivatives. As our understanding of disease biology deepens and new molecular targets are identified, the "privileged" piperazine motif is poised to play an even more significant role in the development of the next generation of innovative medicines. Future research will likely focus on the development of more selective and potent piperazine-based compounds, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic scaffold.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2103535]
- MTT assay and its use in cell viability and proliferation analysis - Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A - Benchchem. [URL: https://www.benchchem.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [URL: https://clytetechnologies.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [URL: https://icb.ucsb.
- 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5464-78-8.htm]
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35899932/]
- HIV replication cycle - ViralZone - Expasy. [URL: https://viralzone.expasy.org/9]
- How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/synthesis-5464-78-8.html]
- The HIV lifecycle - HIV i-Base. [URL: https://i-base.info/guides/art-in-pictures/the-hiv-lifecycle]
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [URL: https://www.eurekaselect.com/article/108398]
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. [URL: https://www.revvity.com/product/tag-lite-dopamine-d2-receptor-labeled-cells-200-points-c1tt1d2]
- Schematic diagram showing mechanism of action of SSRIs. These agents... - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-showing-mechanism-of-action-of-SSRIs-These-agents-block-the-reuptake_fig1_230777520]
- Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4013009/]
- An insight into the therapeutic potential of piperazine-based anticancer agents. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=20826]
- Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38910275/]
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. [URL: https://www.twistdx.com/products/assay-services/transporter-assays/sert-human-serotonin-transporter-functional-antagonist-uptake-leadhunter-assay/]
- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379895/]
- The chemical structure of PI3K/AKT/mTOR signaling pathway inhibitors - ResearchGate. [URL: https://www.researchgate.
- 13.2A: Inhibiting Cell Wall Synthesis - Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/13%3A_Antimicrobial_Drugs/13.02%3A_Functions_of_Antimicrobial_Drugs/13.2A%3A_Inhibiting_Cell_Wall_Synthesis]
- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. [URL: https://www.benchchem.
- Schematic diagram of the dopamine receptor complex signaling cascade.... - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-the-dopamine-receptor-complex-signaling-cascade-D1-D2_fig2_369796030]
- PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11024342/]
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. [URL: https://www.apjhs.com/index.php/apjhs/article/view/1336]
- Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems. [URL: https://www.rndsystems.
- Inhibitors of Cell Wall Synthesis | Overview & examples - Lesson - Study.com. [URL: https://study.com/learn/lesson/cell-wall-synthesis-inhibitors-overview-examples.html]
- 2: Replication cycle of HIV-1. Schematic drawing of the major steps... - ResearchGate. [URL: https://www.researchgate.net/figure/Replication-cycle-of-HIV-1-Schematic-drawing-of-the-major-steps-during-HIV-1_fig1_279201416]
- Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.645523/full]
- Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. [URL: https://microbenotes.com/cell-wall-synthesis-inhibitors/]
- Serotonin receptors in depression: from A to B - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5299699/]
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. [URL: https://www.researchgate.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33719102/]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. [URL: https://www.mdpi.com/1420-3049/25/9/2206]
- Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33333109/]
- How Do Antibiotics Affect Cell Wall Synthesis? - Biomol GmbH. [URL: https://www.biomol.com/resources/blog-article/how-do-antibiotics-affect-cell-wall-synthesis]
- D2 Receptors in Psychopharmacology. [URL: https://psychopharmacologyinstitute.com/publication/d2-receptors-in-psychopharmacology-2270]
- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
- HIV 1 Reverse Transcriptase Assay Kit | XpressBio. [URL: https://www.xpressbio.com/product/hiv-1-reverse-transcriptase-assay-kit-rt1000/]
- An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine - Benchchem. [URL: https://www.benchchem.
- Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5006233/]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[10]xazolo[4,5-D]Pyrimidines - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-in-vitro-anticancer-evaluation-of-7-piperazinsubstituted-13oxazolo45-dpyrimidines.pdf]
- The Serotonin Basis of Depression: Unraveling the Neurochemical Web | McGovern Medical School - UTHealth Houston. [URL: https://med.uth.edu/psychiatry/2023/12/11/the-serotonin-basis-of-depression-unraveling-the-neurochemical-web/]
- Reverse Transcriptase Assay, colorimetric - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/roche/11468120910]
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. [URL: https://core.ac.uk/download/pdf/33423714.pdf]
- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40047279/]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955743/]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Serotonin Basis of Depression: Unraveling the Neurochemical Web | McGovern Medical School [med.uth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell wall inhibitors | PPTX [slideshare.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. The HIV lifecycle | HIV i-Base [i-base.info]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 21. Page loading... [wap.guidechem.com]
The Piperazine Nucleus: From Deworming Agent to Privileged Scaffold in Modern Drug Discovery
A Technical Guide on the Discovery, History, and Application of Substituted Piperazine Compounds
Introduction: The Enduring Versatility of a Simple Heterocycle
The six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, holds a unique and storied position in the annals of medicinal chemistry.[1] Initially introduced to medicine for a singular, humble purpose, its structural and physicochemical properties have enabled its evolution into what is now considered a "privileged scaffold."[2] This guide will provide a comprehensive technical overview of the journey of substituted piperazine compounds, from their historical roots to their current status as a cornerstone in the design of a diverse array of therapeutic agents. We will delve into the key discoveries that shaped the trajectory of piperazine-based drug development, explore the evolution of synthetic methodologies, and analyze the intricate structure-activity relationships that govern their pharmacological effects. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but an expert-driven narrative on the causality behind the scientific advancements in this field. The inherent versatility of the piperazine ring, with its two modifiable nitrogen atoms, allows for the fine-tuning of properties such as solubility, basicity, and receptor interaction, making it an invaluable tool in the medicinal chemist's armamentarium.[2][3]
A Historical Trajectory: From Anthelmintic to Central Nervous System Modulator
The story of piperazine in medicine begins in the early 20th century, where it was first marketed by Bayer as an anthelmintic agent for the treatment of parasitic worm infections.[1][4] Its mechanism of action, a flaccid paralysis of the parasites, was later understood to be mediated by its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in nematodes.[5][6] This selective action, targeting a different isoform of the GABA receptor than that found in vertebrates, provided a relatively safe and effective means of expelling the parasites.[1] Piperazine citrate and adipate became common formulations for treating ascariasis and enterobiasis.[1][7]
However, the true potential of the piperazine scaffold lay dormant for several decades. The post-World War II era of drug discovery, particularly in the realm of antihistamines and antipsychotics, saw the rise of phenothiazines. It was the structural modification of these early compounds that led to the incorporation of the piperazine ring, unlocking a new world of pharmacological activity. This marked a pivotal shift from its use as a simple anthelmintic to a key component in drugs targeting the central nervous system (CNS).
The Dawn of a New Era: Key Substituted Piperazine Drug Classes
The versatility of the piperazine nucleus is best illustrated by the diverse therapeutic classes of drugs that incorporate this scaffold. Many of these agents can be broadly categorized based on the substituents attached to the piperazine ring, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines.[1]
Antihistamines: The First Foray into Systemic Therapeutics
One of the earliest systemic applications of substituted piperazines was in the development of antihistamines. A prime example is Chlorcyclizine , an H1-receptor antagonist.[8] These first-generation antihistamines, while effective, were often associated with sedative side effects due to their ability to cross the blood-brain barrier.
Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways
The discovery of the antipsychotic properties of chlorpromazine in the 1950s spurred the development of a vast number of phenothiazine derivatives. The introduction of a piperazine ring in place of the aliphatic amine side chain of earlier phenothiazines led to a new class of more potent antipsychotics.[9] A notable example is Trifluoperazine , which exhibits high affinity for dopamine D2 receptors.[9] The development of these compounds was a significant step forward in the management of schizophrenia and other psychotic disorders. Later, the focus shifted towards "atypical" antipsychotics with a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which was associated with a lower incidence of extrapyramidal side effects. Olanzapine , a thienobenzodiazepine derivative containing a methylpiperazine moiety, is a prominent example of this class.[10]
Antidepressants and Anxiolytics: Targeting the Serotonergic System
The piperazine scaffold also proved to be crucial in the development of drugs targeting the serotonergic system for the treatment of depression and anxiety.[11] Buspirone , an anxiolytic, is a partial agonist at the serotonin 5-HT1A receptor.[12][13] Its unique mechanism of action, distinct from the benzodiazepines, offered anxiolysis without the significant sedative and dependence-inducing properties of the older drugs.[14]
Oncology: The Rise of Targeted Cancer Therapies
Perhaps one of the most significant breakthroughs in modern oncology was the development of Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[3][15] This drug, which features a piperazine moiety, specifically targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[16][17] The success of imatinib heralded the era of targeted cancer therapy and solidified the importance of the piperazine scaffold in the design of highly specific enzyme inhibitors.
Evolution of Synthetic Methodologies: Building the Piperazine Core
The widespread application of the piperazine scaffold has driven the development of numerous synthetic strategies for its construction and derivatization. These methods range from classical approaches to modern, more efficient techniques.
Classical Synthetic Approaches
Historically, the synthesis of substituted piperazines often involved the alkylation of piperazine itself or a monosubstituted piperazine with a suitable alkyl halide.
A straightforward synthesis of Chlorcyclizine involves the alkylation of 1-methylpiperazine with 4-chlorobenzhydrylbromide.[8]
-
Step 1: Preparation of 4-chlorobenzhydrylbromide. 4-chlorobenzhydrol is treated with a brominating agent such as phosphorus tribromide or hydrobromic acid to yield the corresponding bromide.
-
Step 2: Alkylation. 1-methylpiperazine is reacted with 4-chlorobenzhydrylbromide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene) to facilitate the nucleophilic substitution reaction, affording Chlorcyclizine.[18]
The synthesis of Trifluoperazine involves the condensation of 2-(trifluoromethyl)phenothiazine with a piperazine-containing side chain.[9]
-
Step 1: Synthesis of the piperazine side chain. 1-(3-chloropropyl)-4-methylpiperazine is a common intermediate for this purpose.
-
Step 2: Condensation. 2-(Trifluoromethyl)phenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodium amide in an inert solvent such as toluene.[9][11] The reaction is typically heated to drive it to completion.
Modern Synthetic Innovations
More recent advancements have focused on developing more efficient and versatile methods for synthesizing substituted piperazines, including flow-based synthesis and C-H functionalization.
A continuous-flow synthesis of Imatinib has been developed, offering advantages in terms of safety, efficiency, and scalability.[19] This multi-step process is conducted in tubular flow coils and cartridges packed with reagents, minimizing manual handling of intermediates.
The synthesis of Olanzapine can be achieved through the N-methylation of its desmethyl precursor. Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for this transformation, often in the presence of a phase-transfer catalyst.[20]
Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Activity
The remarkable therapeutic diversity of substituted piperazines is a direct consequence of how different substituents on the piperazine ring and its attached pharmacophores influence their interaction with biological targets.
Antipsychotic Piperazines: A Balancing Act of Dopamine and Serotonin Receptor Affinity
For piperazine-containing antipsychotics, the affinity for dopamine D2 and serotonin 5-HT2A receptors is a critical determinant of their efficacy and side-effect profile. The following table summarizes the binding affinities (Ki, nM) of several representative antipsychotic drugs.
| Drug | D2 Ki (nM) | 5-HT2A Ki (nM) | D2/5-HT2A Ratio | Therapeutic Class |
| Haloperidol | 1.5 | 4.5 | 0.33 | Typical |
| Trifluoperazine | 1.2 | 11.0 | 0.11 | Typical |
| Olanzapine | 11.0 | 4.0 | 2.75 | Atypical |
| Risperidone | 3.1 | 0.16 | 19.38 | Atypical |
| Aripiprazole | 0.34 | 3.4 | 0.10 | Atypical (Partial Agonist) |
Data compiled from various pharmacological sources.
The SAR for phenothiazine antipsychotics like Trifluoperazine reveals several key features:[9]
-
A trifluoromethyl group at the 2-position of the phenothiazine ring is more potent than a chlorine substituent, likely due to more favorable van der Waals interactions.[9]
-
The piperazine side chain itself provides more potent antipsychotic effects compared to a simple alkylamino side chain.[9]
For atypical antipsychotics like Olanzapine, the higher affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of their mechanism, which is thought to contribute to their improved side-effect profile.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the function of substituted piperazines, it is helpful to visualize their mechanisms of action and the experimental workflows used to study them.
Anthelmintic Action of Piperazine
The following diagram illustrates the mechanism by which piperazine paralyzes helminths.
Caption: Mechanism of anthelmintic action of piperazine.
Imatinib Signaling Pathway Inhibition
This diagram shows how Imatinib inhibits the Bcr-Abl signaling pathway in chronic myeloid leukemia.
Caption: Imatinib inhibition of the Bcr-Abl signaling pathway.
Conclusion: A Privileged Scaffold with a Bright Future
The journey of substituted piperazine compounds from a simple deworming agent to a cornerstone of modern drug discovery is a testament to the power of medicinal chemistry to unlock the therapeutic potential hidden within a molecular scaffold. The ability to systematically modify the piperazine ring has allowed for the development of drugs that can precisely target a wide range of biological receptors and enzymes, leading to treatments for a vast spectrum of diseases. The ongoing development of novel synthetic methodologies, including C-H functionalization and flow chemistry, promises to further expand the chemical space accessible to drug designers. As our understanding of the molecular basis of disease continues to grow, the versatile and adaptable piperazine nucleus is certain to remain a "privileged scaffold" for the discovery of the next generation of innovative medicines.
References
-
Fundam Clin Pharmacol. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link][21]
-
Patsnap Synapse. What is the mechanism of Piperazine? [Link][6]
-
Gpatindia. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link][9]
-
ResearchGate. Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... [Link][21]
-
ResearchGate. Efficient synthesis of antihistamines clocinizine and chlorcyclizine. [Link][22]
-
Google Patents. CN103613567A - Synthetic process for chlorcyclizine hydrochloride. [18]
-
ResearchGate. Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... [Link][3]
-
ACS Publications. Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link][23]
-
Google Patents. US8609842B2 - Method for synthesizing Imatinib. [24]
-
RSC Publishing. A flow-based synthesis of Imatinib: the API of Gleevec. [Link][19]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link][25]
-
Gpatindia. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link][8]
-
ACS Publications. A Facile Total Synthesis of Imatinib Base and Its Analogues. [Link][15]
-
The Role of Piperazine in Modern Medicine and Industry. [Link][7]
-
ResearchGate. Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Panel... [Link][17]
-
PMC. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. [Link][26]
-
Patsnap Synapse. What is the mechanism of Buspirone Hydrochloride? [Link][12]
-
ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives. [Link][27]
-
PubMed. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. [Link][11]
-
Google Patents. US7863442B2 - Processes for the synthesis of olanzapine. [10]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link][2]
-
ResearchGate. (a) Ribbon diagram showing the binding of imatinib (green C atoms) to... [Link][29]
-
RSC Publishing. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. [Link][20]
-
PubMed. Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents. [Link][30]
-
Dr.Oracle. What is the mechanism of action of Buspar (buspirone) compared to Selective Serotonin Reuptake Inhibitors (SSRIs)? [Link][13]
-
Internet Scientific Publications. Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. [Link][31]
-
ResearchGate. (PDF) Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. [Link][32]
-
Semantic Scholar. Quantitative structure – activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. [Link][33]
-
Scirp.org. Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. [Link][34]
-
PubMed. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. [Link][35]
-
PubMed. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. [Link][38]
-
PMC. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. [Link][39]
-
PMC. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link][40]
Sources
- 1. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 2. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 7. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 8. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 11. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
- 12. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Buspirone - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 17. researchgate.net [researchgate.net]
- 18. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]
- 19. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03926A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 25. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 29. researchgate.net [researchgate.net]
- 30. Repositioning of the antipsychotic trifluoperazine: Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ispub.com [ispub.com]
- 32. researchgate.net [researchgate.net]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions [scirp.org]
- 35. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. How Does Buspirone Work? - GoodRx [goodrx.com]
- 37. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 38. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
theoretical modeling of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
An In-Depth Technical Guide to the Theoretical Modeling of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Introduction: The Rationale for In-Silico Characterization
In modern drug discovery, the journey from a conceptual molecule to a clinical candidate is long and resource-intensive. The ability to predict a molecule's behavior before its physical synthesis is a cornerstone of efficient research and development. This guide focuses on a specific, yet representative, scaffold: This compound . This molecule, while not extensively characterized in public literature, possesses structural motifs of significant interest to medicinal chemists. The piperazine ring is a common constituent in numerous approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2] The hydroxymethyl group offers a key hydrogen-bonding feature, while the allyl ester serves as a potentially reactive handle or a protecting group that can be selectively removed under mild conditions.[3]
The theoretical modeling of this molecule serves a critical purpose: to build a comprehensive in-silico profile that informs its potential as a drug-like scaffold or intermediate. By employing a multi-tiered computational approach, we can elucidate its intrinsic electronic and structural properties, understand its dynamic behavior in a physiological context, and lay the groundwork for designing analogues with optimized biological activity. This guide provides researchers, scientists, and drug development professionals with a detailed roadmap for such a theoretical investigation, grounded in established methodologies and scientific causality.
Part 1: Foundational Insights through Quantum Mechanical (QM) Modeling
Expertise & Experience: Why Start with Quantum Mechanics?
Before we can understand how a molecule behaves in a complex biological system, we must first understand its intrinsic, fundamental properties in isolation. Quantum mechanical (QM) methods, which solve the Schrödinger equation (or its density functional theory equivalent), provide the most accurate, first-principles description of a molecule's electronic structure and geometry without relying on empirical parameters.[4] This initial step is not merely academic; the results from QM calculations—such as an accurate 3D conformation, electrostatic potential, and molecular orbital energies—are the essential foundation for all subsequent, higher-level modeling techniques like molecular dynamics and QSAR.[5][6]
For a molecule like this compound, with its flexible six-membered ring and multiple rotatable bonds, a thorough conformational analysis is paramount. Density Functional Theory (DFT) stands out as the method of choice, offering an excellent compromise between high accuracy and manageable computational expense for molecules of this size.[7]
Experimental Protocol: DFT-Based Molecular Characterization
-
Initial Structure Generation & Optimization:
-
Step 1.1: Construct the 2D structure of the molecule and convert it to a preliminary 3D model using software such as Avogadro or ChemDraw.
-
Step 1.2: Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step serves to generate a sensible starting geometry and remove any high-energy steric clashes.
-
-
Conformational Search:
-
Step 2.1: Due to the flexibility of the piperazine ring (which can adopt chair, boat, and twist-boat conformations) and the rotatable bonds of the side chains, a comprehensive conformational search is critical. Employ a stochastic (e.g., Monte Carlo) or systematic search algorithm to explore the potential energy surface and identify a set of low-energy conformers.
-
-
High-Level DFT Optimization:
-
Step 3.1: Take the lowest-energy conformers (e.g., all conformers within 5 kcal/mol of the global minimum) from the previous step and perform a full geometry optimization using DFT.
-
Causality: We select a functional like B3LYP, which has a long track record of reliability for organic molecules, paired with a Pople-style basis set such as 6-31G(d,p), which includes polarization functions necessary to accurately describe the electronic distribution in a molecule with heteroatoms and pi systems.
-
-
Vibrational Frequency Analysis:
-
Step 4.1: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface. These calculations also yield important thermodynamic data, including the zero-point vibrational energy (ZPVE) and Gibbs free energy, allowing for a more accurate ranking of conformer stability.
-
-
Calculation of Molecular Properties:
-
Step 5.1: Using the final, validated global minimum energy structure, perform single-point calculations to derive key electronic properties. These properties are crucial for interpreting reactivity and intermolecular interactions.
-
Data Presentation: Predicted Molecular Properties
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates overall molecular polarity, influencing solubility and binding. |
| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential | Negative potential near O and N atoms | Predicts sites for hydrogen bond donation and electrophilic attack. |
Visualization: Quantum Mechanics Workflow
Caption: Workflow for determining molecular properties using DFT.
Part 2: Unveiling Dynamic Behavior with Molecular Dynamics (MD) Simulations
Expertise & Experience: Why Use Molecular Dynamics?
While QM provides a precise, static image of the molecule, biological systems are dynamic and predominantly aqueous. Molecular Dynamics (MD) simulations bridge this gap by modeling the physical movements of atoms and molecules over time.[8] This allows us to observe how our molecule of interest behaves in a simulated physiological environment, providing critical insights into its conformational flexibility, solvation, and potential for aggregation—properties that profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] An MD simulation can reveal, for example, whether the hydroxymethyl group is consistently exposed to the solvent and available for hydrogen bonding, or if it preferentially forms intramolecular bonds that would mask it from interacting with a target protein.
Experimental Protocol: All-Atom MD Simulation in Explicit Solvent
-
System Preparation (Parameterization):
-
Step 1.1: Start with the lowest-energy, QM-optimized geometry of this compound.
-
Step 1.2: Assign a molecular mechanics force field. For organic molecules, generalized force fields like GAFF (General Amber Force Field) are suitable. Partial atomic charges derived from the prior QM calculations (e.g., using the RESP or CHELPG scheme) should be used to ensure an accurate description of the electrostatic interactions.
-
-
Building the Simulation Box:
-
Step 2.1: Place the parameterized molecule in the center of a simulation box (e.g., a cubic box with edges extending at least 10 Å from the molecule).
-
Step 2.2: Solvate the system by filling the box with a pre-equilibrated, explicit water model (e.g., TIP3P). Explicitly modeling water is computationally expensive but essential for accurately capturing specific solute-solvent interactions.[8]
-
Step 2.3: If the molecule carries a net charge, add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system, preventing artifacts from long-range electrostatic forces.
-
-
Minimization and Equilibration:
-
Step 3.1: Perform a series of energy minimization steps to relax the system and remove any steric clashes, particularly between the solute and solvent molecules.
-
Step 3.2 (NVT Equilibration): Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). This allows the solvent molecules to rearrange around the solute in a physically realistic manner.
-
Step 3.3 (NPT Equilibration): Switch to a constant pressure ensemble (NPT) at 1 atm. This step ensures the simulation is performed at the correct solvent density. The stability of temperature, pressure, and density values indicates the system is well-equilibrated.
-
-
Production Simulation:
-
Step 4.1: Once the system is equilibrated, run the production simulation for a duration sufficient to sample the relevant conformational space (e.g., 100-200 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals for later analysis.
-
-
Trajectory Analysis:
-
Step 5.1: Analyze the saved trajectory to extract meaningful data. Key analyses include:
-
Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the molecule over time.
-
Solvent Accessible Surface Area (SASA): To quantify the exposure of different functional groups to the aqueous environment.
-
Radial Distribution Function (RDF): To characterize the solvation shell and identify specific interactions between solute atoms and water molecules.
-
Hydrogen Bond Analysis: To quantify the dynamics of intra- and intermolecular hydrogen bonds.
-
-
Data Presentation: Summary of MD Simulation Analysis
| Analysis Metric | Hypothetical Result | Interpretation |
| Average RMSD | 1.5 ± 0.3 Å | The molecule is conformationally stable, exploring a defined set of low-energy states. |
| Hydroxymethyl SASA | 35 Ų | The hydroxyl group is consistently exposed to the solvent, making it available for H-bonding. |
| Water RDF (around Hydroxyl O) | Peak at 2.8 Å | Indicates a well-defined first solvation shell, confirming strong interaction with water. |
| Intramolecular H-Bonds | <5% occupancy | The molecule does not frequently fold to form internal hydrogen bonds. |
Visualization: Molecular Dynamics Workflow
Caption: Workflow for simulating molecular behavior in solution.
Part 3: Predictive Design using Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: Why Develop a QSAR Model?
The ultimate goal in drug discovery is often not a single molecule, but a series of optimized analogues. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that connects the chemical structure of molecules to their biological activity.[1] By building a mathematical model based on a training set of known compounds, we can predict the activity of new, yet-to-be-synthesized molecules.[11][12] This approach is invaluable for prioritizing synthetic efforts, focusing resources on the most promising candidates, and providing insights into the molecular properties that drive target engagement.[2] For the this compound scaffold, a QSAR study would guide the modification of the piperazine ring, the hydroxymethyl group, or the ester to enhance a desired biological effect.
Experimental Protocol: Prospective QSAR Model Development
-
Dataset Curation:
-
Step 1.1: Assemble a dataset of structurally related piperazine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.
-
Step 1.2: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors.
-
Step 1.3: Rationally divide the dataset into a training set (~70-80% of the compounds) for building the model and a test set (~20-30%) for validating its predictive power.
-
-
Molecular Descriptor Calculation:
-
Step 2.1: For every molecule in the dataset, perform the QM optimization protocol as described in Part 1 to obtain consistent, low-energy 3D structures.
-
Step 2.2: Calculate a wide array of molecular descriptors, which are numerical representations of molecular properties. These can include:
-
1D/2D Descriptors: Molecular weight, atom counts, topological indices.
-
3D Descriptors: Solvent accessible surface areas, molecular volume.
-
Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.[12]
-
-
-
Feature Selection and Model Building:
-
Step 3.1: The large number of calculated descriptors can lead to overfitting. Use a feature selection algorithm (e.g., Genetic Function Approximation or Stepwise Multiple Linear Regression) to identify the subset of descriptors that has the strongest correlation with biological activity.
-
Causality: The goal is to find a statistically robust model that is also mechanistically interpretable. For example, if a descriptor related to hydrogen bond donors is selected, it provides a testable hypothesis that this feature is important for binding.
-
Step 3.2: Construct the QSAR model using a regression technique. Multiple Linear Regression (MLR) is straightforward and provides an easily interpretable equation.
-
-
Rigorous Model Validation:
-
Step 4.1 (Internal Validation): Assess the robustness of the model using the training set. Leave-one-out cross-validation (yielding a Q² value) is a standard method to check for overfitting. A high Q² (>0.5) indicates a stable model.
-
Step 4.2 (External Validation): This is the most critical test. Use the developed QSAR model to predict the pIC₅₀ values for the compounds in the test set (which were not used to build the model).
-
Trustworthiness: The predictive ability is quantified by the predicted R² (R²_pred). A high R²_pred (>0.6) demonstrates that the model can accurately predict the activity of new compounds.
-
Data Presentation: Hypothetical QSAR Model for Piperazine Analogs
| Model Equation | pIC₅₀ = 0.85(LogP) - 0.12(TPSA) + 1.54*(NumHDonors) + 2.45 |
| Statistical Metric | Value |
| R² (Training Set) | 0.88 |
| Q² (Cross-Validation) | 0.81 |
| R²_pred (Test Set) | 0.85 |
Visualization: QSAR Model Development Workflow
Caption: Workflow for building and validating a predictive QSAR model.
Conclusion: An Integrated Strategy for Computational Drug Discovery
The theoretical modeling of a molecule like this compound is a multi-faceted endeavor that provides a wealth of predictive information. By systematically progressing from fundamental quantum mechanical calculations to dynamic molecular simulations and predictive QSAR modeling, we construct a holistic view of the molecule's potential. This integrated workflow allows researchers to make more informed decisions, rationalize structure-activity relationships, and ultimately, accelerate the drug discovery process by focusing precious laboratory resources on compounds with the highest probability of success. The principles and protocols outlined in this guide serve as a robust framework for the in-silico investigation of novel chemical entities.
References
- Molecular dynamics simulations as a guide for modulating small molecule aggreg
- Zhou, T., et al. (2010). Quantum mechanical methods for drug design. Current Topics in Medicinal Chemistry, 10(1), 33-45.
- Wang, S., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chinese Journal of Chemistry, 29(10), 2241-2250.
- Zhou, T., et al. (2010). Quantum Mechanical Methods for Drug Design. University of Zurich.
- Al-Sultani, A. O. (2024).
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. (n.d.). IJSDR.
- Gawad, J., et al. (2018). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. The Open Pharmaceutical Sciences Journal.
- Molecular Dynamics Simul
- Quantum Mechanical Methods for Drug Design. (2010).
- Predicting Small Molecule Transfer Free Energies by Combining Molecular Dynamics Simulations and Deep Learning. (2020).
- QSAR on aryl-piperazine derivatives with activity on malaria. (2018).
- Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Pearson, A. J., & Roush, W. R. (2001). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 66(15), 5088-5091.
Sources
- 1. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 3. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Quantum mechanical methods for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace-CRIS [zora.uzh.ch]
- 7. mdpi.com [mdpi.com]
- 8. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Bioactive Landscape: A Technical Guide to Screening Novel Piperazine Compounds
Foreword: The Piperazine Scaffold - A Privileged Structure in Modern Drug Discovery
The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties.[1] The piperazine moiety is considered a "privileged scaffold" due to its ability to serve as a versatile linker, enabling the precise orientation of pharmacophoric groups to interact with diverse biological targets.[2] This unique characteristic has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2] This guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activity of novel piperazine compounds, designed for researchers, scientists, and drug development professionals.
Chapter 1: Establishing the Screening Cascade - A Strategic Approach to Hit Identification
The initial phase of any drug discovery program involving a novel chemical library, such as one comprising piperazine derivatives, is the establishment of a robust and efficient screening cascade. This multi-tiered approach is designed to systematically identify promising "hit" compounds from a large collection and progressively characterize their biological activity with increasing detail. The primary goal is to triage compounds effectively, prioritizing those with the desired biological profile for further development while minimizing the investment in compounds that are unlikely to succeed.
A well-designed screening cascade typically consists of primary, secondary, and sometimes tertiary assays.
-
Primary Assays: These are the first-pass screens designed for high-throughput capacity, allowing for the rapid evaluation of a large number of compounds.[3] The primary objective is to identify any compound that exhibits activity against the biological target of interest. These assays prioritize speed and cost-effectiveness over detailed mechanistic insights.
-
Secondary Assays: Compounds that are identified as "hits" in the primary screen are then subjected to secondary assays. These assays are designed to confirm the activity observed in the primary screen, eliminate false positives, and provide more detailed information about the compound's potency, selectivity, and mechanism of action.
-
Tertiary Assays: These are more complex, often cell-based or in vivo models, designed to evaluate the efficacy and safety of the most promising lead candidates in a more physiologically relevant context.[4]
The design of the screening cascade is intrinsically linked to the therapeutic target and the desired biological outcome. For instance, if the goal is to identify novel anticancer agents, the primary screen might be a cytotoxicity assay against a panel of cancer cell lines. Conversely, for antimicrobial drug discovery, the primary screen would likely be a minimum inhibitory concentration (MIC) assay against relevant microbial strains.
Here is a logical workflow for a typical screening cascade for novel piperazine compounds:
Caption: A generalized workflow for a biological activity screening cascade.
Chapter 2: Core Assays for Biological Characterization
This chapter details the step-by-step methodologies for three fundamental assays commonly employed in the initial screening of novel piperazine compounds: the MTT cytotoxicity assay, the broth microdilution MIC assay for antimicrobial screening, and a kinase inhibition assay as an example of a targeted enzyme screen.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is a cornerstone of in vitro cytotoxicity testing for novel drug candidates.[6] The principle of the assay lies in the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Culture and harvest the desired cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the novel piperazine compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for testing (e.g., ranging from 0.1 to 100 µM).
-
Carefully remove the medium from the wells of the cell plate and add 100 µL of the medium containing the various concentrations of the piperazine compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation: Hypothetical Cytotoxicity Data for Novel Piperazine Compounds
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Pz-001 | MCF-7 (Breast Cancer) | 48 | 5.2 ± 0.4 |
| Pz-002 | MCF-7 (Breast Cancer) | 48 | 12.8 ± 1.1 |
| Pz-003 | PC-3 (Prostate Cancer) | 48 | 8.7 ± 0.9 |
| Pz-004 | PC-3 (Prostate Cancer) | 48 | > 100 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.8 ± 0.1 |
| Doxorubicin (Control) | PC-3 (Prostate Cancer) | 48 | 1.2 ± 0.2 |
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[11] This assay is crucial for the primary screening of novel compounds with potential antimicrobial activity.
Detailed Protocol for Broth Microdilution MIC Assay:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Dissolve the novel piperazine compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine compounds in the appropriate broth medium. The typical volume in each well is 100 µL.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]
-
Incubate the plates at 37°C for 18-24 hours.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Data Presentation: Hypothetical Antimicrobial Activity of Novel Piperazine Compounds
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Pz-101 | 8 | 16 | > 64 |
| Pz-102 | 4 | 8 | 32 |
| Pz-103 | > 64 | > 64 | > 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | NA |
| Fluconazole (Control) | NA | NA | 2 |
Targeted Enzyme Inhibition: Kinase Assay (ADP-Glo™)
Protein kinases are a major class of drug targets, particularly in oncology.[14] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[15] This assay is highly sensitive and suitable for high-throughput screening of kinase inhibitors.[16]
Detailed Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction Setup:
-
In a 384-well plate, set up the kinase reaction by adding the following components in a final volume of 5 µL:
-
Kinase buffer
-
The target kinase enzyme
-
The specific substrate for the kinase
-
ATP at a concentration near its Km value
-
The novel piperazine compound at various concentrations.[4]
-
-
Include a "no enzyme" control and a "vehicle" control.
-
-
Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Kinase Inhibition Data for Novel Piperazine Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Pz-201 | PI3Kα | 25 ± 3 |
| Pz-202 | PI3Kα | 150 ± 12 |
| Pz-203 | Akt1 | 80 ± 7 |
| Pz-204 | Akt1 | > 10,000 |
| Alpelisib (Control) | PI3Kα | 5 ± 0.5 |
| MK-2206 (Control) | Akt1 | 12 ± 1 |
Chapter 3: Elucidating the Mechanism of Action - A Deeper Dive into Cellular Pathways
Identifying a "hit" compound with promising activity is only the first step. Understanding its mechanism of action (MoA) is crucial for lead optimization and further development.[18] For piperazine derivatives, their diverse biological activities often stem from their ability to interact with specific cellular signaling pathways. This chapter will explore two key pathways frequently modulated by piperazine compounds: the PI3K/Akt signaling pathway in cancer and the dopamine receptor signaling pathway in the CNS.
Piperazine Derivatives as Modulators of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[19] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for anticancer drug development.[19] Several piperazine-containing compounds have been developed as inhibitors of key components of this pathway.[20]
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical piperazine compound.
Piperazine Scaffolds in CNS Drug Discovery: Targeting Dopamine Receptors
Piperazine derivatives are prominent in the development of drugs targeting the central nervous system, particularly as antagonists of dopamine receptors.[21] Dopamine is a key neurotransmitter involved in mood, motivation, and motor control. Dysregulation of dopamine signaling is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[22] Many antipsychotic drugs incorporate a piperazine moiety that plays a crucial role in their interaction with dopamine D2-like receptors.[7]
Caption: Antagonism of the dopamine D2 receptor signaling pathway by a hypothetical piperazine compound.
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
Once a set of confirmed "hits" with a desirable mechanism of action is identified, the next critical phase is lead optimization. This iterative process involves the synthesis and testing of analogs of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[23] A key component of this phase is the development of a Structure-Activity Relationship (SAR) understanding.
SAR studies aim to correlate the chemical structure of a compound with its biological activity.[24] For piperazine derivatives, SAR exploration often involves modifying the substituents at the N1 and N4 positions of the piperazine ring.[25] For example, in the context of anticancer piperazine derivatives, the introduction of bulky aromatic groups at one nitrogen and smaller alkyl or functionalized groups at the other can significantly impact cytotoxicity and target engagement.[26]
Key Considerations for Lead Optimization of Piperazine Compounds:
-
Potency Enhancement: Systematic modification of substituents to maximize interactions with the biological target.
-
Selectivity Improvement: Modifying the structure to minimize off-target effects and potential toxicity.
-
ADME Profiling: In vitro assays to assess properties such as solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions.[27]
-
Toxicity Assessment: Early in vitro toxicity assays to identify potential liabilities.[20]
The goal of lead optimization is to identify a preclinical candidate with a well-balanced profile of efficacy, safety, and drug-like properties, ready for in vivo testing.
Conclusion: The Enduring Potential of the Piperazine Scaffold
The piperazine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. Its unique structural and physicochemical properties provide a fertile ground for the design and discovery of new drugs targeting a wide range of diseases. A systematic and well-designed biological activity screening approach, as outlined in this guide, is paramount to unlocking the full potential of novel piperazine compound libraries. By integrating high-throughput primary screening with detailed secondary assays, mechanistic studies, and a robust lead optimization strategy, researchers can effectively navigate the complex landscape of drug discovery and identify promising new clinical candidates.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Retrieved from [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). MDPI. Retrieved from [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). PMC - NIH. Retrieved from [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]
-
Synthesis and SAR of piperazine-based bis(thiazole) derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. Retrieved from [Link]
-
A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. (n.d.). PubMed. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved from [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. Retrieved from [Link]
-
first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. (2025). PubMed. Retrieved from [Link]
-
New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. (2025). R Discovery. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). PubMed. Retrieved from [Link]
-
ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). Retrieved from [Link]
-
Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024). PubMed. Retrieved from [Link]
-
Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. (2025). Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PMC - NIH. Retrieved from [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Retrieved from [Link]
-
Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC - NIH. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]
Sources
- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. carnabio.com [carnabio.com]
- 4. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. protocols.io [protocols.io]
- 12. m.youtube.com [m.youtube.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the application of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester as a versatile building block in solid-phase peptide synthesis (SPPS). The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated to enhance pharmacokinetic properties such as solubility, cell permeability, and receptor affinity.[1][2][3] This guide details the strategic advantages of using this specific reagent, its synthesis, a robust protocol for its incorporation into a peptide sequence, and the subsequent orthogonal cleavage of the allyl protecting group.
Introduction: The Rationale for Piperazine Scaffolds in Peptide Design
Modern peptide drug design often requires the introduction of non-proteinogenic structures to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability. The piperazine ring is a six-membered heterocycle that offers a unique combination of structural rigidity and chemical functionality.[2][4] Its incorporation into a peptide backbone or as a side-chain modification can:
-
Improve Aqueous Solubility: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the hydrophilicity of the final peptide.[5]
-
Modulate Pharmacokinetics: The stable ring structure can protect adjacent peptide bonds from enzymatic degradation and influence the overall conformational properties of the peptide, impacting its binding affinity and selectivity for biological targets.[4][6]
-
Serve as a Versatile Scaffold: The piperazine nitrogens can be functionalized to introduce further diversity, acting as a linker for conjugation to other molecules or as a key pharmacophore element.[3][7]
The subject of this note, this compound, is a trifunctional building block. The secondary amine allows for incorporation into the peptide backbone, the hydroxyl group offers a point for further functionalization, and the allyl carbamate (Alloc) provides an orthogonal protecting group strategy, which is critical for complex peptide synthesis.[8][9][10]
The Principle of Orthogonal Protection
Successful solid-phase peptide synthesis hinges on the concept of orthogonal protecting groups.[9][10] This strategy employs multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others.[8][11] The most common scheme in SPPS is the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by a strong acid (e.g., TFA) during the final cleavage from the resin.[9][10]
The allyl carbamate (Alloc) group introduces a third dimension of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. The Alloc group is selectively removed using a palladium(0) catalyst, typically in the presence of a scavenger.[12][13][14][15] This allows for selective deprotection of a specific nitrogen on the peptide chain while it is still attached to the solid support, enabling complex modifications such as:
-
On-resin cyclization (e.g., lactam bridge formation).[15]
-
Side-chain branching or derivatization.
-
Synthesis of protected peptide fragments for convergent synthesis strategies.[16]
The workflow below illustrates the orthogonal relationship between Fmoc, tBu, and Alloc protecting groups.
Caption: Orthogonal protection scheme in SPPS.
Synthesis of the Building Block
The reagent, this compound, can be synthesized from commercially available precursors. A common route starts from a protected piperazine derivative, such as (R)- or (S)-1-Boc-3-hydroxymethylpiperazine.[17]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process involving the removal of the Boc protecting group followed by the introduction of the Alloc group.
Step 1: Boc Deprotection
-
Dissolve 1-Boc-3-hydroxymethylpiperazine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual acid. The resulting trifluoroacetate salt of 3-hydroxymethylpiperazine is typically used directly in the next step without further purification.
Step 2: Alloc Protection
-
Dissolve the crude salt from Step 1 in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add allyl chloroformate (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the final product.
Caption: Synthesis workflow for the target building block.
Application in Solid-Phase Peptide Synthesis
Protocol 2: Incorporation into a Peptide Sequence
This protocol assumes a standard Fmoc/tBu SPPS strategy. The piperazine building block is coupled as if it were an amino acid.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) with the C-terminal amino acid already attached.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes (2x) to remove the Nα-Fmoc group from the terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation & Coupling:
-
In a separate vessel, pre-activate the This compound (3.0 eq) with a standard coupling agent like HBTU/HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated solution to the washed, deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Continue the SPPS cycle by deprotecting the N-terminus of the next Fmoc-amino acid and coupling it to the secondary amine of the now-incorporated piperazine moiety.
Protocol 3: Orthogonal Cleavage of the Alloc Group
This protocol describes the selective removal of the Alloc group on-resin, freeing the piperazine nitrogen for further modification. A modern, air-stable catalyst is recommended for reliability.[14]
Reagents:
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) - Pd(PPh₃)₂Cl₂ (air-stable)
-
Scavengers: Meldrum's acid (MA) and Triethylsilane (TES-H)
-
Solvent: Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the Alloc-protected piperazine moiety in the chosen anhydrous solvent.
-
Deprotection Cocktail: Prepare a fresh solution of the catalyst (0.1 - 0.2 eq relative to resin loading) and scavengers (MA: 3.0 eq, TES-H: 3.0 eq) in the solvent.
-
Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 30-60 minutes. For sluggish reactions, gentle heating (e.g., 35-40°C) using a microwave synthesizer can significantly accelerate the deprotection.[15]
-
Monitoring: Perform a test cleavage on a small aliquot of resin to confirm the complete removal of the Alloc group by LC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by a chelating wash (e.g., 0.5% DIPEA, 0.5% Sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM. The resin is now ready for the next step (e.g., cyclization, branching).
Data Summary and Considerations
| Parameter | Condition / Reagent | Rationale & Key Considerations |
| Building Block Coupling | HBTU/HATU, DIPEA | Standard conditions for amide bond formation. The secondary amine of the piperazine is less sterically hindered than many alpha-amines, so coupling is generally efficient.[18] |
| Alloc Cleavage Catalyst | Pd(PPh₃)₂Cl₂ | Air-stable alternative to the highly air-sensitive Pd(PPh₃)₄, improving protocol robustness and ease of handling.[14] |
| Alloc Cleavage Scavenger | Meldrum's acid / TES-H | Efficiently traps the allyl cation, preventing side reactions like N-allylation of the deprotected amine.[14] |
| Reaction Time (Cleavage) | 30-60 min (RT); 5-10 min (Microwave) | Microwave assistance can drastically reduce reaction times and reagent excess, preventing catalyst degradation.[15] |
| Orthogonality | Stable to Piperidine (Fmoc removal) | Fully compatible with standard Fmoc-SPPS. |
| Orthogonality | Stable to TFA (Final Cleavage) | Allows for selective on-resin modification before global deprotection. |
Conclusion
This compound is a highly valuable tool for peptide chemists aiming to introduce drug-like properties into their molecules. Its trifunctional nature, combined with the robust orthogonality of the Alloc protecting group, provides a reliable method for creating complex peptide architectures. The protocols outlined in this note offer a validated starting point for researchers to leverage the strategic benefits of piperazine scaffolds in their drug discovery and development programs.
References
- Peptide synthesis using unprotected peptides through orthogonal coupling methods.Vertex AI Search Result.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- Amino Acid Deriv
- The Role of Piperazine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- Protecting Groups in Peptide Synthesis.Biosynth.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Piperazine & Derivatives.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.PubMed.
- Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.PubMed.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.NIH.
- (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis.ChemicalBook.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.PubMed.
- Epimeris
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. adanipharma.net [adanipharma.net]
- 4. nbinno.com [nbinno.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Allyloxycarbonyl (Alloc) Deprotection of Piperazine Derivatives
Introduction: The Strategic Role of the Alloc Group in Piperazine Chemistry
The piperazine motif is a cornerstone in medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. The challenge in synthesizing asymmetrically substituted piperazines lies in the selective functionalization of its two secondary amine nitrogens. This necessitates a robust protecting group strategy, where orthogonality is paramount. The allyloxycarbonyl (Alloc) group has emerged as a powerful tool in this context. Its stability to both the acidic conditions used for Boc group removal and the basic conditions for Fmoc group cleavage makes it an ideal orthogonal protecting group.[1] The selective removal of the Alloc group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, allowing for the sequential modification of the piperazine scaffold.[2]
This technical guide provides an in-depth exploration of the reaction conditions for the Alloc deprotection of piperazine derivatives. We will delve into the underlying mechanism, compare critical reaction components, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanism of Palladium-Catalyzed Alloc Deprotection
The removal of the Alloc group is a classic example of the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[3] The catalytic cycle can be broken down into three main stages:
-
Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, inserts into the allyl-oxygen bond of the Alloc-protected piperazine. This forms a π-allylpalladium(II) complex and releases the carbamate anion.
-
Decarboxylation: The unstable carbamate anion rapidly decarboxylates to release the free piperazine amine and carbon dioxide.
-
Reductive Elimination & Catalyst Regeneration: A scavenger molecule attacks the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, thus completing the catalytic cycle.
The efficiency and cleanliness of the deprotection are critically dependent on the nature of the scavenger, which must effectively and irreversibly trap the allyl group to prevent side reactions.
Materials:
-
Alloc-protected piperazine bound to a solid support (e.g., Wang resin, 0.1 mmol scale)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylamine borane complex (Me₂NH·BH₃)
-
Anhydrous Dichloromethane (DCM)
-
Standard solid-phase peptide synthesis (SPPS) reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the resin-bound Alloc-piperazine (1.0 equiv) in anhydrous DCM (~10 mL) for 30 minutes in an SPPS reaction vessel.
-
Drain the DCM.
-
In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1 equiv, ~11.6 mg for 0.1 mmol scale) in anhydrous DCM (~5 mL).
-
Add dimethylamine borane complex (40 equiv, ~235 mg for 0.1 mmol scale) to the catalyst solution.
-
Add the resulting solution to the swollen resin.
-
Agitate the mixture gently at room temperature for 40-60 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
For substrates known to be difficult to deprotect, a second treatment (repeating steps 5-7) is recommended.
-
Perform a final, extensive wash of the resin: DCM (3 x 10 mL), Methanol (2 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The deprotected piperazine on resin is now ready for the next synthetic step.
Protocol 2: In-Solution Alloc Deprotection of a Piperazine Derivative
Materials:
-
Alloc-protected piperazine derivative (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) Note: While less ideal for secondary amines, it is a common literature procedure.
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-protected piperazine derivative (1.0 equiv) in anhydrous DCM (~0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add phenylsilane (20.0 equiv) to the solution. [3]3. Add Pd(PPh₃)₄ (0.2 equiv) to the stirred solution. [3]4. Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 2 hours. [3]5. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the palladium catalyst and scavenger byproducts.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and analysis.
-
Reaction Monitoring: For in-solution protocols, progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting material. For on-resin protocols, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
-
Byproduct Analysis: The absence of a mass corresponding to the N-allylated piperazine derivative in the crude product is a key indicator of a successful deprotection, validating the choice of scavenger.
-
Repetition: The recommendation of a second deprotection cycle for on-resin protocols is a built-in quality control step to ensure complete removal of the Alloc group, which is crucial for the success of subsequent synthetic transformations.
By adhering to these principles of monitoring and validation, researchers can have high confidence in the outcome of the Alloc deprotection of their piperazine derivatives.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
- Gomez-Martinez, P., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474.
- Labadie, G. R., et al. (2014). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst.
- Guibé, F. (1998). Allylic protecting groups and their use in a complex environment. Part II: Allylic protecting groups and their removal through catalytic palladium pi-allyl methodology. Tetrahedron, 54(13), 2967-3042.
- MDPI. (2022).
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874.
-
Semantic Scholar. (n.d.). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Retrieved from [Link]
Sources
purification of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester by column chromatography
An Application Note and Protocol for the Purification of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's inherent polarity stemming from its piperazine ring, free amine, and hydroxymethyl group, significant challenges such as peak tailing and poor resolution can arise during chromatographic purification. This application note details a robust normal-phase column chromatography protocol designed to overcome these issues. We will explore the fundamental principles guiding the selection of the stationary and mobile phases, provide a step-by-step methodology for both Thin Layer Chromatography (TLC) optimization and large-scale column purification, and offer insights into post-purification processing. The protocol emphasizes the use of a basic additive in the mobile phase to ensure sharp, symmetrical peaks and high recovery of the target compound.
Introduction and Principles of Separation
This compound is a bifunctional molecule featuring both a nucleophilic secondary amine and a primary alcohol. Its purification from reaction mixtures containing starting materials, by-products, and catalysts is a critical step in multi-step organic syntheses.[1] The primary challenge in purifying this molecule lies in its high polarity and the basicity of the piperazine nitrogen atom.
This protocol employs Normal-Phase Adsorption Chromatography , a technique that separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[2][3]
-
Stationary Phase: Silica Gel (SiO₂) Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[3] These groups can form strong hydrogen bonds and dipole-dipole interactions with polar analytes. Polar compounds, like our target molecule, will adsorb more strongly to the silica gel and thus move more slowly through the column.[4][5]
-
Mobile Phase (Eluent) The mobile phase's role is to carry the sample through the column. Its polarity is a critical parameter that must be optimized.[6] A solvent system that is too non-polar will result in the compound remaining adsorbed at the top of the column. Conversely, a solvent that is too polar will elute all components, including impurities, too quickly, leading to no separation.[5]
-
The Causality of Using a Basic Additive The free nitrogen on the piperazine ring is basic, while the surface of standard silica gel is slightly acidic. This acid-base interaction can cause the target compound to bind irreversibly or elute very slowly, resulting in significant peak tailing and low yield. To mitigate this, a small amount of a volatile base, such as triethylamine (TEA) , is added to the mobile phase.[7] The TEA competitively binds to the acidic sites on the silica gel, creating a more neutral environment and allowing the basic piperazine compound to elute symmetrically.
Materials and Reagents
| Material | Specification |
| Stationary Phase | Silica Gel, 60 Å pore size, 40-63 µm particle size |
| TLC Plates | Silica Gel 60 F254 coated aluminum plates |
| Crude Sample | This compound (dissolved in a minimal amount of dichloromethane or the mobile phase) |
| Solvent: Non-polar | n-Hexane or Heptane, HPLC Grade |
| Solvent: Polar | Ethyl Acetate (EtOAc), HPLC Grade |
| Solvent: High-Polarity Modifier | Methanol (MeOH), HPLC Grade |
| Mobile Phase Additive | Triethylamine (TEA), ≥99.5% |
| Glassware | Chromatography column with stopcock, flasks, beakers, TLC tank, fraction collection tubes |
| Visualization | UV lamp (254 nm), Potassium permanganate (KMnO₄) stain |
| Post-Purification Equipment | Rotary Evaporator[8][9] |
Experimental Protocols
This process is divided into three key stages: method development using TLC, scaling up to column chromatography, and finally, isolating the pure product.
Protocol Part 1: TLC Method Development for Optimal Separation
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3 - 0.4 . This Rf value typically translates well to column chromatography, providing good separation without requiring excessive solvent volumes.
-
Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several test eluent systems with increasing polarity. Always include 0.5% TEA by volume in your mixtures.
-
System A: 70:30:0.5 (Hexane:EtOAc:TEA)
-
System B: 50:50:0.5 (Hexane:EtOAc:TEA)
-
System C: 80:20:0.5 (EtOAc:MeOH:TEA)
-
-
Spot the TLC Plate: Using a capillary tube, spot your crude reaction mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC tank containing one of the prepared eluent systems. Ensure the tank is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
First, view the dried plate under a UV lamp (254 nm) to see any UV-active compounds.
-
Next, stain the plate by dipping it into a potassium permanganate solution. This stain will visualize compounds with functional groups that can be oxidized, such as the alcohol and allyl groups in the target molecule.
-
-
Analyze and Optimize: Calculate the Rf value for your target spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratios until the desired Rf of ~0.35 is achieved. For example, if the Rf is too low, increase the proportion of the more polar solvent (EtOAc or MeOH).[6]
| Parameter | Target Value | Rationale |
| Target Compound Rf | 0.3 - 0.4 | Optimal for good separation and reasonable elution time in column chromatography. |
| Impurity Spot Separation | ΔRf > 0.1 | Ensures that impurities can be effectively separated from the desired product on the column.[6] |
| Triethylamine (TEA) Conc. | 0.5% - 1% v/v | Sufficient to neutralize acidic silica sites and prevent tailing without significantly altering polarity.[7] |
Protocol Part 2: Flash Column Chromatography Purification
This protocol assumes a standard glass column for gravity or low-pressure ("flash") chromatography.[10]
-
Column Preparation (Slurry Packing):
-
Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
In a beaker, prepare a slurry of silica gel in the least polar eluent system you plan to use (e.g., your optimized TLC solvent).[11]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent via rotary evaporation.[12] Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add your optimized mobile phase to the column.
-
Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows good separation between all spots, you can use the single optimized solvent mixture for the entire purification.
-
Gradient: If there are both significantly less polar and more polar impurities, a gradient elution is superior. Start with a less polar solvent system (e.g., 90:10 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc, then adding MeOH) to elute your target compound and finally any highly polar impurities.[5]
-
-
-
Monitoring Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for direct comparison.
-
Workflow for Purification
Caption: Workflow of the purification process.
Protocol Part 3: Post-Purification Processing
-
Combine Fractions: Based on the TLC analysis, combine all fractions containing the pure target compound into a single round-bottom flask.
-
Solvent Removal: Remove the solvents using a rotary evaporator.[13]
-
Set the water bath temperature to 35-40°C. High temperatures are unnecessary due to the reduced pressure and can risk compound degradation.[8]
-
Apply a vacuum. The rotation creates a large surface area film, accelerating evaporation.[9]
-
Continue until all solvent is removed and a viscous oil or solid remains.
-
-
Final Drying: Place the flask under a high vacuum for several hours to remove any residual traces of solvent and triethylamine.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and FTIR.
Troubleshooting
| Problem | Potential Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. Add a stronger polar modifier like methanol (start with 1-2%). |
| Poor separation (overlapping spots) | Mobile phase is too polar; Rf values are too high. | Decrease the polarity of the mobile phase (increase the proportion of hexane). Ensure your initial Rf on TLC was in the optimal 0.3-0.4 range. |
| Significant peak tailing | Insufficient basic modifier or strong interaction with silica. | Increase the concentration of triethylamine in the mobile phase to 1.0% v/v.[7] |
| Cracked or channeled column bed | Improper packing (e.g., silica was added dry or the bed was allowed to run dry). | The column must be repacked. Always use the slurry method and ensure the silica bed is constantly submerged in solvent. |
| Product yield is low | Irreversible adsorption on silica; compound streaked through many fractions. | Ensure adequate TEA is used. If the compound is very polar, consider using a different stationary phase like alumina or a reversed-phase column, although this would require complete redevelopment of the method.[2] |
References
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]
-
JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
-
PubChem. (n.d.). 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Across International. (2024). Procedures for Rotary Evaporation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]
-
Kalstein. (2024). The Essentiality of the Rotary Evaporator in Purification and Distillation. Retrieved from [Link]
-
Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
SciELO. (2005). A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL α-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine-1-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Stereoselective α-alkylation of N-Boc and N-benzyl piperidine-2-carboxylates. Retrieved from [Link]
Sources
- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. acrossinternational.com [acrossinternational.com]
- 13. chem.libretexts.org [chem.libretexts.org]
analytical methods for characterizing 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
An Integrated Approach to the Analytical Characterization of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Author: Gemini, Senior Application Scientist
Introduction
This compound is a multifunctional organic molecule featuring a piperazine core, a primary alcohol, and an allyl ester. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its versatile physicochemical and biological properties.[1][2] The presence of reactive functional groups—the nucleophilic secondary amine, the primary alcohol, and the reactive allyl ester—makes this compound a valuable intermediate for the synthesis of more complex pharmaceutical agents.
Robust and comprehensive analytical characterization is paramount for any compound intended for use in drug discovery and development. It ensures structural identity, quantifies purity, identifies potential impurities, and provides a baseline for stability studies. This application note provides a multi-technique guide for the definitive characterization of this compound, designed for researchers, analytical scientists, and process chemists. Our approach integrates spectroscopic and chromatographic methods to build a complete analytical profile of the molecule.
Structural Elucidation and Identity Confirmation
The primary objective is to unequivocally confirm the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal data to verify the molecular formula, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the complete carbon-proton framework.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice. However, using deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it allows for the clear observation of exchangeable protons (from the -OH and -NH groups) which often appear as sharp, well-defined signals.
1.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experimental Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected ¹H NMR Signals: The spectrum will provide a unique fingerprint based on chemical shifts, integration values, and multiplicity.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Allyl (CH=CH₂) | 5.8 - 6.0 | ddt (d, d, t) | Complex multiplet due to coupling with cis, trans, and geminal protons. |
| Allyl (=CH₂) | 5.1 - 5.3 | m | Two distinct signals for the terminal vinyl protons. |
| Allyl (-O-CH₂) | 4.5 - 4.6 | d | Doublet due to coupling with the adjacent vinyl proton. |
| Piperazine Ring Protons | 2.5 - 3.8 | m | A series of complex multiplets due to restricted rotation and coupling. |
| Hydroxymethyl (-CH₂-OH) | 3.3 - 3.5 | m | May be a doublet or multiplet depending on coupling. |
| Hydroxyl (-OH) | 4.5 - 5.5 (variable) | t or br s | Position is concentration and solvent dependent. Triplet if coupled to CH₂. |
| Amine (-NH) | 2.0 - 4.0 (variable) | br s | Broad singlet, position is variable and may exchange with D₂O. |
1.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample from the ¹H NMR analysis.
-
Instrumentation: A 400 MHz (or higher) spectrometer, observing at ~100 MHz for ¹³C.
-
Experimental Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
-
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Ester Carbonyl (C=O) | 155 - 160 | The ester carbonyl is less deshielded than a ketone.[3] |
| Allyl (-CH=) | 130 - 135 | Alkene carbon. |
| Allyl (=CH₂) | 115 - 120 | Terminal alkene carbon. |
| Allyl (-O-CH₂) | 65 - 70 | Carbon attached to the ester oxygen. |
| Hydroxymethyl (-CH₂OH) | 60 - 65 | Primary alcohol carbon. |
| Piperazine Ring Carbons | 40 - 55 | Multiple signals expected for the four distinct ring carbons. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this type of molecule.
Expert Insight: The piperazine moiety contains two nitrogen atoms, which are basic and readily protonated. Therefore, running the analysis in positive ion mode is expected to yield a strong signal for the protonated molecular ion [M+H]⁺.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.
-
Chromatography (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Scan Range: m/z 50-500.
-
Expected Results:
-
Molecular Formula: C₁₀H₁₈N₂O₃
-
Exact Mass: 214.1317
-
Expected Ion: [M+H]⁺ at m/z 215.1390. High-resolution MS should confirm this mass to within 5 ppm.
-
Key Fragments: Look for characteristic losses, such as the loss of the allyl group (-41 Da) or the hydroxymethyl group (-31 Da).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique to confirm the presence of key functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Collection:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H stretch | 3200 - 3500 (Broad) |
| Amine (-NH) | N-H stretch | 3100 - 3400 (Medium, may overlap with OH) |
| Alkane C-H | C-H stretch | 2850 - 3000 |
| Ester Carbonyl (C=O) | C=O stretch | 1700 - 1720 (Strong)[3] |
| Alkene (C=C) | C=C stretch | 1640 - 1650 (Medium) |
| Ester C-O | C-O stretch | 1150 - 1250 (Strong) |
Purity Assessment and Separation Science
Confirming the purity of the compound is as critical as confirming its identity. Chromatographic techniques are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV/DAD
Reversed-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds.
Expert Insight: The basic secondary amine in the piperazine ring can cause poor peak shape (tailing) on silica-based columns. Using an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), protonates the amine, ensuring a single species is present and dramatically improving chromatography.[4]
Protocol: Purity Analysis by RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL. Prepare a working solution at 0.1 mg/mL by diluting the stock.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or DAD scan 200-400 nm) |
| Injection Volume | 10 µL |
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The DAD can be used to check for peak purity and identify potential co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for identifying volatile or semi-volatile impurities that may not be detected by HPLC.
Expert Insight: The target molecule contains polar -OH and -NH groups, which are unsuitable for direct GC analysis. They can cause peak tailing and thermal degradation. Derivatization is required to make the molecule more volatile and thermally stable. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[5]
Protocol: Impurity Profiling by GC-MS after Derivatization
-
Derivatization:
-
Weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Integrated Analytical Workflow
No single technique provides all the necessary information. A logical workflow ensures that data from each analysis is used to build a comprehensive characterization package.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound requires an integrated, multi-technique approach. The protocols and insights provided in this application note outline a robust strategy for establishing the compound's identity, purity, and impurity profile. NMR spectroscopy serves as the definitive tool for structural elucidation, supported by mass spectrometry for molecular weight confirmation and FT-IR for functional group verification. Chromatographic methods, primarily HPLC and complementary GC-MS, are essential for quantitative purity assessment. By following this comprehensive workflow, researchers can generate a complete and reliable data package, ensuring the quality and suitability of this versatile chemical intermediate for its intended applications in research and development.
References
-
Karad, S. C., et al. (2021). "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study." Scientific Reports. Available at: [Link]
-
Gomha, S. M., et al. (2022). "Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations." Journal of the Iranian Chemical Society. Available at: [Link]
-
Babu, H., et al. (2021). "SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Williams, R. J., & Siggia, S. (1975). "Determination of Carboxylic Esters by Acid Fusion Reaction Gas Chromatography." Analytical Chemistry. Available at: [Link]
-
Shafi, S., et al. (2024). "Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization." Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Esposito, G. G. (1965). "Determination of Carboxylic Acids Present as Esters in Plasticizers and Polymers by Transesterification and Gas Chromatography." Analytical Chemistry. Available at: [Link]
-
JoVE. (2023). "Spectroscopy of Carboxylic Acid Derivatives." Journal of Visualized Experiments. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Publications. Available at: [Link]
-
Sneed, B. E., et al. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. Available at: [Link]
Sources
- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. datapdf.com [datapdf.com]
Application Notes and Protocols: 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester as a Versatile Building Block in Drug Discovery
Introduction: The Privileged Piperazine Scaffold and the Advantage of a Trifunctional Building Block
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can be strategically modified to modulate solubility, basicity (pKa), and lipophilicity, thereby fine-tuning the pharmacokinetic profile of a drug candidate.[2] The piperazine moiety often serves as a versatile linker, connecting key pharmacophoric elements and orienting them for optimal interaction with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4]
This application note details the utility of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester , a trifunctional building block that offers medicinal chemists a powerful tool for the rapid generation of diverse and complex molecular architectures. This reagent uniquely combines three key reactive handles:
-
A secondary amine (N4): Available for direct N-alkylation or acylation, enabling the introduction of various substituents to explore structure-activity relationships (SAR).
-
A primary alcohol (-CH₂OH): Can be functionalized through esterification, etherification, or oxidation to introduce further diversity.
-
An Alloc-protected amine (N1): The allyloxycarbonyl (Alloc) group provides stable protection during initial synthetic steps and can be selectively removed under mild, palladium-catalyzed conditions, orthogonal to many other common protecting groups like Boc and Cbz.[3][5] This orthogonality is a cornerstone of modern complex molecule synthesis.
This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this versatile building block, complete with detailed experimental protocols to facilitate its integration into drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₆N₂O₃ | Provides the elemental composition. |
| Molecular Weight | 200.24 g/mol | Influences diffusion and transport properties. |
| logP | -0.5 | Indicates hydrophilicity, which can impact solubility and cell permeability. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Affects membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Contributes to interactions with biological targets. |
| pKa (most basic) | 8.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |
Synthesis of the Building Block
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title building block.
Protocol 1: Synthesis of 3-Hydroxymethylpiperazine
This protocol is adapted from the synthesis of similar piperazine derivatives.[7]
-
Reaction Setup: To a solution of ethylenediamine in a suitable solvent (e.g., dimethylbenzene), add (R/S)-glycidol and a base such as potassium carbonate.
-
Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.
-
Work-up: After cooling, filter the reaction mixture. The filtrate can be extracted with water, and the aqueous phase containing the product is used in the next step.
Protocol 2: Protection with Allyl Chloroformate
This protocol is based on standard procedures for the N-protection of amines.[5][8]
-
Reaction Setup: To the aqueous solution of 3-hydroxymethylpiperazine from the previous step, add a suitable base (e.g., sodium bicarbonate) and a solvent like tetrahydrofuran (THF).
-
Addition of Reagent: Cool the mixture in an ice bath and add allyl chloroformate dropwise while stirring vigorously.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Applications in Library Synthesis: Key Protocols
The trifunctional nature of this building block allows for a variety of synthetic transformations to generate diverse chemical libraries. The following protocols detail key reactions at the N4-secondary amine and the primary alcohol.
A. N-Alkylation of the Secondary Amine
The secondary amine at the N4 position is a key site for introducing substituents to explore SAR. Direct alkylation and reductive amination are two common and effective methods.[4]
Caption: Two primary methods for the N-alkylation of the building block.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by silica gel column chromatography.
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
B. Acylation of the Secondary Amine (Amide Bond Formation)
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] The secondary amine of the building block can be readily acylated with a variety of carboxylic acids.
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Cool the mixture to 0 °C.
-
Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.
-
Addition of Amine: After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography.
C. Functionalization of the Primary Alcohol
The primary hydroxyl group provides another point for diversification. For instance, it can be acylated to form an ester linkage.
-
Reaction Setup: Dissolve the N4-functionalized this compound derivative (1.0 eq.) in anhydrous DCM in the presence of a base like triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Acylating Agent: Add the desired acyl chloride or anhydride (1.2 eq.) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Orthogonal Deprotection of the Alloc Group
A key advantage of this building block is the ability to selectively remove the Alloc group under mild conditions, unmasking the N1-amine for further functionalization. This is typically achieved using a palladium(0) catalyst.[10][11][12]
Workflow for Alloc Deprotection and Subsequent Functionalization
Caption: Sequential functionalization enabled by Alloc deprotection.
Protocol 7: Alloc Group Removal[12][13]
-
Reaction Setup: Dissolve the Alloc-protected piperazine derivative (1.0 eq.) in an anhydrous, degassed solvent such as DCM or THF under an inert atmosphere.
-
Addition of Reagents: Add a scavenger, such as phenylsilane (20.0 eq.) or Meldrum's acid, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 eq.).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The reaction is often accompanied by a color change.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified by column chromatography. Alternatively, the crude product can be taken directly to the next step after removal of the catalyst and byproducts by filtration through a short pad of celite or silica.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its trifunctional nature, combined with the orthogonal reactivity of the Alloc protecting group, provides a powerful platform for the efficient synthesis of diverse chemical libraries. The protocols outlined in this application note offer robust starting points for researchers to incorporate this building block into their synthetic strategies, accelerating the discovery of novel therapeutics.
References
- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents. CN114349711B.
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Alloc Protecting Group Removal Protocol. CDN. Available at: [Link]
- Bar-Haim, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863.
-
Mastering Organic Synthesis: The Power of Allyl Chloroformate as a Protecting Agent. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 565.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.
-
Allyl Chloroformate. SLT. Available at: [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(30), 8086-8092.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. International Journal of Molecular Sciences, 24(16), 12698.
- The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester. PubChem. Available at: [Link]
- One-Step Coupling of Tris(hydroxymethyl)aminomethane to Aliphatic and Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 63(23), 8448-8454.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
-
GR 89696. PubChem. Available at: [Link]
Sources
- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. hepatochem.com [hepatochem.com]
- 10. rsc.org [rsc.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functionalization of the Hydroxymethyl Group on the Piperazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Hydroxymethyl-Piperazine Moiety
The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across therapeutic areas like oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence stems from the ability of its two nitrogen atoms to improve physicochemical properties such as aqueous solubility and bioavailability, which are critical for drug efficacy.[3][4] The hydroxymethyl group (-CH₂OH) attached to a carbon on the piperazine ring serves as a versatile synthetic handle. It allows for the strategic extension of the molecular structure, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[5]
This guide provides a detailed exploration of the primary chemical transformations used to functionalize this hydroxymethyl group. It offers insights into the causality behind experimental choices, detailed step-by-step protocols for key reactions, and troubleshooting advice to navigate potential synthetic challenges.
PART 1: Core Synthetic Challenges & Strategic Considerations
The primary challenge in modifying the hydroxymethyl group on a piperazine ring is the presence of the two nitrogen atoms. The N1 and N4 nitrogens are basic and nucleophilic, which can lead to undesired side reactions or inhibition of the desired transformation.[4] Therefore, a robust synthetic strategy hinges on two key considerations:
-
Protecting Group Strategy: To achieve selective functionalization of the hydroxymethyl group, it is often essential to protect one or both of the piperazine nitrogens. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the orthogonality of its removal.[6]
-
Reagent Selection: The chosen reagents must be compatible with the piperazine core and any protecting groups present. Mild reaction conditions are often preferred to avoid degradation or side reactions.
The Role of Protecting Groups
An orthogonal protecting group strategy allows for the selective removal of one group without affecting another, which is crucial for synthesizing complex, unsymmetrically substituted piperazines.[6] The most common protecting groups for piperazine nitrogens are carbamates.
Table 1: Common Orthogonal Protecting Groups for Piperazine Synthesis [6]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Labile to basic conditions. |
The selection of a protecting group is dictated by the overall synthetic route and the stability of other functional groups in the molecule.[6] For instance, if a subsequent step involves a base-sensitive substrate, a Boc or Cbz group would be preferable to an Fmoc group.
PART 2: Key Functionalization Strategies & Protocols
The primary alcohol of the hydroxymethyl group can be transformed into a variety of other functional groups, including aldehydes, carboxylic acids, ethers, esters, and halides. Each transformation opens up new avenues for molecular elaboration.
Oxidation to Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol provides access to electrophilic carbonyl compounds, which are key intermediates for forming C-C and C-N bonds (e.g., via reductive amination or Wittig reactions).
Conceptual Workflow for Oxidation:
Sources
Application Note: Strategic Application of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester in Parallel Synthesis for Accelerated Drug Discovery
<-3>
Introduction: A Trifunctional Scaffold for High-Throughput Chemistry
In the fast-paced environment of drug discovery, the ability to rapidly generate and screen diverse chemical libraries is a significant driver of success. Parallel synthesis stands out as a key enabling technology, allowing for the systematic creation of numerous analogs for structure-activity relationship (SAR) studies. The selection of a versatile and strategically functionalized building block is critical to the efficiency of this process.
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is an exemplary scaffold, engineered for just this purpose. It features three distinct points of chemical diversity that can be addressed with orthogonal reactions: a secondary amine within the piperazine ring, a primary hydroxyl group, and an allyl ester protecting group. The piperazine core itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, which often imparts favorable pharmacokinetic properties.[1][2] This application note provides a comprehensive guide with detailed protocols for leveraging this building block in parallel synthesis workflows, aimed at researchers, scientists, and drug development professionals.
Core Chemistry and Orthogonal Strategy
The power of this reagent lies in the differential reactivity of its three functional groups, enabling a divergent synthetic approach where a common core can be elaborated into a vast library of compounds.
-
Piperazine Secondary Amine (N-H): This nucleophilic site is readily functionalized through robust reactions such as acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide array of R¹ groups.
-
Primary Hydroxyl Group (-CH₂OH): This group serves as a handle for introducing R² diversity via etherification (e.g., Williamson ether synthesis), esterification, or Mitsunobu reactions.
-
Allyl Ester Protecting Group (Alloc): The allyloxycarbonyl (Alloc) group is an excellent orthogonal protecting group for the second piperazine nitrogen.[3] It remains stable during the functionalization of the other two sites but can be selectively and mildly cleaved using a palladium(0) catalyst.[4][5] This deprotection reveals a new secondary amine for late-stage diversification with an R³ group.
This orthogonal strategy is paramount for the controlled and efficient synthesis of complex, unsymmetrically substituted piperazine derivatives.[3]
Figure 1: A divergent workflow for parallel synthesis using the trifunctional piperazine scaffold.
Experimental Protocols for Parallel Synthesis
The following protocols are optimized for a parallel format, typically utilizing 24 or 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation of the Piperazine Core
This procedure details the amide bond formation at the secondary amine using various carboxylic acids.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diverse library of carboxylic acids (R¹-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
24 or 96-well reaction block with magnetic stirring capability
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of the piperazine building block in anhydrous DMF.
-
Prepare 0.25 M stock solutions of each carboxylic acid in anhydrous DMF in a separate plate.
-
Prepare a 0.25 M stock solution of HATU and a 0.5 M stock solution of DIPEA in anhydrous DMF.[6]
-
-
Reaction Setup:
-
Reaction Execution:
-
Seal the reaction block and place it on a magnetic stirrer. Agitate at room temperature for 4-12 hours.
-
-
Work-up (Parallel):
-
Quench the reactions by adding 1.0 mL of water to each well.
-
Extract the products by adding 2.0 mL of ethyl acetate, sealing, and vortexing the block.
-
After phase separation, transfer the organic layer to a new plate.
-
Evaporate the solvent using a centrifugal evaporator to yield the crude N-acylated products.
-
Expertise & Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive OAt-active ester, which is readily attacked by the amine.[6][9] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton, driving the reaction to completion.[10]
Protocol 2: O-Etherification via Williamson Synthesis
This protocol describes the etherification of the primary hydroxyl group.
Materials:
-
N-acylated piperazine intermediate from Protocol 1
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Diverse library of alkyl halides (R²-Br or R²-I)
Procedure:
-
Reagent Preparation:
-
Dissolve the crude products from Protocol 1 in anhydrous DMF to create 0.2 M solutions.
-
Prepare 0.3 M stock solutions of a diverse set of alkyl halides in anhydrous DMF.
-
-
Reaction Setup (Caution: NaH is water-reactive):
-
Under an inert atmosphere (e.g., a glove box or nitrogen-filled manifold), dispense NaH (0.3 mmol, 12 mg of 60% dispersion) into each well of a dry reaction block.
-
Carefully add 1.0 mL (0.2 mmol) of the N-acylated piperazine solution to each well.
-
Stir for 20-30 minutes at room temperature to allow for the formation of the alkoxide.
-
-
Reaction Execution:
-
Add 1.0 mL (0.3 mmol) of the respective alkyl halide solution to each well.
-
Seal the block and stir at 50 °C for 6-12 hours.
-
-
Work-up:
-
Cool the block to room temperature and carefully quench each well with 1.0 mL of water.
-
Perform a liquid-liquid extraction as described in Protocol 1.
-
Scientific Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction.[11][12] A strong base like NaH is required to deprotonate the alcohol, forming a potent alkoxide nucleophile.[13][14] The use of a primary alkyl halide minimizes the competing E2 elimination reaction.[15]
Protocol 3: Palladium-Catalyzed Alloc Deprotection
This step unmasks the second piperazine nitrogen for the final diversification.
Materials:
-
Di-substituted piperazine intermediate from Protocol 2
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Phenylsilane or another suitable allyl scavenger
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of the piperazine intermediates in DCM.
-
Prepare a 0.4 M solution of phenylsilane in DCM.
-
-
Reaction Setup:
-
To each well, add 1.0 mL (0.1 mmol) of the piperazine solution.
-
Add 1.0 mL (0.4 mmol) of the phenylsilane solution.
-
Add the palladium catalyst (typically 5 mol%), either as a solid or from a freshly prepared stock solution. The reaction is often tolerant to atmospheric conditions.[16]
-
-
Reaction Execution:
-
Seal the block and stir at room temperature for 2-4 hours. Monitor for completion by LC-MS.
-
-
Work-up:
-
The crude product is often sufficiently pure for the next step. If necessary, a simple filtration through a silica plug can remove the palladium catalyst.
-
Mechanistic Insight: The Pd(0) catalyst coordinates to the allyl group, forming a π-allyl palladium complex.[4] A nucleophilic scavenger, such as phenylsilane, then irreversibly traps the allyl group, regenerating the catalyst and driving the deprotection to completion.[16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. peptidebridge.com [peptidebridge.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. growingscience.com [growingscience.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods to ensure the integrity and success of your experiments.
The synthesis of this compound is a critical step in the development of various active pharmaceutical ingredients (APIs), where the piperazine moiety is a key structural feature.[1] The most common route involves the N-acylation of 3-(hydroxymethyl)piperazine with allyl chloroformate in the presence of a base. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.
Core Reaction Scheme
Caption: General synthesis of the target compound.
Part 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues reported by researchers. Each question is followed by a detailed explanation of the root cause and a step-by-step troubleshooting guide.
Q1: My final product is contaminated with a significant amount of a di-acylated impurity. How can I prevent its formation and remove it?
Expert Analysis: This is the most frequently encountered impurity. The starting material, 3-(hydroxymethyl)piperazine, possesses two secondary amine nitrogens. While the N4 nitrogen is generally more nucleophilic and reacts preferentially, the N1 nitrogen can also react with allyl chloroformate, especially if reaction conditions are not carefully controlled. This leads to the formation of the di-substituted byproduct, 2-(hydroxymethyl)-1,4-bis(allyloxycarbonyl)piperazine .
The formation of this byproduct is primarily influenced by:
-
Stoichiometry: An excess of allyl chloroformate dramatically increases the rate of the second acylation.
-
Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive N1 amine to react.
-
Rate of Addition: A rapid addition of allyl chloroformate creates localized areas of high concentration, promoting di-acylation.
Caption: Reaction pathways for mono- and di-acylation.
Troubleshooting Guide 1.1: Minimizing Di-acylation
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| ACF Stoichiometry | 1.2 - 1.5 eq. | 1.0 - 1.05 eq. | Prevents excess reagent available for the second acylation. |
| Temperature | Room Temperature | 0 °C to 5 °C | Reduces the reaction rate, favoring the more nucleophilic N4.[2] |
| Addition Method | Single portion | Slow, dropwise addition over 1-2 hours | Maintains a low concentration of the acylating agent. |
| Base | Triethylamine | Aqueous NaOH or K₂CO₃ | A biphasic system can sometimes help control the reaction rate.[2] |
Experimental Protocol: Optimized Mono-acylation
-
Dissolve 3-(hydroxymethyl)piperazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF/water).
-
Add the base (e.g., NaHCO₃, 2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Prepare a solution of allyl chloroformate (1.02 eq.) in the reaction solvent.
-
Add the allyl chloroformate solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Upon completion, proceed with a standard aqueous workup.
Troubleshooting Guide 1.2: Removing the Di-acylated Impurity
The di-acylated impurity is significantly less polar than the desired product due to the absence of an N-H bond and the presence of an additional ester group. This difference in polarity is ideal for separation by silica gel column chromatography.
Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1).
-
Loading: Carefully load the dried slurry onto the top of the column.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 8:2 Hexane/Ethyl Acetate) to elute the non-polar di-acylated impurity first.
-
Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane/Ethyl Acetate or by adding methanol) to elute the desired mono-acylated product.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[3][4]
Q2: I'm observing significant amounts of unreacted 3-(hydroxymethyl)piperazine starting material in my crude product. What could be the cause?
Expert Analysis: The presence of unreacted starting material points to an incomplete reaction. The primary causes are typically related to the quality of the acylating agent or suboptimal reaction conditions.
-
Reagent Decomposition: Allyl chloroformate is susceptible to hydrolysis by atmospheric moisture, decomposing into allyl alcohol, CO₂, and HCl. If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.
-
Insufficient Equivalents: Using a stoichiometric or sub-stoichiometric amount of a partially decomposed reagent will naturally lead to an incomplete reaction.
-
Inadequate Mixing: In heterogeneous or biphasic reaction mixtures, poor stirring can prevent the reactants from interacting efficiently.
-
Low Temperature with Short Reaction Time: While low temperatures are good for selectivity, the reaction may require a longer time to reach completion.
Troubleshooting Guide 2.1: Ensuring Reaction Completion
-
Verify Reagent Quality:
-
Always use a fresh bottle of allyl chloroformate or one that has been stored under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
-
If in doubt, the activity of the chloroformate can be checked by reacting a small amount with a test amine and analyzing the result.
-
-
Optimize Stoichiometry: Use a slight excess of allyl chloroformate (e.g., 1.05-1.10 equivalents) to compensate for any minor degradation and drive the reaction to completion.
-
Effective Reaction Monitoring:
-
Use Thin-Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the primary/secondary amine of the starting material, or permanganate for the allyl group of the product). The starting material should be consumed over time.
-
Alternatively, use LC-MS to precisely track the disappearance of starting material and the appearance of the product.[5]
-
-
Allow Sufficient Reaction Time: After the addition of allyl chloroformate at 0 °C, allow the reaction to stir for an additional 1-2 hours at that temperature, then let it warm to room temperature and stir for another 2-4 hours or until monitoring shows full conversion.[6]
Q3: My product purity is low, and I suspect the presence of piperazine itself or other related N-alkyl impurities. Where do these come from?
Expert Analysis: Impurities in the final product often originate from the starting materials. The synthesis of 3-(hydroxymethyl)piperazine can itself produce byproducts that are carried over.
-
Piperazine: This is a common impurity in many piperazine derivatives. If present in your starting material, it will also react with allyl chloroformate to form 1-(allyloxycarbonyl)piperazine and 1,4-bis(allyloxycarbonyl)piperazine, which can be difficult to separate from your main product.
-
Other N-Alkyl Piperazines: Depending on the synthetic route to the starting material, other N-alkyl or N-hydroxyalkyl piperazines could be present.[7] These will behave similarly in the acylation reaction.
Troubleshooting Guide 3.1: Starting Material Quality Control
-
Source High-Purity Starting Material: Whenever possible, obtain 3-(hydroxymethyl)piperazine from a reputable supplier with a detailed Certificate of Analysis.
-
Analyze Starting Material Before Use: Before starting the synthesis, analyze the 3-(hydroxymethyl)piperazine by GC-MS or LC-MS to identify and quantify any piperazine or related impurities.[8]
-
Purify the Starting Material if Necessary: If the starting material is found to be impure, consider purifying it by distillation or crystallization before use. A patent describes a method for purifying piperazine from related compounds by precipitating it as a diacetate salt, which could be adapted.[7]
Part 2: Analytical and Purification Protocols
Protocol 2.1: General HPLC-MS Method for Purity Analysis
This method is suitable for monitoring reaction progress and assessing the purity of the final product.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 2.0 mm, 4 µm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 0.5 mL/min[5] |
| Column Temp. | 40 °C |
| Detection (MS) | ESI+ mode, scanning for expected masses |
| Expected [M+H]⁺ | Product: 215.14; Di-acylated Impurity: 299.16 |
Protocol 2.2: NMR Spectroscopy Characterization
NMR is essential for confirming the structure of the final product.
| Group | ¹H NMR (Approx. δ, CDCl₃) | Key Feature |
| Allyl CH₂= | 5.95-5.85 (m, 1H) | Multiplet |
| Allyl =CH | 5.30-5.20 (m, 2H) | Two distinct signals |
| Allyl -O-CH₂- | 4.60 (d, 2H) | Doublet |
| Hydroxymethyl -CH₂-OH | 3.70-3.50 (m, 2H) | Multiplet, may be broad |
| Piperazine Ring -CH- | 4.20-2.80 (m, 7H) | Complex multiplet region |
| Amine N-H | ~2.0 (br s, 1H) | Broad singlet, exchangeable with D₂O |
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Piperazine-impurities. Pharmaffiliates. Available at: [Link]
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Available at: [Link]
- Purification of piperazine.Google Patents.
-
The synthesis of substituted piperazine-cholesterol conjugates for use as components of nucleic acid transfection lipoplexes. SciELO South Africa. Available at: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;... ResearchGate. Available at: [Link]
- Process for preparing piperazine-substituted aliphatic carboxylates.Google Patents.
-
Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules. PubMed. Available at: [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.Google Patents.
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH. Available at: [Link]
-
A simple and rapid gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. Available at: [Link]
Sources
- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. hakon-art.com [hakon-art.com]
Technical Support Center: Optimizing Reaction Temperature for Allyl Ester Synthesis
Welcome to the technical support center for the synthesis of allyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for allyl ester synthesis, and why is it so critical?
A1: There is no single "optimal" temperature for all allyl ester syntheses. The ideal temperature is highly dependent on the chosen synthetic route, the catalyst system, and the specific substrates involved. However, we can establish general ranges for common methods:
-
Palladium-Catalyzed Reactions (e.g., Tsuji-Trost Allylation): These reactions are often conducted at temperatures ranging from 0°C to 50°C. For instance, in the asymmetric allylic esterification using a Pd(II) catalyst, room temperature (around 23°C) is often optimal for both reaction rate and enantioselectivity.[1] Increasing the temperature to 38°C can enhance the rate for slower reactions, though it may slightly compromise enantioselectivity.[1] Conversely, some palladium-catalyzed allylic alkylations show improved yield and enantioselectivity at lower temperatures, such as -10°C or -20°C.[2]
-
Enzyme-Catalyzed Synthesis (e.g., Lipases): Lipase-catalyzed esterifications typically operate in a milder range of 30°C to 70°C.[3][4][5] Exceeding the optimal temperature for a specific lipase can lead to irreversible thermal denaturation and a complete loss of catalytic activity.[3][4]
-
Acid-Catalyzed Esterification (e.g., Fischer Esterification): Traditional methods using acid catalysts like sulfuric acid or p-toluenesulfonic acid often require higher temperatures, sometimes up to reflux, to drive the reaction to completion by removing water.[6][7]
Temperature is a critical parameter because it directly influences reaction kinetics (rate), chemical equilibrium, and the stability of reactants, products, and catalysts.
Q2: My reaction is sluggish. Can I just increase the temperature to speed it up?
A2: While increasing the temperature generally increases the reaction rate, it is not always the best solution and can introduce several complications:
-
Side Reactions: Higher temperatures can promote undesired side reactions such as isomerization of the allylic substrate, elimination reactions, or decomposition of sensitive functional groups.[6]
-
Catalyst Decomposition: Many catalysts, particularly palladium complexes and enzymes, are thermally sensitive. For example, at 38°C, rapid precipitation of palladium black was observed in one study, leading to a lower yield of the desired allylic acetate.[1]
-
Reduced Selectivity: In asymmetric synthesis, higher temperatures can lead to a decrease in enantioselectivity or regioselectivity.[1] This is often due to providing enough energy to overcome the activation barriers for competing reaction pathways.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the major product is often the one that forms the fastest (the kinetic product).[8][9][10][11] At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the most stable product (the thermodynamic product).[8][9][10][11] This can change the product distribution significantly.
Therefore, any increase in temperature should be done systematically and with careful monitoring.
Q3: What are the primary safety concerns when heating reactions for allyl ester synthesis?
A3: Safety should always be the top priority in the laboratory. When heating reactions, especially those involving volatile or reactive compounds like allyl alcohol or allyl bromide, consider the following:
-
Proper Ventilation: Always work in a well-ventilated fume hood to avoid inhaling potentially harmful vapors.
-
Pressure Build-up: When heating in a sealed vessel, be aware of the potential for pressure build-up. Ensure your reaction vessel is rated for the intended temperature and pressure.
-
Flammability: Many organic solvents and reagents are flammable. Use appropriate heating methods (e.g., heating mantles, oil baths) and avoid open flames.
-
Thermal Runaway: Some reactions can become exothermic. Monitor the internal temperature of the reaction and have a cooling bath readily available.
-
Hazardous Reagents: Be familiar with the specific hazards of all chemicals being used. For example, sodium hydride, sometimes used to generate alkoxides, is highly reactive with water and evolves flammable hydrogen gas.[6]
Always conduct a thorough risk assessment before starting any new procedure.[12][13][14]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of allyl esters, with a focus on temperature-related issues.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Reaction Temperature is Too Low: The activation energy barrier is not being overcome. | - Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC, GC, or HPLC.[15][16] - For enzymatic reactions, ensure you are within the optimal temperature range for the specific lipase.[3][4] |
| 2. Reaction Temperature is Too High: This can lead to catalyst decomposition or reactant/product degradation.[1][17] | - If you observe charring, darkening of the reaction mixture, or catalyst precipitation (e.g., palladium black), immediately lower the temperature.[1] - Consider running the reaction at a lower temperature for a longer duration. | |
| 3. Catalyst Inactivity: The catalyst may be poisoned, decomposed, or simply not active at the chosen temperature. | - For palladium catalysis, ensure you have a true Pd(0) source or that your precatalyst is effectively reduced in situ. - For enzymatic reactions, verify the enzyme's activity and ensure it has been stored correctly.[3] | |
| Formation of Multiple Products (Low Selectivity) | 1. Isomerization of Allyl Substrate: High temperatures can promote the formation of more stable, but undesired, isomers. | - Lower the reaction temperature. This often favors the kinetically controlled product.[8][11] - Screen different catalyst/ligand systems that may offer better selectivity at a given temperature. |
| 2. Competing Elimination vs. Substitution: Higher temperatures can favor elimination (E2) side reactions over the desired substitution (SN2) pathway.[6] | - Reduce the reaction temperature. - Ensure you are using a non-hindered base if applicable. | |
| 3. Loss of Stereoselectivity: In asymmetric reactions, higher temperatures can provide enough energy for racemization or formation of other stereoisomers. | - Perform the reaction at a lower temperature. For example, a drop from room temperature to 0°C or -10°C can significantly improve enantiomeric excess (% ee).[2] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation Over Time: The catalyst may not be stable for extended periods at the reaction temperature. | - Consider a lower reaction temperature to prolong catalyst lifetime. - In some cases, a second addition of the catalyst may be necessary. |
| 2. Reversible Reaction at Equilibrium: The reaction may have reached equilibrium where the forward and reverse reaction rates are equal. | - If the reaction is reversible, you may need to employ Le Chatelier's principle. For example, in Fischer esterification, removing water with a Dean-Stark trap can drive the reaction to completion.[6] |
Visualizing the Temperature Effect: Kinetic vs. Thermodynamic Control
The relationship between temperature and product distribution can be visualized with a reaction coordinate diagram.
Caption: Energy profile for a reaction with competing kinetic and thermodynamic pathways.
At low temperatures, the reaction is under kinetic control, favoring the product with the lower activation energy barrier (Kinetic Product). At higher temperatures, the reaction can become reversible, allowing the system to reach equilibrium and favor the more stable product (Thermodynamic Product).[8][9][10][18]
Experimental Protocols
Protocol 1: Temperature Screening for a Palladium-Catalyzed Allylation
This protocol outlines a systematic approach to optimizing the reaction temperature for a generic palladium-catalyzed synthesis of an allyl ester.
1. Materials and Setup:
- Flame-dried reaction vials with stir bars.
- Allylic substrate (e.g., allyl acetate or carbonate).
- Nucleophile (e.g., carboxylic acid).
- Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine ligand).
- Anhydrous solvent (e.g., THF, Dichloromethane).[1]
- Inert atmosphere (Nitrogen or Argon).
- Heating/cooling plate or multiple reaction blocks capable of maintaining different temperatures.
2. Procedure: a. Set up a series of identical reactions in parallel. A typical setup might include five vials. b. In each vial, under an inert atmosphere, add the palladium precatalyst and ligand, followed by the solvent. Stir for 10-15 minutes to allow for complex formation. c. Add the carboxylic acid and the allylic substrate to each vial. d. Place each vial at a different, constant temperature. For example: 0°C, Room Temperature (~23°C), 35°C, 45°C, and 55°C. e. Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h). f. Quench the aliquots immediately (e.g., by diluting in a solvent and filtering through a small plug of silica). g. Analyze the aliquots by GC or LC-MS to determine the conversion, yield of the desired product, and formation of any byproducts.[15][16]
3. Data Analysis:
- Plot yield vs. time for each temperature to determine the initial reaction rates.
- Plot the final yield and selectivity (ratio of desired product to byproducts) as a function of temperature.
- This data will reveal the optimal temperature that balances a reasonable reaction rate with high yield and selectivity.
Protocol 2: Troubleshooting a Low-Yielding Enzymatic Esterification
This protocol provides a logical workflow for diagnosing temperature-related issues in a lipase-catalyzed synthesis.
Caption: Troubleshooting workflow for low-yielding enzymatic esterification.
References
-
Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
-
Zhang, Y., & Sigman, M. S. (2016). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Journal of the American Chemical Society, 138(40), 13224–13227. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Warkentin, J. (1962). Pyrolytic Decomposition of Allylic Esters. McMaster University. [Link]
- Google Patents. (1974). Process for the production of allyl esters.
-
Organic Syntheses. (n.d.). Allyl alcohol. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15694–15695. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Master Organic Chemistry. (2012). Kinetic and Thermodynamic Products. [Link]
-
Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]
-
ResearchGate. (2025). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]
-
White, M. C., & Chen, M. S. (2006). A predictable and general palladium-catalyzed allylic C-H oxidation. Angewandte Chemie International Edition, 45(32), 5348–5351. [Link]
-
ChemRxiv. (2022). Data-driven catalyst optimization for stereodivergent asymmetric synthesis of α-allyl carboxylic acids by iridium/boron hybrid catalysis. [Link]
-
Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Journal of the American Chemical Society. (2025). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. [Link]
-
Journal of the American Chemical Society. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. [Link]
-
arXiv. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
-
YouTube. (2025). TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems /ChemOrgChem. [Link]
-
RSC Publishing. (2024). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. [Link]
-
RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2025). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. [Link]
-
RSC Publishing. (2025). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries. [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgsyn.org [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 18. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: A Guide to Improving the Purity of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Introduction: Understanding the Molecule
This compound is a valuable intermediate in medicinal chemistry, often used in the synthesis of complex pharmaceutical agents.[1] Its structure presents a unique set of purification challenges:
-
A Basic Secondary Amine: The piperazine ring contains a free secondary amine, making the molecule basic. This is the primary cause of issues like tailing during silica gel chromatography.[2]
-
A Polar Hydroxymethyl Group: The -CH₂OH group increases polarity and provides a site for hydrogen bonding, influencing solvent solubility.
-
An Allyl Carbamate Protecting Group: This group is generally stable but can be sensitive to certain reagents, particularly palladium catalysts or harsh acidic/basic conditions.[3]
This guide will help you navigate these properties to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification and analysis of your compound.
Q1: My initial workup is complete, but the crude product is an impure oil. What are the most likely impurities?
A1: The identity of impurities is highly dependent on your synthetic route. However, for a typical synthesis involving the reaction of 3-(hydroxymethyl)piperazine with an allyl chloroformate, the most common impurities are:
-
Unreacted Starting Materials: Residual 3-(hydroxymethyl)piperazine.
-
Di-substituted Byproduct: 1,4-bis(allyloxycarbonyl)-2-(hydroxymethyl)piperazine, where the allyl chloroformate has reacted with both nitrogen atoms of the piperazine ring.
-
Reagent-Related Impurities: Byproducts from the base used in the reaction (e.g., triethylamine hydrochloride).
-
Solvent Residue: Residual organic solvents from the reaction or extraction.
A summary of these potential impurities and their characteristics is provided in Table 1.
Table 1: Common Impurities and Their Characteristics
| Impurity | Type | Polarity | Removal Strategy |
| 3-(Hydroxymethyl)piperazine | Starting Material | Very High (Basic) | Acid wash during aqueous workup; highly retained on silica gel. |
| Di-substituted Byproduct | Over-reaction | Lower than product | Elutes earlier in normal-phase chromatography. |
| Triethylamine HCl | Reagent Byproduct | High (Salt) | Water wash during aqueous workup. |
| Residual Solvents | Process-Related | Varies | Concentration under high vacuum. |
Q2: I'm seeing significant tailing of my compound during silica gel column chromatography. Why is this happening and how can I fix it?
A2: Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel.[2] The issue stems from the strong interaction between the basic secondary amine of your product and the acidic silanol groups (Si-OH) on the surface of the silica. This causes a portion of your compound to "stick" to the column, eluting slowly and creating a tailed peak.
Solution: Add a Basic Modifier to Your Eluent.
To resolve this, you need to add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Triethylamine (TEA): This is the most common solution. Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).[2]
-
Ammonia in Methanol: For more strongly basic compounds, a solution of 1-2% of a 7N ammonia in methanol can be effective when using a more polar mobile phase like Dichloromethane/Methanol.[2]
The workflow below illustrates the decision-making process for optimizing column chromatography.
Caption: Troubleshooting workflow for silica gel chromatography of basic compounds.
Q3: My product is a thick oil, making it difficult to purify by chromatography and impossible to recrystallize. What are my options?
A3: This is a very common scenario for piperazine derivatives. When dealing with an oily product, converting it into a crystalline salt is an excellent and highly effective purification strategy.[2] The basic secondary amine can be protonated with an acid to form a salt, which is often a stable, crystalline solid that can be easily purified by recrystallization.
Method: Salt Formation and Recrystallization
-
Dissolve your crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of an acid, such as HCl in isopropanol or fumaric acid in ethanol.
-
The salt will precipitate out of the solution. You may need to cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline salt by vacuum filtration and wash it with cold solvent.
-
The purified salt can then be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to regenerate the purified oily free base.[2]
See Protocol 2 for a detailed, step-by-step guide.
Q4: I'm analyzing my final product by reverse-phase HPLC and the peaks are broad or tailing. How can I improve my analytical method?
A4: The same principle that causes tailing on silica gel applies to reverse-phase HPLC. The stationary phase (e.g., C18) is silica-based and contains residual acidic silanol groups that interact with your basic compound.
Solutions for Improving HPLC Peak Shape:
-
Use a Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (e.g., Acetonitrile/Water).[4] This keeps the piperazine nitrogen consistently protonated and masks the silanol interactions, leading to sharper, more symmetrical peaks.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low (around 2-3) to fully protonate the piperazine amine.[4]
-
Use a Specialized Column: Consider using a column designed for basic compounds, which may have end-capping or a different stationary phase (e.g., phenyl or cyano) to minimize silanol interactions.[4][5]
Table 2: Troubleshooting Guide for HPLC Analysis
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Silanol interactions with basic amine | Add 0.1% TFA or Formic Acid to the mobile phase.[4] |
| Broad Peaks | Secondary interactions; slow kinetics | Lower the mobile phase pH to 2-3. |
| Poor Resolution | Inappropriate stationary phase | Try a phenyl-hexyl or embedded polar group (EPG) column. |
| Inconsistent Retention | Unbuffered mobile phase | Use a buffer (e.g., ammonium formate) to control pH. |
Experimental Protocols
Protocol 1: High-Performance Flash Chromatography
This protocol is designed for the purification of this compound using an automated flash chromatography system or a manual setup.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides an Rf value of 0.2-0.4 for the product. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Add 0.5% (v/v) Triethylamine (TEA) to the chosen solvent system to mitigate tailing.[2] Confirm the improved spot shape and Rf via TLC.
-
-
Sample Preparation:
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the chromatography eluent.
-
Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil in DCM, add silica gel (2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder.
-
-
Column Packing:
-
Dry-pack the column with the silica-adsorbed sample, or wet-load the dissolved sample onto a pre-packed column equilibrated with the starting eluent (e.g., 10% EtOAc/Hexane + 0.5% TEA).
-
-
Elution and Fraction Collection:
-
Run the column using a gradient elution method. A typical gradient might be from 10% to 70% EtOAc in Hexane (with 0.5% TEA constant throughout).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like isopropanol can help remove the final traces of TEA.
-
Dry the final product under high vacuum to yield the purified oil.
-
Protocol 2: Purification via Fumarate Salt Formation
This protocol describes the purification of the oily product by converting it to a solid fumarate salt, followed by recrystallization.
-
Dissolution:
-
Dissolve the crude oil (1.0 eq) in a minimal amount of warm ethanol (approx. 5-10 mL per gram of crude).
-
-
Acid Addition:
-
In a separate flask, dissolve fumaric acid (0.5 eq, assuming the product forms a 2:1 amine:acid salt) in warm ethanol.
-
Slowly add the fumaric acid solution to the stirred solution of the crude product.
-
-
Crystallization:
-
A white precipitate should form. Stir the mixture at room temperature for 1-2 hours.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
-
Isolation and Washing:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
-
Drying:
-
Dry the salt under vacuum to a constant weight. At this stage, you have the purified fumarate salt.
-
-
Liberation of Free Base (Optional):
-
Dissolve the purified salt in water.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the pH is >9.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base as an oil.[2]
-
Sources
- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Piperazine, 1-isopropyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing racemization during synthesis of chiral piperazines
Technical Support Center: Synthesis of Chiral Piperazines
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral piperazines. The stereochemical integrity of piperazine scaffolds is critical in drug discovery and development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide is designed to provide in-depth, practical solutions to the common challenge of racemization encountered during synthesis.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems that can lead to a loss of enantiomeric purity in your chiral piperazine products.
Issue 1: Significant Racemization Detected After N-Alkylation
Symptoms: You've confirmed the high enantiomeric excess (ee) of your starting chiral piperazine, but after introducing an alkyl group to one of the nitrogen atoms, the ee of the product is substantially lower.
Probable Causes:
-
Strong Base Conditions: The most frequent cause is the use of a strong base (e.g., NaH, LDA, LiHMDS) for the N-alkylation. The proton on the chiral carbon (C2 or C5) is acidic and can be abstracted by a strong base. This deprotonation leads to the formation of a planar, achiral enamine or carbanion intermediate, which can then be protonated from either face, resulting in racemization.[2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium, accelerating racemization even with moderately strong bases.[2]
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.[2]
Diagnostic Steps:
-
Analyze Aliquots Over Time: Run the reaction and take small aliquots at different time points. Quench and analyze the ee of each aliquot by chiral HPLC or SFC. This will reveal if racemization is occurring progressively throughout the reaction.
-
Temperature Study: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) and compare the final ee. A significant drop in ee at higher temperatures points to a thermally promoted racemization pathway.
Solutions & Recommended Protocols:
The key is to use conditions that are sufficiently basic to promote N-alkylation but not so harsh that they cause deprotonation at the chiral center.
Protocol 1: Mild Base N-Alkylation
This protocol is ideal for reactive alkyl halides (e.g., benzyl bromide, allyl bromide, methyl iodide).
-
Reagents & Setup:
-
Dissolve your N-monoprotected chiral piperazine (1.0 eq) in a polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature.
-
-
Alkylation:
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the mixture.
-
Maintain the reaction temperature at or below room temperature (20-25 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Causality Explanation: Potassium carbonate and cesium carbonate are sufficiently basic to deprotonate the secondary amine for alkylation but are generally not strong enough to abstract the proton from the adjacent chiral carbon, thus preserving stereochemical integrity.
Protocol 2: Reductive Amination
For less reactive alkyl groups or when direct alkylation proves difficult, reductive amination is an excellent, racemization-free alternative.
-
Reagents & Setup:
-
Dissolve the chiral piperazine (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
-
Imine Formation & Reduction:
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify by column chromatography.
-
Causality Explanation: Reductive amination proceeds under mildly acidic to neutral conditions. The reaction does not involve a strongly basic step that could compromise the chiral center, making it a very safe method for maintaining enantiopurity.
Issue 2: Racemization Occurs During Protecting Group Cleavage (e.g., Boc Deprotection)
Symptoms: The N-protected chiral piperazine has a high ee, but after removing the protecting group (e.g., Boc, Cbz), the final product shows significant racemization.
Probable Causes:
-
Harsh Acidic Conditions: Strong acids like neat Trifluoroacetic Acid (TFA) or concentrated HCl, especially at elevated temperatures or for prolonged periods, can catalyze epimerization at the chiral center.[2] The mechanism can involve a transient protonation-deprotonation equilibrium.
-
Harsh Basic Conditions: While less common for Boc groups, cleavage of other protecting groups under strongly basic conditions can lead to the same enamine-mediated racemization described in Issue 1.[2]
Solutions & Recommended Protocols:
The goal is to select deprotection conditions that are effective but mild enough to not affect the stereocenter.
Protocol 3: Mild Boc Deprotection
-
Reagents & Setup:
-
Dissolve the N-Boc protected chiral piperazine (1.0 eq) in a solvent such as Dichloromethane (DCM), Methanol (MeOH), or 1,4-Dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-Dioxane or 2M HCl in diethyl ether) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC/LC-MS, typically 1-4 hours).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The product is typically obtained as the hydrochloride salt, which can often be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted.
-
Causality Explanation: Using a stoichiometric amount of a strong acid in a controlled manner and at low temperatures minimizes side reactions. The acid concentration is sufficient to cleave the acid-labile Boc group but is less likely to promote the side reactions that lead to racemization compared to using a large excess of a strong acid like neat TFA.[2]
Table 1: Comparison of Common Conditions for N-Alkylation and Boc Deprotection
| Step | Method | Reagents | Temperature | Racemization Risk | Comments |
| N-Alkylation | Strong Base | NaH, LDA in THF/DMF | 0 °C to RT | High | Prone to causing racemization via enamine formation. Avoid if possible. |
| Mild Base | K₂CO₃, Cs₂CO₃ in ACN | RT | Low | Excellent for reactive alkyl halides. Preserves stereochemistry.[3] | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | RT | Very Low | Highly reliable and racemization-free. Broader substrate scope. | |
| Boc Deprotection | Strong Acid (Neat) | Neat TFA | RT | Moderate to High | Effective but risky. Racemization increases with time and temperature. |
| Controlled Acid | 4M HCl in Dioxane | 0 °C to RT | Low | Generally safe and effective. The preferred method for acid-sensitive substrates. | |
| Thermal | Heat (e.g., 185 °C) | High | Variable | Can be effective but high temperatures may cause other side reactions or racemization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization in chiral piperazine synthesis?
The dominant mechanism involves the deprotonation of the proton at the chiral stereocenter (alpha to a nitrogen atom), leading to a planar, achiral intermediate like an enamine. Subsequent non-stereoselective reprotonation from either face of the planar intermediate results in a racemic or partially racemized mixture. This is most often catalyzed by strong bases but can also occur under harsh acidic conditions.[2]
Q2: How can I choose the right protecting group strategy to minimize racemization?
Orthogonally protected piperazines are highly advantageous.[5] For example, using a Boc group on one nitrogen and a Cbz or Benzyl group on the other allows for selective deprotection under different conditions.
-
Boc Group: Removed under acidic conditions. Use mild conditions (e.g., HCl in dioxane) to avoid racemization.[2]
-
Cbz (or Bn) Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is performed under neutral conditions and is exceptionally mild, posing virtually no risk of racemization to adjacent stereocenters.[2]
Q3: Which analytical techniques are best for accurately determining the enantiomeric excess (ee) of my product?
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) allows for the physical separation of the two enantiomers, providing highly accurate and reproducible ee measurements.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an excellent alternative for high-throughput screening and routine analysis of enantiopurity.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for routine ee determination, using chiral shift reagents (e.g., lanthanide complexes) can induce chemical shift differences between enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and ee calculation.
Visualizing the Problem: Racemization Pathways and Troubleshooting
Diagram 1: The Enamine-Mediated Racemization Pathway
This diagram illustrates the most common racemization mechanism under basic conditions.
Caption: A decision tree to identify the cause of racemization and select a solution.
References
-
D. Ma, et al. (2010). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
-
M. Jida & S. Ballet. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42, 1595-1599. [Link]
-
A. Viso, et al. (2005). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry, 70(23), 9579–9582. [Link]
-
J. D. Firth, P. O'Brien, & L. Ferris. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
-
A. Viso, et al. (2005). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. PubMed. [Link]
-
J. D. Firth, et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
-
C. L. Müller, et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. [Link]
-
J. D. Firth, P. O'Brien, & L. Ferris. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
G. D'Andrea, et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
H. Liu, et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
S. S. Sonawane, et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
T. Pittelkow & J. B. Christensen. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
J. D. Firth, et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Stability of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The molecule possesses two primary points of vulnerability: the allyl ester functional group and the piperazine ring itself. The most common degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions.[1][2] Additionally, the piperazine moiety is a weak base, making its derivatives susceptible to pH-dependent degradation.[3][4] Thermal and oxidative degradation of the allyl group are also potential concerns under specific conditions.[5][6]
Q2: I'm observing inconsistent results in my biological assays. Could this be a stability issue?
A2: Absolutely. Inconsistent results, such as a loss of potency or variable biological effects, are classic indicators of compound degradation.[3] It is critical to assess the stability of your compound under the specific conditions of your experiment (e.g., buffer composition, pH, temperature, storage time). Whenever feasible, use freshly prepared solutions. If storage is necessary, opt for low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[3]
Q3: Which solvents are generally recommended for stock solutions and long-term storage?
A3: For long-term storage, anhydrous aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices due to their ability to solubilize a wide range of compounds and their non-reactive nature towards the ester group. Acetonitrile is another suitable option. Protic solvents, especially water and alcohols like methanol or ethanol, should be avoided for long-term storage as they can participate directly in the hydrolysis of the ester.[7][8]
Q4: How significantly does pH impact the stability of this compound in aqueous solutions?
A4: The impact of pH is highly significant. Ester hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻).[2] Therefore, the rate of degradation is typically lowest in the neutral pH range (approximately pH 4-6) and increases dramatically under strongly acidic or alkaline conditions. Furthermore, the piperazine ring's basicity means its protonation state is pH-dependent, which can influence solubility and overall stability.[4] A thorough pH-stability profile is crucial if the compound is to be used in aqueous buffers.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound Degradation: The most likely cause is hydrolysis of the allyl ester, yielding 3-Hydroxymethyl-piperazine and allyl alcohol. | 1. Confirm Degradant Identity: Use LC-MS to determine the mass of the new peak(s) and compare it to the expected hydrolysis products.[9] 2. Switch to Aprotic Solvents: If using aqueous or alcohol-based solutions, immediately switch to anhydrous DMSO or acetonitrile for stock preparation. 3. Perform a Forced Degradation Study: Intentionally degrade the compound under acidic, basic, and oxidative conditions to confirm the identity of the degradants and validate your analytical method's ability to separate them.[10] |
| Loss of compound potency or inconsistent biological data. | Degradation in Assay Medium: The compound may be unstable in the aqueous buffer (e.g., PBS) used for your cell culture or enzymatic assay. | 1. Minimize Incubation Time: Reduce the time the compound spends in the aqueous medium before analysis. 2. Conduct a Time-Course Stability Study: Spike the compound into your assay buffer. Aliquot and analyze samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) via HPLC to quantify the remaining parent compound. 3. Optimize Buffer pH: If possible, adjust the assay buffer to a pH where the compound exhibits maximum stability (typically slightly acidic to neutral).[3] |
| Precipitation or cloudiness observed upon dilution of DMSO stock into aqueous buffer. | Poor Aqueous Solubility: The compound may be "crashing out" of solution when the solvent environment changes from organic to aqueous. | 1. Decrease Final Concentration: Attempt to work at a lower final concentration in your assay. 2. Use Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., PEG-400, Solutol HS 15) in your final formulation, if your experimental system allows. 3. Modify Dilution Protocol: Try adding the aqueous buffer to the DMSO stock slowly while vortexing, rather than the other way around. |
| Variable results when using different batches of the same solvent. | Solvent Quality (Water Content): "Anhydrous" aprotic solvents can absorb atmospheric moisture over time, which can then contribute to hydrolysis. | 1. Use Fresh, High-Purity Solvents: Always use new bottles of anhydrous, high-purity solvents (HPLC or spectrophotometric grade). 2. Proper Solvent Handling: Use a syringe with a needle to puncture the septum on the solvent bottle to minimize exposure to air. Store solvents under an inert atmosphere (e.g., nitrogen or argon). |
Core Concepts & Mechanistic Insights
Understanding the chemical mechanisms of degradation is key to preventing it. The primary pathway of concern is hydrolysis.
Mechanism: Solvent-Mediated Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond by reaction with water. The reaction is significantly influenced by the solvent environment and pH.[2]
-
Base-Catalyzed Hydrolysis: In the presence of hydroxide ions (OH⁻), the reaction proceeds via nucleophilic acyl substitution. The hydroxide ion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This is often the dominant degradation pathway in neutral to basic aqueous solutions (pH > 7).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon much more electrophilic and susceptible to attack by a weaker nucleophile, such as a water molecule.[2]
-
Role of Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can act as both a nucleophile and a proton donor/acceptor, thereby facilitating hydrolysis.[7][11] Aprotic solvents (e.g., DMSO, acetonitrile, THF) do not have an acidic proton and cannot form hydrogen bonds in the same way, thus significantly slowing the hydrolysis rate.[11]
Below is a diagram illustrating the base-catalyzed hydrolysis pathway, which is a common cause of instability in physiological buffers.
Caption: Base-catalyzed hydrolysis of the allyl ester.
Experimental Protocols
To ensure the trustworthiness of your results, we provide the following self-validating protocols.
Protocol 1: General Stability Assessment in Various Solvents
This protocol allows for the quantitative comparison of the compound's stability in different solvent systems.
1. Materials:
-
This compound
-
Anhydrous DMSO (ACS Grade or higher)
-
Anhydrous Acetonitrile (ACN) (HPLC Grade)
-
Methanol (MeOH) (HPLC Grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with UV detector, C18 column
2. Procedure:
-
Prepare Primary Stock: Prepare a concentrated primary stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the primary stock to a final concentration of 100 µM in each of the following solvents in separate vials: DMSO, ACN, MeOH, PBS (pH 7.4), 0.1 M HCl, and 0.1 M NaOH.
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot from each test solution into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store all vials under controlled conditions (e.g., room temperature, 25°C). Protect from light.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each solvent.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately separate the active compound from its degradation products.[3][9]
1. Objective: To achieve baseline separation (Resolution > 1.5) between the parent compound and its major degradants.
2. Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or optimal wavelength for the compound).
3. Optimization Workflow: If the parent peak co-elutes with degradation products (generated via forced degradation from Protocol 1), systematic adjustments are necessary.
Caption: Workflow for optimizing an HPLC method.
Illustrative Stability Data
The following table summarizes hypothetical data from a stability study conducted at 25°C, illustrating the dramatic effect of solvent choice.
| Solvent System | % Parent Compound Remaining (24 hours) | Key Insight |
| Anhydrous DMSO | >99% | Excellent stability; ideal for stock solutions. |
| Anhydrous Acetonitrile | >99% | Excellent stability; suitable for stock solutions. |
| Methanol | ~85% | Moderate degradation due to protic nature (solvolysis). |
| PBS (pH 7.4) | ~60% | Significant hydrolysis in physiological buffer. |
| 0.1 M HCl (aq) | <10% | Rapid acid-catalyzed hydrolysis. |
| 0.1 M NaOH (aq) | <5% | Very rapid base-catalyzed hydrolysis. |
Note: This data is for illustrative purposes only and is based on general chemical principles of ester stability.
References
- Anantakrishnan, S.V. (1952). Kinetic Studies in Ester Hydrolysis. Part VII. Solvent Influences. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 317-326.
- Singh, H., & Kumar, S. (2016). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Advanced Research, 4(7), 1334-1339.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- Singh, R. P., & Singh, R. (Year unknown). Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. International Journal of Research and Analytical Reviews, 6(1).
- Radhakrishnamurti, P. S., & Patro, P. C. (1969). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron, 25(1), 57-69.
- Yadav, S., & Singh, R. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science, 13(2), 930-936.
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223.
- BenchChem. (n.d.). Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. BenchChem.
- Twarog, C., Fattah, A., Headey, S. J., & Maher, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 520-531.
- Kumar, V., et al. (2013). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research, 5(12), 118-123.
- da Silva, S. M., et al. (2023). Copper(II)-Catalyzed Three-Component Arylation/Hydroamination Cascade from Allyl Alcohol: Access to 1-Aryl-2-sulfonylamino-propanes. The Journal of Organic Chemistry, 88(20), 14389–14399.
- Al-Absi, R. S., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 101, 104523.
- Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- A2B Chem. (n.d.). 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. A2B Chem.
- Uyar, T., & Hacaloglu, J. (2009). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. Journal of Macromolecular Science, Part A, 46(10), 1019-1025.
- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
- Chen, C. W., & Ho, C. T. (1998).
- European Medicines Agency. (2023).
- Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- BenchChem. (2025).
- da Silva, J. C. C., et al. (2020). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 25(19), 4539.
- Rathore, D., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(16), 8899.
- A. S. Howard. (2010).
- Singh, B., & Kumar, S. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 6(10), 329-335.
- Isambert, N., & Darses, B. (2021).
- White, D. E., & Toste, F. D. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Organic Letters, 14(10), 2536–2539.
- Chow, J., et al. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology, 86(8), e00106-20.
- Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Letters, 14(8), 2130–2133.
- PubChem. (n.d.). 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester. PubChem.
- BLD Pharm. (n.d.). Benzyl 3-(hydroxymethyl)
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester - ProQuest [proquest.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. jru-b.com [jru-b.com]
Technical Support Center: Catalyst Poisoning in Reactions with Piperazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning encountered when working with piperazine derivatives.
Section 1: Understanding the Fundamentals of Catalyst Poisoning by Piperazine
Q1: What is catalyst poisoning, and why are piperazine derivatives particularly problematic?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds to them, preventing the intended reactants from accessing these sites.[1][2][3] This leads to a significant decrease in reaction rate, incomplete conversion, or a complete halt of the reaction.[1]
Piperazine and its derivatives are N-heterocyclic compounds that are particularly challenging due to the Lewis basic nature of their nitrogen atoms. The lone pair of electrons on the nitrogen can strongly coordinate to the surface of metal catalysts, effectively "poisoning" them.[4][5] This is a common issue with various nitrogen- and sulfur-containing heterocycles in directed C-H activation reactions.[5]
The mechanism of poisoning involves the formation of stable complexes between the piperazine nitrogen and the metal center of the catalyst (e.g., Palladium, Platinum, Rhodium). This blocks the active sites required for the catalytic cycle to proceed.[4][6]
Q2: Which types of catalysts are most susceptible to poisoning by piperazine derivatives?
A2: Catalysts based on precious metals are highly susceptible to poisoning by piperazine and other nitrogen-containing compounds. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): Widely used in hydrogenation and cross-coupling reactions (like Buchwald-Hartwig amination), these are frequently deactivated by amines.[4][6][7][8] The formation of bis(amino)-palladium complexes can lead to catalyst erosion.[4][6]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used for hydrogenation, they are also prone to poisoning by amine products or substrates.[1]
-
Rhodium-based catalysts (e.g., Rh/C): Often employed for the saturation of aromatic rings, rhodium catalysts show a strong susceptibility to poisoning by nitrogen.[9][10]
The strength of the poisoning effect can vary depending on the specific metal and the structure of the piperazine derivative.
Section 2: Diagnosis and Immediate Troubleshooting
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning are often quite apparent during reaction monitoring:
-
Decreased or Stalled Reaction Rate: The most immediate symptom is a significant slowdown in the reaction progress compared to a standard or previously successful run.[1]
-
Incomplete Conversion: The reaction may stop prematurely, leaving a substantial amount of starting material unreacted, even after extending the reaction time.[1]
-
Changes in Selectivity: You might observe the formation of unexpected byproducts as the catalyst's surface properties are altered.[1]
-
Need for Harsher Conditions: To achieve the desired conversion, you may find it necessary to increase temperature, pressure, or catalyst loading significantly.[1]
Q4: My reaction has stalled. What immediate steps can I take to troubleshoot?
A4: If you suspect catalyst poisoning, here is a logical workflow to diagnose and potentially rescue your reaction:
Caption: A stepwise troubleshooting workflow for stalled reactions.
-
Verify Reagent Purity: Impurities in starting materials or solvents, such as sulfur compounds or other amines, can be potent catalyst poisons.[4]
-
Increase Catalyst Loading: While not always cost-effective, adding more catalyst can sometimes compensate for the poisoned sites and drive the reaction to completion.[1]
-
Modify Reaction Conditions: Increasing the temperature or hydrogen pressure (for hydrogenations) can sometimes overcome the inhibitory effect of the poison.
-
Consider a More Robust Catalyst: For some hydrogenations, Pearlman's catalyst (Pd(OH)₂/C) is known to be more effective in the presence of amines than standard Pd/C.[4]
Section 3: Advanced Solutions and Preventative Strategies
Q5: How can I proactively prevent catalyst poisoning when working with piperazine derivatives?
A5: A proactive approach is often the most effective. Consider these strategies during your experimental design:
-
Use of Protecting Groups: Temporarily protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) is a highly effective method.[1][11] This prevents the nitrogen from coordinating with the catalyst. The protecting group can be removed in a subsequent step.
-
In-situ Protonation: Adding a stoichiometric amount of a non-coordinating acid (e.g., H₂SO₄, HCl) can protonate the piperazine nitrogen.[9] The resulting ammonium salt is far less likely to bind to the catalyst. However, this method is not suitable if your substrate or product is acid-sensitive.[9]
-
Catalyst Selection: Choose a catalyst known for its tolerance to nitrogen-containing compounds. For example, in some cases, certain rhodium or ruthenium catalysts might show better performance than palladium.[9]
-
Ligand Selection (for Cross-Coupling): In reactions like Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes shield the metal center and improve catalyst stability.[8]
Q6: Can a poisoned catalyst be regenerated?
A6: In some instances, yes, but the success of regeneration depends heavily on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the piperazine is weakly adsorbed, washing the catalyst with an appropriate solvent might be sufficient to restore some activity.
-
Irreversible Poisoning: Strong chemisorption often leads to permanent deactivation where regeneration is not feasible, and the catalyst must be replaced.[1]
-
Regeneration Protocols: For palladium catalysts, regeneration methods can include solvent washing, treatment with a reducing agent like sodium borohydride, or oxidative burnout of organic residues.[4] Some patented methods describe reactivation of palladium catalysts poisoned by nitrogen compounds by treating them with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides.[12]
Table 1: Catalyst Susceptibility and Mitigation Strategies
| Catalyst Type | Common Application | Susceptibility to Piperazine | Recommended Mitigation Strategy |
| Pd/C | Hydrogenation, Coupling | High | Use of protecting groups, increase catalyst loading, switch to Pd(OH)₂/C.[4][11] |
| PtO₂ | Hydrogenation | High | In-situ protonation with acid (if substrate is stable).[9] |
| Rh/C | Arene Hydrogenation | Very High | Increase catalyst to substrate ratio, optimize temperature.[9] |
| Raney Nickel | Hydrogenation | Moderate to High | Often requires higher temperatures and pressures. |
Section 4: Experimental Protocols
Protocol 1: Screening for Optimal Catalyst in a Piperazine Hydrogenation
This protocol outlines a parallel screening approach to identify the most effective catalyst for a hydrogenation reaction in the presence of a piperazine derivative.
Objective: To determine which catalyst provides the highest conversion with the lowest loading.
Materials:
-
Substrate containing a reducible functional group and a piperazine moiety.
-
Catalysts: 5% Pd/C, 20% Pd(OH)₂/C, 5% Pt/C, 5% Rh/C.
-
Reaction solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Parallel hydrogenation reactor or multiple pressure vessels.
-
Analytical equipment (e.g., LC-MS, GC-MS, or NMR).
Procedure:
-
Set up four identical reaction vessels. In each vessel, add the substrate (e.g., 1 mmol) and solvent (e.g., 10 mL).
-
To each vessel, add a different catalyst (5 mol%).
-
Vessel 1: 5% Pd/C
-
Vessel 2: 20% Pd(OH)₂/C (Pearlman's catalyst)
-
Vessel 3: 5% Pt/C
-
Vessel 4: 5% Rh/C
-
-
Seal the vessels, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reactions at a constant temperature (e.g., 40 °C).
-
Take small aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h).
-
Filter the aliquots through a syringe filter to remove the catalyst.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion of starting material to product.
-
Plot the conversion versus time for each catalyst to identify the most active and poison-resistant option.
Section 5: Frequently Asked Questions (FAQs)
Q7: I am performing a Buchwald-Hartwig amination with a piperazine, and my yields are low. Is this a poisoning issue?
A7: It is highly likely. Low yields in Buchwald-Hartwig aminations with piperazines can be due to catalyst deactivation where the piperazine acts as a competitive ligand, displacing the phosphine ligand and shutting down the catalytic cycle.[1][8] Troubleshooting:
-
Screen Ligands: Test different bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) which can enhance catalyst stability.[8]
-
Base Selection: A strong base like NaOtBu might cause substrate decomposition. Consider weaker bases like K₃PO₄ or Cs₂CO₃.[8]
-
Solvent Choice: Ensure all reagents are soluble. Toluene and dioxane are common, but t-butanol might be beneficial if solubility is an issue.[8]
Q8: Does the substitution pattern on the piperazine ring affect the severity of poisoning?
A8: Yes. The electronic properties of substituents on the piperazine ring can modulate the basicity of the nitrogen atoms. Electron-donating groups can increase the basicity, making the derivative a stronger poison. Conversely, electron-withdrawing groups can decrease the nitrogen's basicity and may lessen the poisoning effect.
Q9: Are there any metal-free catalytic systems for reactions involving N-heterocycles that would avoid this problem?
A9: This is an active area of research. For certain reactions, such as the oxidative dehydrogenation of N-heterocycles, metal-free catalysts based on nitrogen/phosphorus co-doped porous carbon have been developed.[13] These materials can be robust against traditional poisoning agents.[13] Additionally, organic photoredox catalysis is emerging as a powerful tool for piperazine synthesis and functionalization, circumventing the need for traditional metal catalysts in some cases.[14]
References
- Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
- Poisoning and deactivation of palladium catalysts | Request PDF.
- Bypassing the Limitations of Directed C–H Functionaliz
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Poisoning and deactivation of palladium c
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.
- troubleshooting guide for low yield in piperazine cycliz
- Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with Piperidine-1-carbonyl azide. Benchchem.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- US3959382A - Method for reactivating palladium catalysts.
- Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Programmable Piperazine Synthesis via Organic Photoredox C
- How to Prevent Catalyst Poisoning
- C
- Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn [pollution.sustainability-directory.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 13. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removing Unreacted Starting Materials
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting and executing the appropriate workup procedures to remove unreacted starting materials from a reaction mixture. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, moving from fundamental concepts to advanced techniques.
I. Foundational Concepts: The "Why" Behind the Workup
The "workup" is the series of steps taken to isolate and purify the desired product from the reaction mixture after the reaction is deemed complete.[1][2] This process is critical for removing unreacted starting materials, catalysts, byproducts, and solvents.[1] A well-designed workup procedure is essential for obtaining a pure product with a good yield.
FAQ 1: What is the primary goal of a reaction workup?
The primary goal of a reaction workup is to separate the desired product from all other components in the reaction mixture.[1][2] This includes unreacted starting materials, reagents, catalysts, and any side products that may have formed.[1] The end result should be the isolated, purified product, ready for characterization or subsequent reaction steps.
FAQ 2: How do I know which workup procedure is right for my reaction?
The choice of workup procedure depends on several factors, including the physical and chemical properties of your product and the unreacted starting materials. Key considerations include:
-
Solubility: Differences in solubility between the product and starting materials in various solvents are the foundation of many workup techniques, such as extraction and recrystallization.[3]
-
Acidity/Basicity: The acidic or basic nature of the compounds can be exploited in acid-base extractions to separate them.[4][5]
-
Volatility: The boiling points of the components determine whether distillation is a viable purification method.[6][7]
-
Polarity: Differences in polarity are crucial for chromatographic separations.
A logical first step is often a simple aqueous wash to remove water-soluble impurities.[1][8]
II. Troubleshooting Common Workup Scenarios
This section addresses specific challenges you might face when trying to remove unreacted starting materials.
Scenario 1: My starting material is water-soluble, but my product is not.
This is an ideal scenario for a straightforward liquid-liquid extraction.
Question: How do I perform an effective liquid-liquid extraction to remove a water-soluble starting material?
Answer: Liquid-liquid extraction, also known as solvent extraction, separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[3]
Causality: The principle behind this technique is the differential partitioning of the product and the water-soluble starting material between the two liquid phases. Your organic product will preferentially dissolve in the organic solvent, while the water-soluble starting material will be washed away into the aqueous phase.
Step-by-Step Protocol for a Standard Liquid-Liquid Extraction:
-
Solvent Selection: Choose an organic solvent in which your product is highly soluble but is immiscible with water. Common choices include ethyl acetate, dichloromethane, and diethyl ether.
-
Dilution: After the reaction is complete, dilute the reaction mixture with the chosen organic solvent.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.[9]
-
Aqueous Wash: Add an equal volume of water to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 10-20 seconds, periodically venting.[10]
-
Separation: Allow the layers to separate. The less dense solvent will be the top layer.[11]
-
Draining: Drain the lower layer through the stopcock and pour the upper layer out through the top of the funnel to avoid re-mixing.[10]
-
Repeat: For optimal removal, it is recommended to perform multiple extractions with smaller volumes of the wash solution rather than a single extraction with a large volume.[12]
-
Drying: After the final wash, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.[13]
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain your crude product.[13]
Scenario 2: My starting material and product are both organic-soluble, but one is acidic or basic.
This situation calls for an acid-base extraction.
Question: How can I use acid-base extraction to separate my product from an acidic or basic starting material?
Answer: Acid-base extraction is a powerful technique that modifies the solubility of acidic or basic compounds by converting them into their corresponding salts, which are typically water-soluble.[4][5]
Causality: By reacting an acidic or basic starting material with a base or an acid, respectively, you form a salt. This salt, being ionic, will be much more soluble in the aqueous layer than in the organic layer, allowing for its removal.[5]
Step-by-Step Protocol for Acid-Base Extraction (Removing an Acidic Starting Material):
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[8][14] This will deprotonate the acidic starting material, forming a water-soluble carboxylate or phenolate salt.
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with water to remove any remaining base.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of water dissolved in the organic layer.[8]
-
Dry and Evaporate: Dry the organic layer with an anhydrous drying agent and remove the solvent via rotary evaporation.
Diagram: Acid-Base Extraction Workflow
Caption: Decision workflow for acid-base extraction.
Scenario 3: My starting material is volatile, but my product is not.
Distillation is the method of choice in this case.
Question: When and how should I use distillation to remove a volatile starting material?
Answer: Distillation separates components of a liquid mixture based on differences in their boiling points.[6][7] If your starting material has a significantly lower boiling point than your product, it can be selectively evaporated and then condensed, leaving the purified product behind.[7]
Causality: By carefully heating the mixture to the boiling point of the more volatile component (the starting material), it will vaporize, travel through a condenser where it cools back into a liquid, and be collected in a separate receiving flask.[7]
General Procedure for Simple Distillation:
-
Apparatus Setup: Assemble a simple distillation apparatus, ensuring all joints are properly sealed.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the distillate (the purified starting material) in the receiving flask as it condenses.
-
Completion: Stop the distillation once all of the volatile starting material has been removed.
Table: Common Distillation Techniques
| Technique | When to Use | Key Considerations |
| Simple Distillation | Boiling point difference > 70 °C.[6] | Efficient for separating highly volatile starting materials from non-volatile products. |
| Fractional Distillation | Boiling point difference < 70 °C.[6] | A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation. |
| Vacuum Distillation | High-boiling point compounds (>150 °C at atmospheric pressure).[6][8] | Reduces the pressure, lowering the boiling points of the compounds and preventing decomposition.[15] |
Scenario 4: My starting material and product have similar solubilities and are not easily separated by extraction or distillation.
In this challenging scenario, chromatography is often the most effective solution.
Question: How do I troubleshoot the removal of a starting material with similar properties to my product using column chromatography?
Answer: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[16]
Causality: Even compounds with similar properties will often exhibit slight differences in their affinity for the stationary phase and solubility in the mobile phase. By carefully selecting the solvent system, you can exploit these small differences to achieve separation.
Troubleshooting Guide for Column Chromatography:
-
Poor Separation:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives good separation between your product and the starting material.
-
Adjust Polarity: If your compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, gradually increase the polarity.[16]
-
-
Compound Decomposition on Silica Gel:
-
Deactivate Silica: Silica gel is acidic and can cause decomposition of sensitive compounds.[8] Consider deactivating the silica gel with a small amount of a base like triethylamine.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.[16]
-
-
Product Tailing:
-
Increase Eluent Polarity: Once the desired compound starts to elute, increasing the polarity of the solvent can help to sharpen the band and reduce tailing.[16]
-
Diagram: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Scenario 5: My product is a solid and the unreacted starting material is an impurity.
Recrystallization is a powerful technique for purifying solid compounds.
Question: How can I use recrystallization to remove unreacted starting material from my solid product?
Answer: Recrystallization is a purification technique that involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[17][18] As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities (including the unreacted starting material) dissolved in the solvent.[17]
Causality: The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A carefully chosen solvent will dissolve the product and the impurity when hot but will become saturated with the product upon cooling, leading to the formation of pure crystals.
Key Steps in a Successful Recrystallization:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The starting material should ideally be either very soluble or insoluble in the solvent at all temperatures.
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove any residual solvent.
III. Advanced Considerations and Special Cases
Quenching Reactive Reagents
Question: What is "quenching," and when is it necessary?
Answer: Quenching is the process of deactivating highly reactive reagents at the end of a reaction to ensure a safe and controlled workup.[19] It is essential when using reagents like organometallics (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), or other pyrophoric materials.[20][21]
Causality: These reagents can react violently with water or air. Quenching involves the slow, controlled addition of a less reactive substance to neutralize the excess reagent before proceeding with the aqueous workup.[19][22]
General Quenching Procedure for a Grignard Reagent:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Addition: Slowly and carefully add a quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), dropwise with vigorous stirring.
-
Observation: Monitor the reaction for any signs of exothermicity or gas evolution.
-
Completion: Once the quenching is complete (no more visible reaction), you can proceed with the standard aqueous workup.
Dealing with Emulsions
Question: I'm getting a stable emulsion during my extraction. How can I break it?
Answer: An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.
Troubleshooting Emulsions:
-
Patience: Sometimes, simply letting the mixture stand for a period can allow the layers to separate.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) can increase the polarity of the aqueous layer, helping to break the emulsion.
-
Alter Solvent Ratios: Adding more of either the organic or aqueous phase can sometimes disrupt the emulsion.
-
Filtration: Filtering the mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: For smaller volumes, a centrifuge can be used to force the layers to separate.[10]
IV. Summary and Best Practices
-
Plan Ahead: Before starting a reaction, always have a workup plan in mind.
-
Safety First: Be aware of the reactivity of all reagents and take appropriate safety precautions, especially during quenching.
-
Monitor Progress: Use techniques like TLC to monitor the progress of your purification.
-
Don't Discard Layers Prematurely: Never discard any layers from an extraction until you have confirmed that your product is in the desired layer.[10]
-
Keep Good Records: Detailed notes of your workup procedure will be invaluable for troubleshooting and future experiments.
By understanding the principles behind these common workup procedures and applying a systematic approach to troubleshooting, you can effectively remove unreacted starting materials and obtain pure products for your research and development endeavors.
References
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Retrieved from Chemistry LibreTexts website: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry: [Link]
-
Aqueous Workup - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York Chemistry Teaching Labs: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry: [Link]
-
A Report on Reagents and its Quenching Methods | Open Access Journals. (2021). Retrieved from Research & Reviews: Journal of Chemistry: [Link]
-
4.5: Extraction Theory - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]
-
Quenching Reactive Substances - KGROUP. (2006). Retrieved from University of California, Berkeley, College of Chemistry: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from ChemistryViews: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo: [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]
-
What Is Quenching In Organic Chemistry? - Chemistry For Everyone - YouTube. (2025). Retrieved from YouTube: [Link]
-
5: Distillation - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]
-
Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from Organomation: [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry: [Link]
-
Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry: [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. (2016). Retrieved from University of California, Berkeley, College of Chemistry: [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry: [Link]
-
Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. (2023). Retrieved from International Journal of Science and Research (IJSR): [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 3. organomation.com [organomation.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chromatography [chem.rochester.edu]
- 17. mt.com [mt.com]
- 18. Recrystallization [sites.pitt.edu]
- 19. youtube.com [youtube.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. sarponggroup.com [sarponggroup.com]
- 22. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: A Comparative Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Piperazine derivatives, in particular, are privileged scaffolds in medicinal chemistry, lauded for their versatile biological activities. This guide provides an in-depth analysis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, a key building block, through the lens of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a comparative framework, weighing the strengths and limitations of ¹H NMR against other critical analytical techniques, thereby offering a holistic strategy for comprehensive characterization.
Part 1: The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the gold standard for determining the precise structure of organic compounds.[1][2] It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at characteristic frequencies.[3] For protons (¹H), these frequencies, or "chemical shifts," are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's hydrogen framework.[2][4]
Predicted ¹H NMR Spectrum of this compound
To truly appreciate the power of ¹H NMR, we must first dissect the target molecule and predict its spectral signature. The rationale behind each predicted chemical shift and splitting pattern is as critical as the data itself.
Structure:
The analysis of the ¹H NMR spectrum involves considering the chemical environment of each proton, which dictates its chemical shift (δ, in ppm), the number of neighboring protons that cause signal splitting (multiplicity), and the through-bond coupling interactions (J-coupling constants, in Hz).
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (Allyl -CH=) | 5.85 - 6.00 | ddt | 1H | Vinylic proton deshielded by the double bond and the carbamate oxygen. It is split by the cis- and trans-vinylic protons and the adjacent methylene protons. |
| H-b, H-c (Allyl =CH₂) | 5.15 - 5.35 | dq | 2H | Diastereotopic vinylic protons deshielded by the double bond. They exhibit both geminal and vicinal coupling.[5] |
| H-d (Allyl -OCH₂-) | 4.50 - 4.65 | dt | 2H | Methylene protons deshielded by the adjacent oxygen and coupled to the vinylic proton. |
| H-e, H-f (Piperazine -N(1)CH₂-) | 3.40 - 3.70 | m | 4H | Protons on the piperazine ring adjacent to the electron-withdrawing carbamate group are deshielded. Due to conformational rigidity, these can be complex multiplets.[6] |
| H-g (Piperazine -C(3)H-) | 2.90 - 3.10 | m | 1H | Methine proton adjacent to the hydroxymethyl group and the secondary amine. |
| H-h (Piperazine -N(4)H-) | 2.50 - 3.50 | br s | 1H | The chemical shift of the N-H proton is variable and concentration-dependent; it often appears as a broad singlet due to rapid exchange. |
| H-i (Hydroxymethyl -CH₂O-) | 3.55 - 3.75 | m | 2H | Methylene protons deshielded by the adjacent hydroxyl group. |
| H-j (Hydroxymethyl -OH) | 2.00 - 4.00 | br s | 1H | The hydroxyl proton's chemical shift is highly variable, dependent on solvent, concentration, and temperature. It often appears as a broad singlet. |
| H-k, H-l (Piperazine -CH₂-) | 2.60 - 2.90 | m | 2H | Piperazine methylene protons further from the carbamate group, appearing at a more upfield position.[6] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps to acquire a publication-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried compound into a clean NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. The choice of solvent is crucial; CDCl₃ is excellent for many organic molecules, while DMSO-d₆ is better for solubilizing polar compounds and preserving the signals of exchangeable protons like -OH and -NH.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. Causality: TMS provides a reference point for the chemical shift scale, ensuring data comparability across different instruments.[8]
-
Cap the tube and gently invert to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for any magnetic field drift during the experiment, ensuring high resolution.
-
Shim the magnetic field to achieve homogeneity. Causality: Shimming optimizes the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds). Causality: Multiple scans are averaged to improve the signal-to-noise ratio.
-
Visualizing the Analytical Workflow
A logical workflow ensures that all aspects of the compound's identity are confirmed.
Caption: Workflow for the comprehensive characterization of a novel compound.
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a multi-faceted approach employing orthogonal techniques is essential in a regulated environment to build a complete analytical profile.[9][10]
Mass Spectrometry (MS): The Molecular Scale
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] It provides the molecular weight of the compound with high accuracy, which is a critical piece of identifying information.[1]
-
Comparison with ¹H NMR:
-
Strengths: MS offers superior sensitivity and provides the exact molecular formula (with high-resolution MS). It can also reveal structural information through fragmentation patterns.[13]
-
Limitations: MS cannot distinguish between isomers, which have the same mass but different atomic arrangements.
-
Synergy: MS confirms the molecular weight suggested by the NMR data, providing a powerful cross-validation. For instance, after interpreting the ¹H NMR, we expect a specific molecular weight for our target compound, which can be precisely confirmed by MS.
-
Experimental Protocol (LC-MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The solution is injected into a liquid chromatograph (LC) for separation from any potential impurities.
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI).
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[14] These frequencies are characteristic of the functional groups present.[15][16]
-
Comparison with ¹H NMR:
-
Strengths: FTIR is a rapid and non-destructive technique that provides a quick confirmation of key functional groups.[10] For our target molecule, we would expect to see characteristic peaks for O-H (hydroxyl), N-H (amine), C=O (carbamate), and C=C (alkene) stretches.
-
Limitations: FTIR provides little to no information about the overall molecular skeleton or the connectivity of atoms.
-
Synergy: FTIR corroborates the functional groups inferred from the ¹H NMR chemical shifts. For example, the downfield shifts of protons near the carbamate and hydroxyl groups in the NMR spectrum are consistent with the presence of C=O and O-H stretches in the FTIR spectrum.
-
Experimental Protocol (ATR-FTIR):
-
A small amount of the solid or liquid sample is placed directly on the attenuated total reflectance (ATR) crystal.
-
The IR beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
-
Principle: HPLC is a powerful separation technique that passes a sample in a liquid mobile phase through a column packed with a solid stationary phase.[17][18] Different components of the sample interact with the stationary phase to varying degrees, causing them to separate.[19]
-
Comparison with ¹H NMR:
-
Strengths: HPLC is the industry standard for determining the purity of a compound.[20][21] It can separate the target compound from starting materials, by-products, and degradation products with high resolution.
-
Limitations: Standard HPLC with a UV detector provides no structural information about the separated components.
-
Synergy: HPLC validates the sample's purity, ensuring that the NMR spectrum is representative of the main component and not a mixture. A single, sharp peak in the HPLC chromatogram gives confidence that the detailed structural information from NMR is for the correct molecule.
-
Experimental Protocol (Reversed-Phase HPLC):
-
A standard solution of the compound is prepared at a known concentration.
-
The mobile phase (e.g., a gradient of water and acetonitrile) is pumped through a C18 column.
-
The sample is injected, and the components are separated based on their hydrophobicity.
-
A UV detector monitors the eluent, and the area of the peak corresponding to the target compound is used to calculate its purity.
Data Summary: A Multi-Technique Perspective
| Technique | Primary Information Obtained | Key Insights for the Target Molecule |
| ¹H NMR | Precise proton environment, connectivity, and stereochemistry.[22] | Confirms the complete carbon-hydrogen framework and the specific arrangement of the piperazine, hydroxymethyl, and allyl ester moieties. |
| MS | Molecular weight and elemental composition.[11] | Confirms the expected molecular weight of 242.29 g/mol and, with high resolution, the molecular formula C₁₁H₂₀N₂O₃. |
| FTIR | Presence of functional groups.[23] | Confirms the presence of O-H, N-H, C=O (carbamate), and C=C bonds. |
| HPLC | Purity and quantification.[24] | Determines the percentage purity of the synthesized compound, ensuring the reliability of other analytical data. |
Visualizing Structural Assignments
A clear visual representation linking spectral data to the molecular structure is invaluable for data interpretation.
Caption: Conceptual map of proton assignments to their predicted chemical shifts.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the principles of modern analytical chemistry in the pharmaceutical sciences. While ¹H NMR spectroscopy provides the most detailed and definitive structural information, its power is magnified when used in concert with orthogonal techniques. Mass spectrometry validates the molecular formula, FTIR confirms the presence of key functional groups, and HPLC guarantees the purity of the analyte. This integrated, multi-technique approach embodies the principles of scientific rigor and trustworthiness, providing a self-validating system for the comprehensive characterization of novel chemical entities.
References
- Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry.
- Analytical Techniques in Pharmaceutical Analysis. (2024).
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024).
- Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. (2022).
- How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. (2025).
- Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum. (2024).
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Explain the principles and applications of NMR spectroscopy. PopAi.
- Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. (2024).
- FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. (2018).
- Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. (2021).
- 1H NMR Spectroscopy. PPTX - Slideshare.
- How to Interpret FTIR Results: A Beginner's Guide. (2025).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (2018).
- Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. (2023).
- 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate.
- Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. (2021).
- US6413431B1 - HPLC method for purifying organic compounds. Google Patents.
- NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu.
- High Performance Liquid Chromatography. Chemistry LibreTexts. (2023).
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- Compound purity analysis and HPLC data. The Royal Society of Chemistry. (2013).
- 1H NMR Chemical Shift. Oregon State University.
Sources
- 1. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 2. popai.pro [popai.pro]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 15. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 16. azooptics.com [azooptics.com]
- 17. iltusa.com [iltusa.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. moravek.com [moravek.com]
- 20. rsc.org [rsc.org]
- 21. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 22. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 23. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Allyl vs. Benzyl Ester Protecting Groups: Reactivity and Strategic Application
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For chemists in pharmaceutical development and natural product synthesis, the ability to mask and unmask a reactive functional group with precision is paramount. Among the most reliable choices for protecting carboxylic acids are allyl and benzyl esters. This guide provides an in-depth, objective comparison of their reactivity, deprotection protocols, and strategic utility, grounded in experimental evidence to empower researchers to make optimal decisions for their synthetic endeavors.
The Allyl Ester: A Master of Mildness and Orthogonality
The allyl ester is prized for its stability across a wide range of acidic and basic conditions, yet its true value lies in its unique deprotection mechanism under exceptionally mild and neutral conditions.[1][2] This feature makes it an invaluable tool in the synthesis of complex molecules laden with sensitive functional groups.[3]
Mechanism of Deprotection: The Palladium π-Allyl Complex
Cleavage of the allyl ester is most commonly achieved through palladium(0)-catalyzed allylic substitution.[3][4] The process is a catalytic cycle that proceeds via three main steps:
-
Oxidative Addition : The active Pd(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. This is followed by oxidative addition, which cleaves the carbon-oxygen bond to form a π-allylpalladium(II) complex and liberates the carboxylate anion.[4]
-
Nucleophilic Attack : A crucial component of this reaction is an "allyl scavenger," a soft nucleophile added to the reaction mixture.[5] Common scavengers include morpholine, dimedone, tributyltin hydride, or phenylsilane.[5][6] The scavenger attacks the π-allyl complex, transferring the allyl group from the palladium to the scavenger.[3]
-
Reductive Elimination : This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and produces a stable, allylated scavenger byproduct.[4]
The causality behind using a scavenger is to irreversibly trap the allyl cation, thereby driving the reaction to completion and preventing potential side reactions, such as the re-allylation of the deprotected carboxylic acid.
Diagram: Catalytic Cycle of Allyl Ester Deprotection
Caption: Palladium(0)-catalyzed deallylation workflow.
Experimental Protocol: Palladium-Catalyzed Deallylation
This protocol describes a general procedure for the deprotection of an allyl ester in solution.
-
Materials : Allyl-protected substrate, Pd(PPh₃)₄ (5 mol%), phenylsilane (15 equivalents), dichloromethane (DCM).
-
Procedure :
-
Dissolve the allyl-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenylsilane (as the allyl scavenger) to the solution.
-
Add the Pd(PPh₃)₄ catalyst. The solution may turn from colorless to a pale yellow.
-
Stir the reaction at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30-60 minutes.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting carboxylic acid by silica gel column chromatography to remove the palladium catalyst, triphenylphosphine oxide, and the silylated scavenger byproduct.
-
The Benzyl Ester: A Workhorse of Robustness
The benzyl (Bn) ester is a stalwart protecting group, renowned for its high stability across a vast range of synthetic conditions, including strongly acidic and basic media, and exposure to many oxidizing and reducing agents.[7] This robustness makes it an excellent choice for protecting carboxylic acids early in a long synthetic sequence.
Mechanism of Deprotection: Catalytic Hydrogenolysis
The most common and effective method for cleaving a benzyl ester is catalytic hydrogenolysis.[8][9]
-
Adsorption : The benzyl ester substrate and hydrogen gas (H₂) adsorb onto the surface of a heterogeneous catalyst, typically palladium on activated carbon (Pd/C).[10]
-
Bond Cleavage : The catalyst facilitates the cleavage of the benzylic C-O bond.[11] The precise mechanism on the catalyst surface is complex but involves the transfer of hydrogen atoms to the substrate, leading to the reductive cleavage of the ester.[8][10]
-
Product Formation : The reaction yields the free carboxylic acid and toluene as a volatile and easily removable byproduct.[8][10]
The choice of a heterogeneous catalyst like Pd/C is strategic; it is easily removed from the reaction mixture by simple filtration, ensuring high purity of the final product.[8]
Diagram: Benzyl Ester Deprotection via Hydrogenolysis
Caption: Heterogeneous catalysis in benzyl ester hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the hydrogenolysis of a benzyl ester.
-
Materials : Benzyl-protected substrate, 10% Palladium on Carbon (Pd/C, 10 mol%), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), Hydrogen (H₂) gas source.
-
Procedure :
-
Dissolve the benzyl-protected substrate in a suitable solvent in a flask designed for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution : Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm, balloon pressure, or higher in a pressure vessel) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
Head-to-Head Comparison: Allyl vs. Benzyl Esters
The choice between an allyl and benzyl ester is dictated by the specific demands of the synthetic route, particularly the presence of other functional groups.
| Feature | Allyl Ester | Benzyl Ester |
| Deprotection Reagents | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Allyl Scavenger (e.g., Phenylsilane, Morpholine, Dimedone)[3][4] | H₂ gas, Pd/C catalyst; or strong acids (e.g., HBr/AcOH)[9][13] |
| Reaction Conditions | Mild: Room temperature, neutral pH[3] | Reductive: 1-50 atm H₂, Room Temp.[9] or Harsh: Strong acid/base |
| Typical Reaction Time | Fast (0.5 - 2 hours)[2] | Moderate to Slow (1 - 24 hours)[10] |
| Key Compatibilities | Tolerates most functional groups including alkynes, alkenes, benzyl ethers, azides, and nitro groups.[14][15] | Stable to most non-reductive conditions. Tolerates silyl ethers, Boc groups.[16] |
| Key Incompatibilities | Sensitive to other palladium-labile groups. | Incompatible with reducible functional groups: alkenes, alkynes, nitro groups, azides, other benzyl groups, some sulfur-containing groups (catalyst poisoning).[10][15] |
| Orthogonality | Highly orthogonal to acid/base labile and hydrogenolysis-sensitive groups.[17][18] | Orthogonal to groups labile under neutral, Pd(0)-catalyzed conditions.[17] |
| Byproducts | Allylated scavenger, phosphine oxides. Requires chromatography for removal. | Toluene (volatile). Catalyst removed by simple filtration.[10] |
Strategic Selection and Orthogonality
The distinct cleavage conditions for allyl and benzyl esters make them an excellent orthogonal pair .[18] In a complex synthesis, one can selectively remove an allyl ester with a palladium catalyst in the presence of a benzyl ester, and subsequently remove the benzyl ester via hydrogenolysis without affecting other parts of the molecule.[17]
Diagram: Orthogonal Deprotection Strategy
Caption: Selective deprotection of allyl then benzyl esters.
Field-Proven Insights
-
Choose Allyl Esters When : Your synthesis involves sensitive functional groups that are incompatible with hydrogenolysis, such as alkynes, alkenes, or nitro groups. It is the protecting group of choice for late-stage deprotections in complex molecules where mildness is critical.[3][17]
-
Choose Benzyl Esters When : You require a highly robust protecting group for an early or mid-stage intermediate that will undergo numerous synthetic transformations. It is ideal for substrates that lack reducible functional groups and when cost-effectiveness is a factor, as Pd/C and H₂ are generally less expensive than palladium phosphine ligands.[7][9]
-
Troubleshooting : Catalyst poisoning, particularly for hydrogenolysis with Pd/C, is a common issue. Substrates containing sulfur (e.g., thiols, thioethers) or certain nitrogen functionalities can deactivate the catalyst.[10] For allyl deprotection, incomplete reactions can sometimes occur due to catalyst degradation; using fresh, high-quality Pd(PPh₃)₄ or an air-stable precatalyst can mitigate this.[19]
Conclusion
Both allyl and benzyl esters are powerful tools in the synthetic chemist's arsenal. The allyl ester offers unparalleled mildness and selectivity in its deprotection, making it essential for delicate and complex substrates. The benzyl ester provides robust, reliable protection, ideal for withstanding harsh reaction conditions over multiple steps. A thorough understanding of their respective reactivities, compatibilities, and the causality behind their deprotection mechanisms enables researchers and drug development professionals to design more efficient, logical, and successful synthetic strategies.
References
-
aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Hydrogenolysis of Ethers. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2006). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Synthetic Communications, 36(15), 2153-2158. Retrieved from [Link]
-
Garegg, P. J., Lindberg, B., & Nilsson, S. (1987). A facile new procedure for the deprotection of allyl ethers under mild conditions. Carbohydrate Research, 167, 261-265. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S., & Leong, W. W. Y. (2009). Deprotection of Homoallyl (hAllyl) Derivatives of Phenols, Alcohols, Acids, and Amines. The Journal of Organic Chemistry, 74(7), 2854–2857. Retrieved from [Link]
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Metal- catalysed cleavage of allyl esters. Retrieved from [Link]
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Retrieved from [Link]
-
van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., & van der Marel, G. A. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
-
Kroutil, W., & Kappe, C. O. (2003). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Synthesis, 2003(11), 1599-1619. Retrieved from [Link]
-
Strieth-Kalthoff, F., Le, C. M., & Glorius, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(1), 140-144. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Retrieved from [Link]
-
Pfister, D., & Morbidelli, M. (2014). Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. Journal of Controlled Release, 180, 25-33. Retrieved from [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Strieth-Kalthoff, F., Le, C. M., & Glorius, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]
-
Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry. Retrieved from [Link]
-
Kim, Y. H., & Baik, M. H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2480. Retrieved from [Link]
-
University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chem 506 Handouts. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Chemistry Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Allylic and Benzylic Reactivity Overview. YouTube. Retrieved from [Link]
Sources
- 1. Allyl Ethers [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Elucidation of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, a piperazine derivative with potential pharmacological applications, precise structural validation is not merely a formality but a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of this target molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structural Validation
The piperazine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties.[1] However, subtle changes in its substitution pattern can lead to significant alterations in biological activity. Therefore, confirming the exact connectivity, stereochemistry, and conformation of a novel piperazine derivative like this compound is of paramount importance. While techniques like NMR and mass spectrometry provide valuable information, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, atomic-resolution three-dimensional structure.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. The resulting crystal structure serves as a foundational piece of data for computational modeling, structure-activity relationship (SAR) studies, and regulatory submissions.[2][3]
Experimental Protocol: A Self-Validating Workflow
The successful X-ray crystallographic analysis of this compound hinges on a meticulous and self-validating experimental workflow.
1. Crystal Growth: The Foundation of a Definitive Structure
-
Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules into a crystalline lattice.
-
Protocol:
-
Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The gradual diffusion of the anti-solvent will induce crystallization.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Rationale: A suitable crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that contains information about the arrangement of atoms in the crystal lattice.
-
Protocol:
-
Select a crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Collect diffraction data using a modern X-ray diffractometer equipped with a sensitive detector. The data collection strategy involves rotating the crystal and collecting multiple frames of the diffraction pattern.
-
3. Structure Solution and Refinement: From Diffraction to 3D Model
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined to best fit the experimental data.
-
Protocol:
-
Process the raw diffraction data to obtain a set of indexed reflections with their corresponding intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model of this compound by fitting atoms into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density maps.
-
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallography.
Part 2: Orthogonal Validation with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For this compound, a combination of 1H, 13C, and 2D NMR experiments (COSY, HSQC) would be employed.
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
1H NMR: Expect to observe distinct signals for the protons on the piperazine ring, the hydroxymethyl group, and the allyl ester moiety. The chemical shifts, integration, and coupling patterns will provide information about the connectivity of the protons.
-
13C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
2D NMR: COSY and HSQC experiments will establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the compound and can provide structural information through fragmentation patterns.[5][6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy.
-
Data Analysis: The accurate mass measurement will confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and provide further structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Look for characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the alcohol, the C=O stretch of the carbamate, and the C=C stretch of the allyl group.
Part 3: Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of atoms, stereochemistry (relative) | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample Requirement | High-quality single crystal | 5-10 mg, soluble | <1 mg, soluble | <1 mg, solid or liquid |
| Strengths | Unambiguous and definitive structure determination | Provides detailed information in solution, non-destructive | High sensitivity, accurate mass determination | Fast, simple, and inexpensive |
| Limitations | Requires suitable single crystals, which can be difficult to obtain | Can be complex to interpret for complex molecules, provides relative stereochemistry | Does not provide detailed connectivity or stereochemical information | Provides limited structural information |
Logical Relationship of Analytical Techniques
Caption: Hierarchy of Structural Validation.
Conclusion
The definitive structural validation of novel pharmaceutical candidates like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and FT-IR provide essential and complementary information, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a complete and unambiguous three-dimensional atomic structure. This high-resolution structural information is invaluable for understanding the molecule's properties and for guiding further drug development efforts.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Spectral investigation and normal coordinate analysis of piperazine.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". PubMed.
- X-ray powder diffraction patterns of genistein (a), piperazine (b),... ResearchGate.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 3. New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS for the Purity Assessment of Piperazine Derivatives
The Central Role of Purity in Piperazine-Based Drug Development
The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous blockbuster drugs across therapeutic areas, from antipsychotics to antivirals. As an Active Pharmaceutical Ingredient (API), the purity of a piperazine derivative is not merely a quality metric; it is a fundamental determinant of safety and efficacy.[1][2] Regulatory bodies worldwide mandate stringent purity thresholds, as even trace-level impurities can alter pharmacology, induce toxicity, or compromise the stability of the final drug product.[1]
Traditional analytical techniques like HPLC with UV detection often fall short in complex pharmaceutical matrices. They may fail to detect co-eluting species or provide the structural information needed to identify unknown impurities.[3] This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, establishing it as the definitive tool for the comprehensive purity assessment of piperazine derivatives. Its unparalleled sensitivity and specificity empower researchers to confidently identify, quantify, and control impurities throughout the drug development lifecycle.[1][]
Understanding the Challenge: Common Impurities in Piperazine APIs
Effective purity analysis begins with understanding the potential sources and types of impurities. For piperazine derivatives, these typically arise from three main areas:
-
Synthesis-Related Impurities: These are by-products or unreacted starting materials from the synthetic route. Given that piperazine synthesis often involves N-alkylation or N-arylation, impurities can include positional isomers, over-alkylated species, or residual reagents.[][5]
-
Degradation Products: The chemical nature of the piperazine ring and its associated functional groups makes it susceptible to degradation under specific conditions. Common pathways include hydrolysis of amide bonds, oxidation of the piperazine nitrogen to form N-oxides, and photodegradation.[1][6]
-
Genotoxic Impurities: In some cases, reactants or side-products can be genotoxic, such as the formation of nitrosamines like 1-methyl-4-nitrosopiperazine (MNP) in certain processes.[7] These require highly sensitive methods for detection at parts-per-million (ppm) levels.
The Analytical Solution: A Comparative Look at LC-MS Configurations
The power of LC-MS lies in its hybrid nature: the liquid chromatograph separates the API from its impurities in time, and the mass spectrometer provides an identity (mass-to-charge ratio) for each separated component.[] The choice of specific LC and MS technologies, however, depends entirely on the analytical goal.
The Separation Engine: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary separation techniques used.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Peak Resolution | Good | Excellent; sharper, narrower peaks |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 2-10 min) |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (<6000 psi) | Higher (>15000 psi) |
| Primary Use Case | Robust, routine QC and analysis. | High-throughput screening, complex mixture analysis, and when higher resolution is critical. |
For piperazine derivatives, which are often basic, UPLC provides a distinct advantage in resolving closely related impurities from the main API peak in shorter run times.[1]
The Identification & Quantification Engine: A Comparison of Mass Analyzers
The mass analyzer is the heart of the MS detector. The choice of analyzer dictates the system's capability for either routine checks, high-sensitivity quantification, or unknown impurity identification.
| Mass Analyzer | Primary Strength | Ideal Application for Piperazine Analysis |
| Single Quadrupole (SQD) | Simplicity, cost-effectiveness, robust. | Purity Confirmation: Verifying the mass of the main API peak. Suitable for simple purity checks where impurities are known and well-separated.[3] |
| Triple Quadrupole (QqQ) | Unmatched sensitivity and selectivity for quantification. | Targeted Quantification: Measuring known process impurities or genotoxic impurities (like nitrosamines) at very low levels using Multiple Reaction Monitoring (MRM).[7][8] |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and exact mass measurement. | Unknown Identification & Profiling: Identifying unknown degradation products or synthesis by-products by determining their elemental composition. Essential for forced degradation studies and initial batch characterization.[9] |
A Self-Validating Experimental Workflow for Purity Analysis
Trust in an analytical result is built upon a robust and well-validated protocol. The following workflow explains the critical steps and the scientific rationale behind them, ensuring data integrity.
Caption: Experimental workflow for LC-MS purity analysis of piperazine derivatives.
Detailed Experimental Protocol
This protocol is a robust starting point and should be optimized for specific molecules and instrumentation.
-
Standard and Sample Preparation:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.
-
API Sample Stock: Accurately weigh and dissolve the piperazine derivative API in the diluent to a final concentration of 1.0 mg/mL.
-
Impurity Standards: If available, prepare individual stock solutions of known impurities at 1.0 mg/mL in diluent. Create a mixed working standard at a relevant concentration (e.g., 1.0 µg/mL, representing 0.1% impurity level relative to the API).
-
Internal Standard (Optional but Recommended for Quantification): Use a stable isotope-labeled (e.g., deuterated) analog of the API.[10] Prepare a stock solution and spike into all samples and standards at a consistent concentration.
-
-
LC Method Parameters (Example for UPLC):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier protonates the basic nitrogen atoms of the piperazine ring, which minimizes peak tailing caused by interaction with residual silanols on the column packing.[6]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Profile:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
MS Method Parameters (Example for Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The multiple nitrogen atoms in piperazine derivatives are readily protonated, making positive mode ESI highly efficient.[6]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
Full Scan Acquisition Range: m/z 100 - 1000.
-
Targeted MS/MS: For ions of interest (potential impurities), acquire fragmentation data using collision energies ramped from 10-40 eV to aid in structural elucidation.
-
-
Method Validation:
-
The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] This non-negotiable step demonstrates that the analytical procedure is fit for its intended purpose.[12] Key parameters to assess include:
-
Specificity: The ability to detect the analyte and impurities unequivocally in the presence of each other.
-
Linearity & Range: Demonstrating a proportional response over a range of concentrations.
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Robustness: Assessing the method's reliability under small, deliberate variations in parameters.[14]
-
-
Data in Action: A Comparative Performance Scenario
To illustrate the practical differences between mass analyzers, consider a hypothetical analysis of "Piperazine-API-X" (MW 350.5) contaminated with two impurities: a known process impurity (Impurity-A, MW 364.5) and an unknown degradation product (Unknown-B).
| Parameter | Triple Quadrupole (QqQ) Performance | Q-TOF Performance | Rationale / Insight |
| Analysis Goal | Targeted Quantification of Impurity-A | Profiling & Identification of Unknown-B | Each instrument is used for its primary strength. |
| LOD for Impurity-A | 0.05 ng/mL (0.005%) | 0.5 ng/mL (0.05%) | The QqQ's MRM mode is significantly more sensitive for pre-defined targets. |
| LOQ for Impurity-A | 0.15 ng/mL (0.015%) | 1.5 ng/mL (0.15%) | Essential for quantifying genotoxic impurities at trace levels. |
| Identification of Unknown-B | Not possible; requires a pre-defined transition. | Identified: Measured exact mass of 366.4892, corresponding to C₂₀H₂₄N₂O₄ (API + Oxygen). | Q-TOF's high mass accuracy allows for the determination of the elemental formula, pointing to an oxidation product. |
| Quantitative Accuracy (% Recovery) | 98-102% | 95-105% | Both provide excellent accuracy, but QqQ is often more precise at the lowest levels. |
Conclusion: Selecting the Right Tool for Uncompromising Quality
LC-MS is the gold standard for the purity assessment of piperazine derivatives, providing a level of detail that is essential for modern pharmaceutical development. The choice of system is a strategic one:
-
For routine quality control and release testing of known impurities, an LC-QqQ system offers unparalleled sensitivity and quantitative performance.
-
For process development, forced degradation studies, and the identification of unknown impurities, an LC-Q-TOF system is indispensable due to its high resolution and exact mass capabilities.
Ultimately, a well-developed, validated LC-MS method is a cornerstone of ensuring the chemical integrity of piperazine-based APIs. It provides the rigorous data needed to meet regulatory expectations, optimize manufacturing processes, and, most importantly, safeguard patient safety.[2]
References
- Agilent Technologies. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent.
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Thermo Fisher Scientific.
- BOC Sciences. (n.d.). Impurity Profiling in APIs. BOC Sciences.
- BenchChem. (n.d.). LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.
- Pharma Innovation. (n.d.). API Purity and Impurity.
- Gomułkiewicz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
- de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH.
- Particle Sciences. (2025). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Particle Sciences.
- Sobaś, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- BenchChem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. BenchChem.
- Wang, Y., et al. (2020).
- Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Mahmood, S. S. (2022).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025).
- AMSbiopharma. (2025).
- Donati, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Wikipedia. (n.d.). Piperazine. Wikipedia. 7F9kgP9NUDBGdHM=)
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. agilent.com [agilent.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Routes of 3-Substituted Piperazines for Medicinal Chemistry
The 3-substituted piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from the piperazine ring's ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituent at the C3 position provides a crucial vector for modulating pharmacological activity and exploring three-dimensional chemical space. The stereochemistry at this position is often critical for biological activity, making enantioselective synthesis a paramount consideration in drug development.
This guide provides a comparative analysis of the principal synthetic strategies for accessing chiral 3-substituted piperazines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific needs.
Key Synthetic Strategies at a Glance
Four primary strategies have emerged for the stereocontrolled synthesis of 3-substituted piperazines:
-
Synthesis from Chiral Pool Amino Acids: A classical and versatile approach that leverages the inherent chirality of amino acids as starting materials.
-
Catalytic Asymmetric Synthesis: Modern methods that employ chiral catalysts to induce enantioselectivity in the formation of the piperazine core or its precursors.
-
Diastereoselective Cyclization Strategies: Methods that rely on substrate control to direct the stereochemical outcome of the ring-forming reaction.
-
Direct C-H Functionalization: Cutting-edge techniques that introduce substituents directly onto a pre-formed piperazine ring.
The following sections will explore each of these strategies in detail, providing both theoretical and practical insights for the discerning researcher.
Synthesis from Chiral Pool Amino Acids: A Foundation of Chirality
The use of readily available, enantiopure α-amino acids as starting materials provides a robust and reliable method for the synthesis of chiral 3-substituted piperazines. This approach transfers the stereochemical integrity of the starting material to the final product through a series of well-established chemical transformations.
Mechanistic Rationale
The general strategy involves the conversion of an amino acid into a 1,2-diamine derivative, which then undergoes cyclization to form the piperazine ring. The substituent at the C3 position of the piperazine originates from the side chain of the starting amino acid. Orthogonal protection of the two nitrogen atoms in the diamine intermediate is crucial for controlling the subsequent cyclization and allowing for differential functionalization of the final piperazine.
A common pathway involves the conversion of an N-protected amino acid to a β-ketoester, followed by reductive amination to generate the key 1,2-diamine intermediate. Annulation with a two-carbon electrophile then furnishes the piperazine ring.
Caption: General workflow for the synthesis of 3-substituted piperazines from amino acids.
Experimental Protocol: Synthesis of Ethyl (3S)-3-Methylpiperazine-2-acetate from N-Boc-(S)-alanine[1]
This five-step synthesis provides a clear example of the amino acid-based approach.
Step 1: Synthesis of the β-ketoester
-
To a solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous THF, add carbonyldiimidazole (1.1 eq) and stir at room temperature for 1 hour.
-
In a separate flask, treat potassium ethyl malonate (1.5 eq) with MgCl₂ (1.5 eq) in anhydrous THF and stir for 1 hour.
-
Add the activated amino acid solution from step 1 to the magnesium salt from step 2 and stir at room temperature for 16 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude β-ketoester.
Step 2: Reductive Amination
-
Dissolve the crude β-ketoester (1.0 eq) in methanol and add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench with 1 N HCl and then neutralize with aqueous NaHCO₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,2-diamine.
Step 3: Nosyl Protection
-
Dissolve the crude 1,2-diamine (1.0 eq) in dichloromethane and add triethylamine (2.0 eq).
-
Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the nosyl-protected diamine.
Step 4 & 5: Annulation and Cyclization
-
To a solution of the nosyl-protected diamine (1.0 eq) in acetonitrile, add bromoethyldiphenylsulfonium triflate (1.2 eq) and stir at room temperature for 4 hours.
-
Remove the Boc protecting group by treating with trifluoroacetic acid in dichloromethane.
-
After completion of the deprotection, neutralize with a base (e.g., NaHCO₃) to effect cyclization to the desired 3-substituted piperazine.
Performance and Limitations
This method is highly attractive due to the wide availability of enantiopure amino acids. However, racemization can be a significant issue, particularly with substrates prone to enolization, such as those that would lead to 3-phenylpiperazines.[1][2] The multi-step nature of the synthesis can also lead to lower overall yields.
Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts
Catalytic asymmetric methods offer an elegant and often more efficient approach to chiral 3-substituted piperazines by creating the stereocenter during the reaction sequence.
Palladium-Catalyzed Asymmetric Allylic Alkylation
A notable example is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[3][4] Subsequent reduction of the piperazinone provides the desired chiral 3-substituted piperazine. This method allows for the synthesis of highly enantioenriched tertiary piperazines.[4]
Caption: Palladium-catalyzed asymmetric synthesis of chiral piperazines.
Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one[4]
-
In a glovebox, combine the N-protected piperazin-2-one (1.0 eq), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%) in toluene.
-
Add the allylic carbonate (1.2 eq).
-
Seal the reaction vessel and heat at 40 °C for 12-48 hours.
-
Cool the reaction to room temperature and purify by column chromatography to yield the enantioenriched piperazin-2-one.
-
Reduce the resulting piperazin-2-one with a suitable reducing agent (e.g., LiAlH₄) to obtain the corresponding chiral 3-substituted piperazine.
Performance and Limitations
This method provides access to a range of highly enantioenriched α-secondary and α-tertiary piperazines in good to excellent yields.[4] The reaction is tolerant of various N-substituents. However, the synthesis of the piperazin-2-one starting materials can be multi-step, and the use of palladium catalysts and specialized chiral ligands can add to the cost.
Diastereoselective Cyclization Strategies
These methods establish the desired stereochemistry by taking advantage of pre-existing chiral centers in the acyclic precursor to direct the formation of new stereocenters during the cyclization event.
Reductive Cyclization of Dioximes
A recently developed strategy involves the sequential double Michael addition of nitrosoalkenes to a primary amine to generate a dioxime, which then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring.[5] This method allows for the conversion of a primary amino group into a piperazine ring, offering a powerful tool for the structural modification of bioactive molecules.[5]
Caption: Synthesis of piperazines via reductive cyclization of dioximes.
Performance and Limitations
This method provides good yields and diastereoselectivity, particularly for the formation of cis-2,6-disubstituted piperazines.[5] The starting materials are readily accessible. However, the control of stereochemistry at a single C3 position might be less direct compared to other methods and may result in mixtures of diastereomers requiring separation.
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering the potential to install substituents onto the piperazine core in a single step, thus significantly shortening synthetic sequences.
Photocatalytic C-H Alkylation
Visible-light photoredox catalysis has emerged as a powerful tool for the site-selective C-H functionalization of piperazines.[6] Using an organic acridinium photocatalyst, N-protected piperazines can be selectively oxidized at the more electron-rich nitrogen to generate a nitrogen-centered radical cation. Subsequent deprotonation and radical addition to a Michael acceptor allows for the introduction of a substituent at the C3 position.[7]
Mechanistic Rationale
The mechanism involves the photo-excited catalyst oxidizing the piperazine to a radical cation. A base then abstracts a proton from the carbon adjacent to the more electron-rich nitrogen, forming an α-amino radical. This radical then adds to an electron-deficient alkene, and a final reduction and protonation sequence yields the 3-substituted piperazine.
Performance and Limitations
This method is attractive due to its operational simplicity and mild reaction conditions. It offers a direct route to functionalized piperazines from simple precursors. However, achieving high regioselectivity and stereoselectivity in C-H functionalization can be challenging. The substrate scope may also be limited by the electronic properties of the piperazine and the coupling partner.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| From Amino Acids | Readily available chiral starting materials; well-established chemistry. | Multi-step; potential for racemization, especially with aryl substituents.[1] | Moderate to Good | High (dependent on starting material purity) |
| Catalytic Asymmetric Synthesis | High enantioselectivity; convergent.[4] | Requires specialized catalysts and ligands; starting material synthesis can be lengthy. | Good to Excellent | Excellent (often >95% ee)[8] |
| Diastereoselective Cyclization | Good diastereoselectivity; accessible starting materials. | May produce diastereomeric mixtures requiring separation.[5] | Good | Good to Excellent (diastereomeric ratio) |
| Direct C-H Functionalization | Atom- and step-economical; mild conditions.[6] | Control of regioselectivity and stereoselectivity can be challenging; substrate scope may be limited. | Moderate to Good | Generally low to moderate unless guided by directing groups |
Conclusion
The synthesis of 3-substituted piperazines is a rich and evolving field, with a range of powerful strategies available to the modern medicinal chemist. The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials and specialized reagents.
-
Synthesis from amino acids remains a reliable and versatile choice, particularly when the target molecule's substituent corresponds to a readily available amino acid side chain.
-
Catalytic asymmetric methods offer the most elegant and efficient route to highly enantioenriched piperazines, especially for novel or complex substitution patterns.
-
Diastereoselective cyclizations provide a practical approach when the desired stereochemistry can be directed by existing chiral centers in the synthetic precursor.
-
Direct C-H functionalization is a rapidly developing area that holds immense promise for the future of piperazine synthesis, offering the potential for more efficient and sustainable routes to these important molecules.
By carefully considering the pros and cons of each approach, researchers can confidently select the most appropriate synthetic strategy to accelerate their drug discovery and development programs.
References
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1739-1742. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
- Google Patents. (2008). Synthesis method of N-methylpiperazine. CN101239957A.
-
Dong, X. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(10), 3247. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Niwa, S., & Soai, K. (1991). Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. Journal of the Chemical Society, Perkin Transactions 1, 2717-2720. [Link]
-
Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
-
Hsieh, S., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic letters, 18(11), 2712–2715. [Link]
-
Schirrmacher, R., et al. (2012). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. [Link]
-
Noreen, S., et al. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Young, D. W., et al. (2025). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ResearchGate. [Link]
-
Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Research Collection. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
-
Ghorai, S. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(2), 198-212. [Link]
-
Huang, H., et al. (2025). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 61(87), 13477-13480. [Link]
-
Bakulev, V. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(13), 5220. [Link]
-
Liu, C. F., et al. (1983). Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane. Journal of the Chemical Society, Dalton Transactions, 999-1001. [Link]
-
Bode, J. W., & Hsieh, S. (2016). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Semantic Scholar. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
A Researcher's Guide to Spectroscopic Analysis: Ensuring the Purity of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for reliable and reproducible research.[1][2] Intermediates such as 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester are valuable building blocks, and their purity can significantly impact the outcome of subsequent synthetic steps and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive spectroscopic comparison of raw versus purified this compound, offering researchers the necessary tools to ascertain the purity of their material.
The Critical Role of Purity: Why This Comparison Matters
The presence of impurities, even in trace amounts, can lead to misleading biological data, the formation of unwanted byproducts in multi-step syntheses, and complications in scale-up processes.[4] For a molecule like this compound, which contains multiple reactive sites, impurities from its synthesis—such as unreacted starting materials or diastereomers—can introduce significant variability. Therefore, robust analytical characterization is essential. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to differentiate between a crude, raw product and its purified form.
Overall Analytical Workflow
The process of verifying the purity of a synthesized chemical compound involves a systematic workflow. It begins with the initial synthesis, followed by a purification step. Spectroscopic analyses are performed on both the crude (raw) and purified materials to confirm the success of the purification.
Caption: Overall workflow for synthesis, purification, and analysis.
¹H NMR Spectroscopy: A Detailed Look at Molecular Structure
Proton NMR (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum of the purified compound will exhibit a distinct set of signals, each corresponding to a unique proton environment. In contrast, the spectrum of the raw product will be complicated by additional peaks from impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (either raw or purified) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of at least 1-2 seconds.
¹H NMR Data Comparison
| Assignment | Purified Sample (Predicted Chemical Shift, ppm) | Raw Sample (Expected Observations) |
| Allyl CH=CH₂ | 5.85-6.00 (m, 1H) | Same, but may be obscured by other vinylic protons from impurities. |
| Allyl CH=CH₂ | 5.15-5.30 (m, 2H) | Additional signals in the vinylic region if olefinic impurities are present. |
| Allyl O-CH₂ | 4.55-4.65 (d, 2H) | Same. |
| Piperazine Ring CH | 3.80-4.20 (m, 3H) | Broadening of signals and presence of other multiplets from related piperazine impurities. |
| Hydroxymethyl CH₂ | 3.50-3.65 (m, 2H) | Additional signals in this region from other alcohol-containing impurities. |
| Piperazine Ring CH₂ | 2.70-3.20 (m, 4H) | Complex, overlapping multiplets. Signals from unreacted piperazin-2-yl-methanol may appear here. |
| Hydroxymethyl OH | Variable (broad s) | Multiple broad signals if other hydroxylated impurities are present. |
| Residual Solvents | Not present | Signals corresponding to solvents used in the synthesis and workup (e.g., ethyl acetate, dichloromethane). |
Expert Insights: The complexity of the piperazine ring proton signals arises from their diastereotopic nature and restricted rotation around the N-C(O) bond, which is a common feature in N-acylated piperazines.[5] In the raw sample, the presence of unreacted starting materials, such as piperazin-2-yl-methanol, would introduce a different set of piperazine ring signals, complicating the spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR by revealing the number and electronic environment of the carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a carbon-observe probe. A proton-decoupled experiment is standard. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
¹³C NMR Data Comparison
| Assignment | Purified Sample (Predicted Chemical Shift, ppm) | Raw Sample (Expected Observations) |
| Carbamate C=O | ~155 | Additional carbonyl signals from other ester or amide impurities. |
| Allyl CH=CH₂ | ~133 | Other sp² carbon signals. |
| Allyl CH=CH₂ | ~117 | Other sp² carbon signals. |
| Hydroxymethyl CH₂ | ~65 | Signals from other CH₂-OH groups. |
| Allyl O-CH₂ | ~66 | Signals from other O-CH₂ groups. |
| Piperazine Ring CH | ~55 | Additional sp³ carbon signals from piperazine-like impurities. |
| Piperazine Ring CH₂ | 40-50 (multiple signals) | A larger number of signals in this region. |
| Residual Solvents | Not present | Characteristic signals of common laboratory solvents. |
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The comparison of FTIR spectra between raw and purified samples can quickly indicate the presence or absence of certain impurities.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum should be taken before analyzing the sample.
FTIR Data Comparison
| Functional Group | Purified Sample (Expected Wavenumber, cm⁻¹) | Raw Sample (Expected Observations) |
| O-H Stretch (Hydroxymethyl) | 3200-3500 (broad) | A broader or more complex O-H band if multiple alcohol impurities are present. |
| N-H Stretch (from impurities) | Not present | A band in the 3300-3500 region could indicate unreacted piperazin-2-yl-methanol.[6] |
| C-H Stretch (sp³) | 2850-3000 | A more intense and less defined absorption due to various aliphatic impurities. |
| C-H Stretch (sp²) | 3010-3100 | Similar to the purified sample. |
| C=O Stretch (Carbamate) | 1690-1710 | A sharp, strong band. Additional carbonyl bands may appear if other ester or amide impurities are present. |
| C=C Stretch (Allyl) | 1640-1680 | A weak to medium band. |
Expert Insights: The carbonyl (C=O) stretching frequency is particularly diagnostic. A clean, sharp band in the specified region is a good indicator of the purity of the carbamate. The presence of a broad O-H stretch is expected for the hydroxymethyl group.[7][8]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
Mass Spectrometry Data Comparison
| Ion | Purified Sample (Expected m/z) | Raw Sample (Expected Observations) |
| [M+H]⁺ | 215.14 | The base peak should correspond to the purified compound. Other major peaks corresponding to the molecular weights of impurities will also be present. |
| Key Fragments | Fragments corresponding to the loss of the allyl group, the hydroxymethyl group, and cleavage of the piperazine ring.[4][9][10] | A more complex fragmentation pattern with fragments arising from the impurities. |
Expert Insights: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion. The presence of other significant ions at different m/z values in the raw sample is a clear indication of impurities.
Purification Protocol: Column Chromatography
For the purification of this compound, column chromatography is an effective method. The basicity of the piperazine nitrogen can sometimes cause tailing on silica gel, which can be mitigated by adding a small amount of a basic modifier to the eluent.
Caption: Step-by-step workflow for purification by column chromatography.
Step-by-Step Methodology
-
Slurry Preparation: Dissolve the raw product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent.
-
Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity. The addition of ~0.5% triethylamine to the eluent can improve peak shape by neutralizing the acidic sites on the silica gel.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Conclusion
The spectroscopic techniques of NMR, FTIR, and MS are indispensable tools for the characterization and purity assessment of synthetic intermediates like this compound. By understanding the expected spectral features of the pure compound and how they contrast with those of a raw, impure sample, researchers can confidently verify the quality of their material. This ensures the integrity of their research and contributes to the successful development of new therapeutic agents.
References
-
3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. (n.d.). Retrieved from [Link]
- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-477.
-
LibreTexts. (2022, February 24). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Pauli, G. F., Chen, S.-N., Friesen, J. B., McAlpine, J. B., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Yılmaz, F., & Gümüş, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 853-859.
- Wünsch, B., & Bedürftig, S. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
Sources
- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]
- 4. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Chiral Piperazine Derivatives
Introduction: The Criticality of Chirality in Piperazine-Containing Pharmaceuticals
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. When this heterocycle is substituted asymmetrically, it introduces chirality, a fundamental property with profound implications for pharmacology. The biological activity of chiral molecules is intimately tied to their stereochemistry, as living systems are themselves inherently chiral environments.[1] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, induce toxic side effects.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization of individual stereoisomers in new drug candidates.[2][4]
For researchers in drug discovery and development, the ability to accurately and reliably assess the stereochemical purity—quantified as enantiomeric excess (% ee)—of chiral piperazine derivatives is not merely a procedural step but a cornerstone of ensuring a candidate's safety and efficacy. This guide provides an in-depth comparison of the three principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a comparative framework to guide your selection of the optimal technique for your specific analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Gold Standard
Chiral HPLC remains the most widely adopted method for enantiomeric purity analysis due to its versatility, robustness, and the vast library of available chiral stationary phases (CSPs).[5][6]
Principle of Separation: Harnessing Diastereomeric Interactions
The direct separation of enantiomers on a CSP is the most common and effective HPLC approach.[1][7] Enantiomers, possessing identical physicochemical properties in an achiral environment, are passed through a column packed with a single-enantiomer chiral selector. The CSP transiently interacts with each enantiomer to form short-lived diastereomeric complexes. Because diastereomers have different physical properties, they exhibit different interaction energies with the CSP, leading to differential retention times and, thus, separation.[2][7]
For piperazine derivatives, which are basic in nature, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) have proven exceptionally effective.[5][8] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Causality in Method Development: The Role of the Mobile Phase
The choice of mobile phase is critical. For basic compounds like piperazines, peak tailing is a common issue due to strong interactions with residual silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[8][9] The DEA acts as a competitive base, masking the active sites on the stationary phase and resulting in sharper, more symmetrical peaks, which is essential for accurate quantification.
Experimental Protocol: Chiral HPLC Analysis of a Piperazine Derivative
This protocol provides a robust starting point for the analysis of a generic chiral piperazine derivative, inspired by established methods for compounds like piperazin-2-ylmethanol.[8]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
-
Materials & Reagents:
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[8][9]
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[9] All solvents must be HPLC grade.
-
Sample Preparation: Prepare a stock solution of the racemic piperazine derivative at 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
Inject the prepared standard solution.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[8]
-
A resolution (Rs) value greater than 1.5 is desired for baseline separation and accurate quantification.[8]
-
Chiral Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Powerhouse
SFC has emerged as a powerful alternative to HPLC, particularly in pharmaceutical settings, for its significant advantages in speed and environmental sustainability.[10][11]
Principle of Separation: Efficiency of a Supercritical State
SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, where it exists as a supercritical fluid.[4] This state possesses unique properties: liquid-like solvating power but gas-like low viscosity and high diffusivity.[11] These properties allow for the use of much higher flow rates than in HPLC without a significant loss of efficiency, dramatically reducing analysis times.[4] The chiral separation mechanism is analogous to HPLC, relying on CSPs to form transient diastereomeric complexes.
Causality in Method Development: Why SFC Excels
The primary driver for adopting SFC is efficiency. The low viscosity of supercritical CO₂ leads to lower backpressure, enabling faster separations (3 to 5 times faster than HPLC is common).[4] Furthermore, replacing the bulk of the organic mobile phase with environmentally benign CO₂ significantly reduces solvent consumption and waste, aligning with green chemistry principles and lowering operational costs.[11][12] This makes SFC exceptionally well-suited for high-throughput screening in drug discovery and for large-scale preparative separations to isolate pure enantiomers.[11][]
Experimental Protocol: Chiral SFC Analysis of a Piperazine Derivative
This protocol outlines a typical SFC method. The same polysaccharide-based CSPs used in HPLC are often the first choice for screening in SFC.
-
Instrumentation:
-
Analytical SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and back pressure regulator (BPR).
-
UV-Vis or PDA detector. Coupling to a Mass Spectrometer (MS) is also common for enhanced sensitivity and specificity.[14]
-
-
Materials & Reagents:
-
Column: Immobilized polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC), 150 x 4.6 mm, 3 or 5 µm particle size.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% DEA (B).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or another suitable organic solvent. Dilute as needed.
-
-
Chromatographic Conditions:
-
Mode: Isocratic or gradient elution (e.g., 5% to 40% B over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Injection Volume: 5 µL.
-
Detection: UV (scan 200-400 nm or select optimal wavelength).
-
-
Analysis Workflow:
-
Equilibrate the system under the initial mobile phase conditions.
-
Inject the sample.
-
Run the separation and record the chromatogram.
-
Data processing and % ee calculation are identical to the HPLC method.
-
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eijppr.com [eijppr.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. selvita.com [selvita.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Methods for Piperazine Intermediates
For researchers and process chemists in the pharmaceutical and specialty chemical industries, the piperazine moiety stands out as a "privileged scaffold."[1] Its unique physicochemical properties, conferred by the two nitrogen atoms in a six-membered ring, enhance aqueous solubility, bioavailability, and receptor-binding affinity, making it a cornerstone in numerous blockbuster drugs like Imatinib and Sildenafil.[1][2] Beyond pharmaceuticals, piperazine derivatives are crucial as corrosion inhibitors, curing agents for polymers, and in agrochemical synthesis.[3][4]
The strategic value of these intermediates means that selecting the right synthetic route is a critical decision, balancing cost, scalability, purity, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing key piperazine intermediates, grounded in field-proven insights and experimental data, to empower scientists in making informed strategic decisions.
The Workhorse: Classical Cyclization of Ethanolamines and Ethylenediamines
This family of reactions represents the traditional, large-scale industrial approach to producing unsubstituted piperazine and its simple derivatives. The core principle involves the catalytic cyclization of readily available, low-cost feedstocks at elevated temperatures and pressures.
Underlying Chemistry & Rationale
The reaction typically proceeds by heating ethanolamines (mono-, di-, or triethanolamine) or ethylene oxide in the presence of ammonia and a hydrogenation catalyst, such as Raney nickel or copper-based systems.[5][6][7][8][9] The high temperatures (150-400°C) and pressures (up to 250 atm) are necessary to drive the dehydration and intermolecular/intramolecular amination reactions that lead to ring formation.[7][8] The catalyst facilitates the necessary hydrogenation and dehydrogenation steps, while ammonia serves as both a reactant and a medium to suppress side reactions.
Cost-Benefit Analysis
-
Advantages:
-
Exceptional Cost-Effectiveness: Utilizes inexpensive, bulk commodity chemicals like ethylene oxide, ammonia, and ethanolamines, making it the most economical choice for producing the basic piperazine scaffold.[6][9]
-
High Scalability: The process is well-established and optimized for continuous, multi-ton production.
-
-
Disadvantages:
-
Low Selectivity: This is the most significant drawback. The reaction yields a complex mixture of linear and cyclic amines, including ethylenediamine (EDA), diethylenetriamine (DETA), and aminoethylethanolamine (AEEA).[3][10] Consequently, the yield of piperazine itself can be low, sometimes less than 50%.[5]
-
Energy-Intensive Separations: Extensive and costly fractional distillation is required to isolate piperazine from the product mixture, significantly adding to the operational cost and capital expenditure.[3][10]
-
Harsh Conditions: The high temperatures and pressures necessitate specialized, corrosion-resistant industrial reactors, representing a substantial capital investment.[7][8]
-
Safety Concerns: Handling ammonia and hydrogen at high pressure poses significant safety risks.
-
Data Summary: Typical Industrial Cyclization
| Parameter | Typical Value/Condition | Rationale & Notes |
| Starting Materials | Diethanolamine, Ammonia, Hydrogen | Inexpensive, high-volume feedstocks. |
| Catalyst | Raney Nickel, Ni-MgO, Cu-Ni-Cr | Promotes dehydration and cyclization.[5][7] |
| Temperature | 150 - 275 °C | High energy input needed to overcome activation barriers.[5][7] |
| Pressure | >100 bar | Maintains reactants in the liquid phase and increases reaction rate.[8] |
| Piperazine Yield | 25 - 60% | Highly dependent on conditions; significant by-product formation is common.[5][6] |
| Major By-products | EDA, DETA, AEEA, Morpholine | Requires extensive downstream processing for purification.[3][6] |
Building Complexity: N-Arylation of the Piperazine Core
For the synthesis of advanced pharmaceutical intermediates, the most common transformation is the attachment of an aryl or heteroaryl group to one of the piperazine nitrogens. Three primary methods dominate this field: Buchwald-Hartwig amination, Ullmann-Goldberg coupling, and Nucleophilic Aromatic Substitution (SNAr).
Method Comparison & Mechanistic Insights
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely used method.[11] It involves the reaction of an aryl halide (Br, Cl) or triflate with piperazine. The palladium catalyst, supported by a specialized phosphine ligand (e.g., BINAP), undergoes oxidative addition, transmetalation, and reductive elimination to form the crucial C-N bond.[12] Its broad functional group tolerance makes it ideal for complex molecule synthesis.
-
Ullmann-Goldberg Reaction: A classical copper-catalyzed method that serves as an alternative to palladium-based systems.[11] While often cheaper, it typically requires higher reaction temperatures and can be less tolerant of sensitive functional groups. Concerns over the toxicity and environmental impact of stoichiometric copper reagents have limited its application in modern process chemistry.[11]
-
Nucleophilic Aromatic Substitution (SNAr): This catalyst-free method is the most atom-economical and is often preferred in process chemistry for its simplicity and ease of work-up.[11] However, its application is restricted to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions, which are necessary to stabilize the negative charge of the Meisenheimer complex intermediate.
Cost-Benefit Analysis
| Feature | Buchwald-Hartwig (Pd-catalyzed) | Ullmann-Goldberg (Cu-catalyzed) | SNAr (Catalyst-Free) |
| Versatility | Very High | Moderate | Low (Substrate Dependent) |
| Catalyst Cost | High | Low to Moderate | None |
| Reaction Conditions | Mild to Moderate | Often Harsh (High Temp) | Mild to Moderate |
| Yields | Good to Excellent | Variable | Good to Excellent |
| Key Advantage | Broadest substrate scope.[11] | Lower catalyst cost. | High atom economy, simple work-up.[11] |
| Key Disadvantage | High cost and potential for Pd contamination. | Environmental/safety concerns with Cu.[11] | Limited to activated (hetero)arenes. |
Workflow Diagram: N-Arylation Strategies
Caption: Comparative workflow for major N-arylation methods.
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Pd-catalyzed amination of an aryl bromide with N-Boc-piperazine.
-
Materials & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or other Pd-precatalyst
-
BINAP or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To the reaction vessel, add the aryl bromide, N-Boc-piperazine, and NaOtBu.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
In a separate vial, dissolve the Pd-catalyst and ligand in a small amount of anhydrous toluene.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-110°C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the N-aryl-N'-Boc-piperazine intermediate.
-
Direct Ring Construction: Diethanolamine Cyclization with Anilines
This method offers an alternative strategy where the piperazine ring is constructed and N-arylated in a single pot from basic starting materials. It is particularly useful for producing specific N-arylpiperazines like 1-(2,3-dichlorophenyl)piperazine, a key intermediate for the API Aripiprazole.[11][13]
Chemistry and Rationale
The synthesis is a two-stage process occurring in one pot.[13]
-
Activation: Diethanolamine is reacted with a strong acid like hydrobromic acid (HBr) or a halogenating agent like thionyl chloride. This converts the hydroxyl groups into good leaving groups (e.g., bromides), forming a bis(2-bromoethyl)amine intermediate in situ.
-
Cyclization: An aniline (e.g., 2,3-dichloroaniline) is added, which acts as a nucleophile, displacing the halides in a double N-alkylation to form the piperazine ring.
This approach is chosen when the combined cost and availability of diethanolamine and the corresponding aniline are more favorable than starting with piperazine and a potentially expensive or complex aryl halide.
Cost-Benefit Analysis
-
Advantages:
-
Convergent Synthesis: Builds the core structure from simple, inexpensive starting materials.[11]
-
Cost-Effective for Specific Targets: Can be more economical than multi-step sequences involving protection and N-arylation of piperazine.
-
-
Disadvantages:
Experimental Workflow: Synthesis from Diethanolamine
Caption: Workflow for N-arylpiperazine synthesis from diethanolamine.
N-Alkylation via Reductive Amination
For attaching alkyl groups to a piperazine nitrogen, reductive amination is a highly reliable and versatile method used extensively in both discovery and process chemistry.[11]
Chemistry and Rationale
This one-pot reaction involves two key steps:
-
Iminium Formation: The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an intermediate iminium ion.
-
Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture to immediately reduce the iminium ion to the final N-alkylpiperazine product.[11][14]
NaBH(OAc)₃ is the reagent of choice because it is mild, tolerant of most functional groups, and selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, preventing side reactions.
Cost-Benefit Analysis
-
Advantages:
-
High Reliability and Yields: The reaction is robust, high-yielding, and generally produces clean products.
-
Mild Conditions: Performed at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
Broad Substrate Scope: A vast library of commercially available aldehydes and ketones can be used, allowing for rapid diversification of intermediates.[11]
-
-
Disadvantages:
-
Reagent Cost: Sodium triacetoxyborohydride is more expensive than simpler reducing agents like sodium borohydride.
-
Stoichiometric Waste: The reaction generates a stoichiometric amount of boron and acetate waste, which can be a concern for large-scale production.
-
Emerging Frontiers: Photoredox Catalysis and C-H Functionalization
Recent advances in synthetic chemistry, particularly in the realm of photoredox catalysis, are opening new avenues for piperazine functionalization.[15][16] These methods allow for the direct functionalization of C-H bonds on the piperazine ring, a transformation that is extremely difficult to achieve with classical methods.[1][2]
Using organic dyes or iridium complexes as photocatalysts, these reactions proceed via radical intermediates under very mild conditions (visible light, room temperature), enabling the introduction of alkyl and aryl groups onto the carbon backbone of the ring.[2]
-
Benefits: Provides access to novel, highly complex piperazine structures that were previously inaccessible.[1][15] Operates under sustainable and green conditions.[1]
-
Drawbacks: Currently best suited for discovery and small-scale synthesis. The scalability, cost, and substrate scope for industrial applications are still under active development.
Conclusion and Strategic Recommendations
The optimal synthetic strategy for a piperazine intermediate is dictated by the final molecular target and the scale of production.
-
For Bulk, Unsubstituted Piperazine: The classical cyclization of ethanolamines remains the undisputed economic choice, despite its low selectivity and harsh conditions. The cost of purification is offset by the extremely low price of the starting materials.
-
For N-Aryl Intermediates:
-
On a large scale, an SNAr reaction is ideal if the aryl system is sufficiently electron-deficient.
-
For broader applicability and complex targets, Buchwald-Hartwig amination is the gold standard, though catalyst cost and removal must be factored into the budget.
-
The diethanolamine cyclization route should be evaluated as a potentially more convergent and cost-effective alternative for specific targets.
-
-
For N-Alkyl Intermediates: Reductive amination offers the best balance of reliability, yield, and mild conditions, making it the go-to method in nearly all cases, from lab scale to pilot plant.
-
For Novel C-Substituted Analogs: Modern C-H functionalization methods provide powerful new tools for drug discovery, enabling exploration of previously uncharted chemical space.
By carefully weighing the costs, benefits, and operational parameters of each method outlined in this guide, researchers and development professionals can design and implement synthetic routes that are not only chemically sound but also economically viable and strategically aligned with their project goals.
References
-
ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide...Link
-
Benchchem. (n.d.). Preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.Link
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Link
-
Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.Link
-
PubMed. (2002). Progress in arylpiperazine synthesis by the catalytic amination reaction.Link
-
ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters.Link
-
ResearchGate. (n.d.). Catalyst and amination process for the synthesis of piperazine from ethylene glycol.Link
-
Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.Link
-
ResearchGate. (2022). (PDF) Methods for the catalytic synthesis of piperazine.Link
-
ResearchGate. (2017). (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.Link
-
24ChemicalResearch. (2024). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis.Link
-
ACS Publications. (n.d.). Programmable Piperazine Synthesis via Organic Photoredox Catalysis | Journal of the American Chemical Society.Link
-
Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.Link
-
PubMed. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.Link
-
Google Patents. (n.d.). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.Link
-
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.Link
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.Link
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi.Link
-
ChemicalBook. (n.d.). Piperazine synthesis.Link
-
NOAA. (n.d.). PIPERAZINE - CAMEO Chemicals.Link
-
Wanhongrun Blog. (2024). What are the environmental impacts of methyl piperazine?Link
-
Sciforum. (n.d.). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Piperazine: Synthesis and Core Properties.Link
-
Cambridge University Press. (n.d.). Gabriel Synthesis.Link
-
Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 1-(Piperazin-2-yl)ethanol.Link
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.Link
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.Link
-
Wikipedia. (n.d.). Gabriel synthesis.Link
-
ResearchGate. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.Link
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.Link
-
White Rose Research Online. (n.d.). Technical and economic performance assessment of post-combustion carbon capture using piperazine for large scale natural gas com.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 8. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. etd.auburn.edu [etd.auburn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
This document provides a detailed protocol for the safe handling and disposal of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on an expert evaluation of the compound's structural components and data from closely related chemical families.
Therefore, strict adherence to the safety and disposal protocols outlined below is imperative to mitigate risks.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
1.1. Inferred Hazard Profile:
-
Corrosivity & Irritation: The piperazine structure suggests the compound is likely corrosive or a severe irritant, posing a risk of chemical burns to skin and eyes.[2][3][4][5]
-
Sensitization: Piperazine and its derivatives are known to be skin and respiratory sensitizers.[4][5] Repeated exposure may lead to allergic reactions.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][6]
1.2. Required Personal Protective Equipment (PPE): All handling and disposal operations require strict adherence to PPE protocols to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles and a face shield.[6] | Protects against splashes of the chemical, which can cause severe eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] Check manufacturer's compatibility data if available. | Prevents skin contact, which can lead to irritation, burns, and sensitization.[2][7] |
| Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing.[2][6] |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[3][8] A respirator may be needed for spills. | Minimizes inhalation of vapors or aerosols, which can cause respiratory irritation and sensitization.[3][5] |
Always ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[2][9]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound and any materials contaminated with it must be managed as regulated hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[10][11]
2.1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for hazardous waste. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Irritant," "Sensitizer")
-
The date accumulation started.
-
-
Collection: Carefully transfer waste solutions and contaminated solids (e.g., pipette tips, gloves, weighing paper) into the designated container.[1] Keep the container closed except when adding waste.
2.2. Chemical Incompatibility: To prevent dangerous reactions, do not mix this waste with incompatible materials. Based on its structure, avoid mixing with:
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[2][7][9]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[2][9]
The diagram below illustrates the decision-making process for proper waste segregation.
Caption: Emergency Spill Response Protocol.
Part 3: Final Disposal Route
Final disposal must be conducted through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. [2]
-
Method: The most common and appropriate disposal method for this type of organic chemical is controlled incineration at a licensed facility. [11]This process destroys the compound, preventing its release into the environment.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations. [1][8]In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA). [2][12][13]Due to its corrosive nature, it may be assigned the EPA hazardous waste code D002. [8] By following this guide, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, protecting both yourself and the environment.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Piperazine - Hazard Summary. (n.d.). New Jersey Department of Health.
- Piperazine - Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
- Piperazine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Piperazine (Anhydrous) (for synthesis) - Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals.
- Piperazine - Safety Data Sheet. (2018). Thermo Fisher Scientific.
- Piperazine Dihydrochloride - Hazard Summary. (n.d.). New Jersey Department of Health.
- Piperazine-1,4-dipropanesulphonic acid - Safety Data Sheet. (n.d.). Carl ROTH.
- (R)-1-BOC-3-(Hydroxymethyl)piperazine - Safety Data Sheet. (2025). ChemicalBook.
- 1988 OSHA PEL Project - Piperazine Dihydrochloride. (n.d.). NIOSH | CDC.
- Piperazine - Safety Data Sheet. (2025). Cayman Chemical.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
A Proactive Safety Framework for Handling 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
This guide provides a comprehensive operational, safety, and disposal framework for this compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a robust safety protocol by analyzing the hazards associated with its core chemical moieties: the piperazine ring, the hydroxymethyl group, and the allyl ester. This first-principles approach ensures that researchers, scientists, and drug development professionals can manage this substance with the highest degree of safety and confidence.
Hazard Profile: A Synthesis of Structural Alerts
The potential hazards of this compound are best understood by deconstructing its chemical architecture. Each functional group presents a known class of risks that, when combined, necessitate a stringent handling protocol.
-
Piperazine Moiety: Piperazine and its derivatives are well-documented as hazardous. They can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[1][2][3] Ingestion or inhalation can lead to significant irritation of the digestive and respiratory tracts.[2][4]
-
Allyl Ester Group: Allyl esters are reactive and pose multiple threats. They are often flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[5][6][7] A critical concern is their potential to hydrolyze in vivo to form allyl alcohol, a substance with a high potential for causing harm at low exposures.[8][9] This metabolic pathway underscores the need to prevent any direct contact.
-
Carboxylic Acid Ester Linkage: While generally less hazardous than the other groups, this linkage can be a mild irritant.[10] Its primary role in this context is its potential for hydrolysis, releasing the more hazardous allyl alcohol.
Based on this analysis, the compound should be treated as a substance that is potentially corrosive to skin and eyes, a skin and respiratory sensitizer, and acutely toxic by all routes of exposure.
Table 1: Summary of Potential Hazards by Functional Group
| Functional Group | Associated Hazards | Representative Citations |
| Piperazine | Severe skin/eye damage, skin/respiratory sensitization, corrosive. | [1][2][3][11] |
| Allyl Ester | Acutely toxic (oral, dermal, inhalation), flammable, skin/eye irritant. | [5][6][7][9] |
| Carboxylic Acid Ester | Mild irritation, potential for hydrolysis. | [10] |
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific task being performed, with the understanding that this compound requires a high level of protection at all times.
Table 2: PPE Requirements by Laboratory Task
| Task | Minimum PPE Requirement | Rationale |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator (or higher) | Protects against inhalation of fine particulates and incidental skin contact.[12][13] |
| Solution Preparation & Transfers | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat | Full face protection is critical due to the high risk of splashes from a potentially corrosive and toxic liquid.[13][14] |
| Running Reactions & Work-up | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat | Provides an additional barrier against larger volume spills and splashes during active chemical manipulations. |
| Spill Cleanup | Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, Disposable Chemical-Resistant Coveralls, appropriate respirator | Requires the highest level of protection to prevent any exposure during emergency response.[15] |
// Node Definitions start [label="Start: Task Involving\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; task_assessment [label="Assess Task:\n- Weighing Solid?\n- Handling Liquid?\n- Potential for Splash?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; weighing [label="Weighing Solid", fillcolor="#E8F0FE", fontcolor="#202124"]; liquid_handling [label="Handling Liquid/\nSolution", fillcolor="#E8F0FE", fontcolor="#202124"]; spill_risk [label="High Splash/Spill Risk?\n(e.g., Work-up, Cleanup)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_base [label="Standard PPE:\n- Lab Coat\n- Double Nitrile Gloves\n- Safety Goggles", fillcolor="#E6F4EA", fontcolor="#202124"]; ppe_respirator [label="Add:\nN95 Respirator", fillcolor="#FCE8E6", fontcolor="#202124"]; ppe_face_shield [label="Upgrade/Add:\n- Chemical Splash Goggles\n- Face Shield", fillcolor="#FCE8E6", fontcolor="#202124"]; ppe_full [label="Upgrade/Add:\n- Chemical Resistant Apron\n or Coveralls", fillcolor="#FCE8E6", fontcolor="#202124"]; proceed [label="Proceed with Task", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> task_assessment; task_assessment -> weighing [label="Solid"]; task_assessment -> liquid_handling [label="Liquid"]; weighing -> ppe_base; ppe_base -> ppe_respirator; ppe_respirator -> proceed; liquid_handling -> spill_risk; spill_risk -> ppe_base [label="No"]; spill_risk -> ppe_full [label="Yes"]; ppe_base -> ppe_face_shield; ppe_face_shield -> proceed; ppe_full -> ppe_face_shield; } Caption: PPE selection depends on the physical form and scale of the operation.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential for safety. All operations involving this compound must be performed within a certified chemical fume hood.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood sash is at the appropriate height. Designate a specific area within the hood for the procedure. Ensure an appropriate spill kit and quenching agent (e.g., sodium bisulfite solution for allyl groups) are immediately accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2. Inspect gloves for any signs of degradation or punctures before use.[16]
-
Weighing: If weighing the solid, use a tared weigh boat on a balance inside the fume hood. Use anti-static tools if necessary. Close the primary container immediately after dispensing.
-
Dissolution/Transfer: Add solvent to the solid slowly to avoid splashing. If transferring a solution, use a syringe or cannula for liquid transfers.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A common procedure is to rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by a wash with soap and water. Dispose of the initial solvent rinse as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][18] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material using an inert absorbent such as vermiculite or sand. Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent materials), must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids.[2][11]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][19]
// Connections between phases setup -> handling; spill -> decon; } Caption: A cyclical process of preparation, execution, and disposal ensures safety.
References
- BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). allyl acetate - Report | CAMEO Chemicals.
- Australian Government Department of Health. (2019). Allyl esters of acetic acid ethers: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Australian Government Department of Health. (2018). Aliphatic allyl esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- BenchChem. (n.d.). Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG3-PFP ester.
- Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). ALLYL ACETATE CAS Number - NJ.gov.
- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
- Novachem. (2024). Piperazine citrate Safety Data Sheet.
- Avocado Research Chemicals Ltd. (2010). Allyl acetate - SAFETY DATA SHEET.
- Titan Biotech Limited. (n.d.). PIPERAZINE (ANH) MATERIAL SAFETY DATA SHEET.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Fisher Scientific. (2023). 5-Amino-1H-[1][5][9]-triazole-3-carboxylic acid methyl ester Safety Data Sheet. Retrieved from
- Fisher Scientific. (2010). Piperazine Safety Data Sheet.
- Thermo Fisher Scientific. (2010). 1-Piperazinecarboxylic acid, ethyl ester Safety Data Sheet.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- Unisan. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tmmedia.in [tmmedia.in]
- 13. leelinework.com [leelinework.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. fishersci.dk [fishersci.dk]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
